Product packaging for S-(4-methylbenzyl)cysteine(Cat. No.:)

S-(4-methylbenzyl)cysteine

Cat. No.: B15081411
M. Wt: 225.31 g/mol
InChI Key: QOAPFSZIUBUTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S-(4-methylbenzyl)cysteine is a useful research compound. Its molecular formula is C11H15NO2S and its molecular weight is 225.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2S B15081411 S-(4-methylbenzyl)cysteine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAPFSZIUBUTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of S-(4-methylbenzyl)cysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of S-(4-methylbenzyl)cysteine, a crucial building block in various pharmaceutical and research applications. The document outlines a representative synthetic protocol, summarizes key quantitative data, and illustrates the reaction pathway and experimental workflow.

Introduction

S-(4-methylbenzyl)-L-cysteine is a derivative of the amino acid L-cysteine, where the thiol group is protected by a 4-methylbenzyl (p-methylbenzyl) group. This modification is significant in peptide synthesis as it prevents the unwanted formation of disulfide bonds and other side reactions involving the highly reactive thiol group. The 4-methylbenzyl group is relatively stable to acidic conditions, making it compatible with various peptide synthesis strategies. Its applications extend to the development of novel therapeutic agents and as a tool in biochemical and antioxidant studies.[]

Synthesis of S-(4-methylbenzyl)-L-cysteine

The primary synthetic route to S-(4-methylbenzyl)-L-cysteine is through the S-alkylation of L-cysteine with a suitable 4-methylbenzyl electrophile, typically 4-methylbenzyl chloride or bromide. The reaction is carried out in a basic medium to deprotonate the thiol group of cysteine, forming a thiolate anion which then acts as a nucleophile.

Reaction Pathway

The synthesis follows a straightforward SN2 mechanism.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cysteine L-Cysteine product S-(4-methylbenzyl)-L-cysteine cysteine->product + 4-Methylbenzyl Chloride methylbenzyl_chloride 4-Methylbenzyl Chloride methylbenzyl_chloride->product base Base (e.g., NaOH) base->product solvent Solvent (e.g., Ethanol/Water) solvent->product nacl NaCl product->nacl +

Caption: Reaction scheme for the synthesis of S-(4-methylbenzyl)-L-cysteine.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of S-(4-methylbenzyl)-L-cysteine, based on general procedures for the S-alkylation of cysteine.

Materials:

  • L-cysteine hydrochloride monohydrate

  • 4-Methylbenzyl chloride

  • Sodium hydroxide

  • Ethanol

  • Distilled water

  • Hydrochloric acid (for pH adjustment)

  • Diethyl ether

Procedure:

  • Preparation of the L-cysteine solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine hydrochloride monohydrate in a solution of sodium hydroxide in a mixture of ethanol and water. The amount of sodium hydroxide should be sufficient to neutralize the hydrochloride and deprotonate the thiol group (approximately 3 molar equivalents).

  • Addition of the alkylating agent: To the stirring solution of the L-cysteine sodium salt, add a solution of 4-methylbenzyl chloride in ethanol dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully adjust the pH of the solution to the isoelectric point of S-(4-methylbenzyl)-L-cysteine (around pH 5-6) with hydrochloric acid. This will cause the product to precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and then with a non-polar solvent like diethyl ether to remove any unreacted 4-methylbenzyl chloride and other organic impurities.

    • Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to obtain the pure S-(4-methylbenzyl)-L-cysteine.

  • Drying: Dry the purified product under vacuum.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G start Start dissolve_cys Dissolve L-Cysteine HCl in basic ethanol/water start->dissolve_cys add_mbc Add 4-Methylbenzyl Chloride dissolve_cys->add_mbc react React (stir/heat) add_mbc->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Work-up: pH adjustment to precipitate monitor->workup Reaction complete filter Vacuum Filtration workup->filter wash Wash with cold water and diethyl ether filter->wash recrystallize Recrystallize wash->recrystallize dry Dry under vacuum recrystallize->dry end Pure S-(4-methylbenzyl)-L-cysteine dry->end

Caption: Experimental workflow for the synthesis of S-(4-methylbenzyl)-L-cysteine.

Quantitative Data and Characterization

The following table summarizes the key quantitative data for S-(4-methylbenzyl)-L-cysteine.

ParameterValueReference
Molecular Formula C₁₁H₁₅NO₂S[2]
Molecular Weight 225.31 g/mol [2]
Appearance White to off-white solidGeneral knowledge
Melting Point >195 °C (decomposes)
Optical Rotation Specific rotation data not readily available in cited literature.
Purity (typical) ≥97%[2]
Storage Conditions Sealed in dry, 2-8 °C[2]

Spectroscopic Data (Expected):

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the 4-methylbenzyl group (a pair of doublets in the range of 7.0-7.3 ppm), a singlet for the benzylic methylene protons (around 3.7 ppm), a singlet for the methyl protons on the aromatic ring (around 2.3 ppm), and signals for the cysteine backbone protons (α-CH and β-CH₂).

  • ¹³C NMR: The spectrum should display signals for the aromatic carbons, the benzylic carbon, the methyl carbon, and the three carbons of the cysteine backbone (carbonyl, α-carbon, and β-carbon).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

The synthesis of S-(4-methylbenzyl)-L-cysteine via S-alkylation of L-cysteine is a robust and widely applicable method. This guide provides a foundational understanding of the synthesis, including a detailed experimental protocol, reaction pathway, and workflow. The provided data and characterization information will be valuable for researchers and professionals in the fields of medicinal chemistry, peptide synthesis, and drug development. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific laboratory setup and scale of the synthesis.

References

In-Depth Technical Guide to the Physicochemical Properties of S-(4-methylbenzyl)cysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(4-methylbenzyl)cysteine is a derivative of the amino acid cysteine, characterized by the attachment of a 4-methylbenzyl group to the sulfur atom. This modification of the thiol side chain imparts unique physicochemical properties to the molecule, making it a subject of interest in various scientific disciplines, including medicinal chemistry, biochemistry, and materials science. Its structural features suggest potential applications as an antioxidant, a building block in peptide synthesis, and a tool for studying protein structure and function. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and involvement in cellular signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. The presence of the bulky, hydrophobic 4-methylbenzyl group significantly influences its characteristics compared to unmodified cysteine.

Table 1: General Physicochemical Properties of S-(4-methylbenzyl)-L-cysteine
PropertyValueReference
Molecular Formula C₁₁H₁₅NO₂S[1][2]
Molecular Weight 225.31 g/mol [2]
Appearance White to off-white powder/solid[3]
Melting Point 209 - 214 °C[3]
Storage Conditions Sealed in dry, 2-8°C[2][4]

Solubility and pKa

Similarly, specific experimentally determined pKa values for this compound are not widely reported. The pKa values of the ionizable groups in cysteine (carboxyl, amino, and thiol) are approximately 1.96, 8.18, and 10.28, respectively. The S-alkylation blocks the ionization of the thiol group. Predicting the exact pKa values of the carboxyl and amino groups in this compound without experimental data is challenging, as computational methods for cysteine pKa prediction can have significant deviations from experimental values.[7][8][9]

Experimental Protocols

Synthesis of S-(4-methylbenzyl)-L-cysteine

A common method for the synthesis of S-alkylated cysteine derivatives is the reaction of L-cysteine with an appropriate alkyl halide in a basic solution.[10][11]

Materials:

  • L-cysteine

  • 4-methylbenzyl chloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve L-cysteine in a solution of sodium hydroxide in water. The molar ratio of NaOH to L-cysteine should be approximately 2:1 to deprotonate both the carboxyl and thiol groups.

  • In a separate flask, dissolve 4-methylbenzyl chloride in ethanol.

  • Slowly add the ethanolic solution of 4-methylbenzyl chloride to the aqueous solution of L-cysteine with vigorous stirring at a controlled temperature, typically at or below room temperature.

  • Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TCC).

  • After the reaction is complete, carefully acidify the mixture with hydrochloric acid to precipitate the product.

  • Collect the crude S-(4-methylbenzyl)-L-cysteine by filtration.

  • Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for the analysis of this compound. While a specific method for this compound is not detailed in the literature, a general approach for cysteine derivatives can be adapted.[12][13][14][15]

Instrumentation and Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might start with a low percentage of acetonitrile and ramp up to a higher concentration to elute the more hydrophobic compound.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210-220 nm.

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound. The expected chemical shifts can be predicted based on the structure and comparison with similar compounds.[16][17][18][19][20]

  • ¹H NMR: Expected signals would include those for the aromatic protons of the methylbenzyl group (around 7.0-7.5 ppm), the benzylic methylene protons (a singlet around 3.7 ppm), the methyl protons of the benzyl group (a singlet around 2.3 ppm), and the protons of the cysteine backbone (α-CH and β-CH₂).

  • ¹³C NMR: Expected signals would include those for the aromatic carbons, the benzylic methylene carbon, the methyl carbon, the carbonyl carbon of the carboxylic acid, and the α- and β-carbons of the cysteine backbone.

Biological Activity and Signaling Pathways

While specific studies on this compound are limited, its structural similarity to other S-substituted cysteine derivatives and cysteine itself allows for informed hypotheses regarding its biological activities. Cysteine and its derivatives are known to play significant roles in cellular redox homeostasis and signaling.

Antioxidant Potential and the Nrf2 Pathway

Cysteine is a precursor to the major intracellular antioxidant glutathione (GSH). S-substituted cysteine derivatives have also been investigated for their antioxidant properties. The antioxidant activity of this compound could be mediated through direct radical scavenging or by modulating cellular antioxidant defense systems.

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 is activated and promotes the expression of a battery of antioxidant and detoxification genes. Cysteine residues within Keap1 are crucial for sensing oxidative stress. It is plausible that this compound, or its metabolites, could influence the Nrf2 pathway, although direct evidence is currently lacking.[21][22]

Nrf2_Pathway_Hypothesis cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Nrf2 Ubiquitination Keap1_Nrf2->Nrf2_ub Normal Conditions Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Stress Conditions Proteasome Proteasome Nrf2_ub->Proteasome Degradation S4MBC This compound ROS Oxidative Stress S4MBC->ROS Scavenging? ROS->Keap1_Nrf2 Induces Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element Nrf2_nuc->ARE Binds Gene_Exp Antioxidant Gene Expression ARE->Gene_Exp Activates

Hypothesized involvement of this compound in the Nrf2 pathway.
mTOR and MAPK Signaling Pathways

The mTOR (mammalian target of rapamycin) and MAPK (mitogen-activated protein kinase) signaling pathways are central regulators of cell growth, proliferation, and survival.[23][24][25][26][27] Cysteine availability has been shown to be crucial for the proper functioning of these pathways. For instance, cystine deprivation can impact mTORC1 signaling.[26] Given that this compound is a modified form of cysteine, it could potentially influence these pathways, either by being metabolized to cysteine or by directly interacting with components of the signaling cascades. However, no direct studies have been published to date.

Signaling_Workflow cluster_input Experimental Input cluster_cell Cellular Response cluster_analysis Downstream Analysis S4MBC This compound Treatment MAPK_Pathway MAPK Pathway (e.g., ERK, p38) S4MBC->MAPK_Pathway ? mTOR_Pathway mTOR Pathway (e.g., mTORC1) S4MBC->mTOR_Pathway ? Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Western_Blot Western Blot (Phospho-proteins) MAPK_Pathway->Western_Blot mTOR_Pathway->Cell_Proliferation mTOR_Pathway->Apoptosis mTOR_Pathway->Western_Blot Cell_Viability_Assay Cell Viability Assay Cell_Proliferation->Cell_Viability_Assay Apoptosis->Cell_Viability_Assay

A logical workflow for investigating the effects of this compound on key signaling pathways.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.[3][28][29] It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is described as stable under normal conditions and should be stored in a tightly closed container in a dry and cool place (2-8°C).[2][4]

Conclusion

This compound is a cysteine derivative with potential applications in various fields of research and development. While some of its fundamental physicochemical properties have been characterized, further investigation is required to fully elucidate its solubility, pKa values, and detailed biological activities. The experimental protocols provided in this guide offer a starting point for researchers interested in synthesizing and analyzing this compound. Future studies focusing on its specific interactions with cellular signaling pathways, such as the Nrf2, mTOR, and MAPK pathways, will be crucial in uncovering its therapeutic and biotechnological potential.

References

The Biological Activity of S-(4-methylbenzyl)cysteine and its Congeners: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

S-substituted cysteine derivatives represent a class of compounds with diverse biological activities, finding applications in pharmaceutical research, particularly in the fields of oncology, neuroprotection, and antioxidant studies.[1][2] S-(4-methylbenzyl)cysteine, a member of this class, is primarily utilized as a building block in peptide synthesis and drug design, valued for its ability to introduce a protected sulfur-containing residue that can enhance the stability and bioavailability of parent molecules.[2] While detailed, publicly available research on the specific biological activities of this compound is limited, a comprehensive understanding of its potential can be gleaned from the extensive studies conducted on its parent compound, S-benzyl-L-cysteine (SBC).

This technical guide provides an in-depth overview of the core biological activities of S-benzyl-L-cysteine as a representative model for this compound. The focus will be on its well-documented role as an enzyme inhibitor, its impact on cellular metabolism, and its effects on oxidative stress pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic underpinnings and experimental considerations for this class of compounds.

Core Biological Activity: Inhibition of O-acetylserine(thiol) lyase (OAS-TL)

The primary and most extensively studied biological activity of S-benzyl-L-cysteine is its inhibition of the enzyme O-acetylserine(thiol) lyase (OAS-TL).[1][2] This enzyme is a key player in the sulfur assimilation pathway in plants and bacteria, catalyzing the synthesis of L-cysteine from O-acetylserine and sulfide.[1][2] By inhibiting OAS-TL, SBC disrupts L-cysteine biosynthesis, leading to a range of downstream effects.

Quantitative Inhibition Data

In vitro enzyme kinetics have characterized S-benzyl-L-cysteine as a non-competitive inhibitor of OAS-TL.[2] The following table summarizes the key quantitative data from these studies.

ParameterValueOrganism/Enzyme SourceReference
Kic 4.29 mMArabidopsis thaliana OAS-TL[2]
Kiu 5.12 mMArabidopsis thaliana OAS-TL[2]
Docking Score -7.0 kcal mol⁻¹In silico docking with OAS-TL[2]

Table 1: Quantitative Inhibition Data for S-benzyl-L-cysteine against OAS-TL.

Experimental Protocol: In Vitro OAS-TL Inhibition Assay

The following protocol outlines a typical method for determining the inhibitory kinetics of S-benzyl-L-cysteine on OAS-TL.

Objective: To determine the inhibition constants (Kic and Kiu) of S-benzyl-L-cysteine for O-acetylserine(thiol) lyase.

Materials:

  • Recombinant O-acetylserine(thiol) lyase from Arabidopsis thaliana expressed in E. coli.

  • S-benzyl-L-cysteine (inhibitor).

  • O-acetylserine (substrate).

  • Sodium sulfide (substrate).

  • Potassium phosphate buffer.

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Spectrophotometer.

Procedure:

  • Enzyme Preparation: Purify recombinant OAS-TL using standard chromatographic techniques. Determine the protein concentration using a Bradford assay.

  • Assay Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, sodium sulfide, and DTNB.

  • Inhibition Studies:

    • To determine the mode of inhibition, perform the assay with varying concentrations of O-acetylserine in the presence and absence of different fixed concentrations of S-benzyl-L-cysteine.

    • Pre-incubate the enzyme with the inhibitor for a defined period before initiating the reaction.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding O-acetylserine to the assay mixture.

    • Monitor the formation of the yellow-colored 2-nitro-5-thiobenzoate anion (from the reaction of the thiol group of L-cysteine with DTNB) spectrophotometrically at 412 nm.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

    • Generate Lineweaver-Burk plots (1/velocity versus 1/[substrate]) for each inhibitor concentration.

    • Determine the Kic and Kiu values from the intercepts and slopes of the Lineweaver-Burk plots.

Downstream Effects of OAS-TL Inhibition

The inhibition of L-cysteine synthesis by S-benzyl-L-cysteine triggers a cascade of physiological and biochemical changes, particularly in plant models. These effects are primarily linked to the disruption of sulfur metabolism and the induction of oxidative stress.

Impact on Plant Growth and Photosynthesis

Treatment of plants with S-benzyl-L-cysteine leads to significant growth inhibition and impairment of photosynthesis.[1] The following table summarizes the quantitative effects observed in Ipomoea grandifolia.

ParameterConcentration of SBC% Change from ControlReference
Root Length 1.0 mM-30%[1]
Stem Length 1.0 mM-43%[1]
Leaf Growth 1.0 mM-28%[1]
Root Fresh Mass 1.0 mM-57%[1]
Stem Fresh Mass 1.0 mM-61%[1]
Leaf Fresh Mass 1.0 mM-56%[1]
Net Photosynthetic Rate (PNmax) 1.0 mM-24%[1]
Stomatal Conductance (gs) 1.0 mM-34%[1]
Electron Transport Rate (ETR) 1.0 mM-19%[1]

Table 2: Effects of S-benzyl-L-cysteine on Plant Growth and Photosynthesis.

Induction of Oxidative Stress

The disruption of cysteine biosynthesis by S-benzyl-L-cysteine leads to an increase in reactive oxygen species (ROS) and subsequent oxidative damage.[1]

ParameterConcentration of SBC% Increase from Control (in roots)% Increase from Control (in leaves)Reference
Reactive Oxygen Species (ROS) 1.0 mM55%50%[1]
Conjugated Dienes 1.0 mM61%77%[1]
Malondialdehyde 1.0 mM30%No significant change[1]

Table 3: Induction of Oxidative Stress Markers by S-benzyl-L-cysteine.

Signaling Pathways and Experimental Workflows

The biological activity of S-benzyl-L-cysteine and its impact on cellular processes can be visualized through signaling pathways and experimental workflows.

Signaling Pathway of OAS-TL Inhibition and Downstream Effects

OAS_TL_Inhibition_Pathway SBC S-benzyl-L-cysteine OASTL O-acetylserine(thiol) lyase (OAS-TL) SBC->OASTL Inhibits Cysteine L-Cysteine Biosynthesis OASTL->Cysteine Catalyzes Sulfur_Metabolism Disrupted Sulfur Metabolism Cysteine->Sulfur_Metabolism ROS Increased Reactive Oxygen Species (ROS) Cysteine->ROS Depletion leads to Photosynthesis Impaired Photosynthesis Sulfur_Metabolism->Photosynthesis Leads to Growth_Inhibition Plant Growth Inhibition Photosynthesis->Growth_Inhibition Contributes to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Causes Oxidative_Stress->Growth_Inhibition Contributes to

Caption: Inhibition of OAS-TL by S-benzyl-L-cysteine disrupts L-cysteine synthesis, leading to impaired plant growth and oxidative stress.

Experimental Workflow for Assessing Biological Activity in Plants

Plant_Activity_Workflow Start Plant Seedlings (e.g., Ipomoea grandifolia) Treatment Treatment with S-benzyl-L-cysteine (various concentrations) Start->Treatment Growth_Analysis Growth Parameter Measurement (length, mass) Treatment->Growth_Analysis Photosynthesis_Analysis Photosynthesis Analysis (gas exchange, chlorophyll fluorescence) Treatment->Photosynthesis_Analysis Oxidative_Stress_Analysis Oxidative Stress Marker Analysis (ROS, MDA) Treatment->Oxidative_Stress_Analysis Data_Analysis Data Analysis and Comparison to Control Growth_Analysis->Data_Analysis Photosynthesis_Analysis->Data_Analysis Oxidative_Stress_Analysis->Data_Analysis

Caption: Workflow for evaluating the effects of S-benzyl-L-cysteine on plant growth, photosynthesis, and oxidative stress.

Broader Biological Context and Future Directions

While the herbicidal activity of S-benzyl-L-cysteine through OAS-TL inhibition is well-defined, the broader biological implications for mammalian systems are less clear. Cysteine metabolism is also crucial in mammals, and dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. The potential for this compound and related compounds to modulate cysteine-dependent pathways in these contexts warrants further investigation.

Future research should focus on:

  • Screening against mammalian enzymes: Investigating the inhibitory activity of this compound against mammalian enzymes involved in cysteine metabolism.

  • Cell-based assays: Evaluating the effects of this compound on cancer cell line proliferation, apoptosis, and relevant signaling pathways such as NF-κB and MAPK.

  • Antioxidant capacity: Quantifying the direct antioxidant potential of this compound using standard assays like DPPH and ABTS.

This compound is a valuable tool in chemical biology and drug discovery. While its direct biological activities are not extensively documented, the comprehensive data available for its parent compound, S-benzyl-L-cysteine, provides a strong foundation for understanding its potential mechanisms of action. The inhibition of O-acetylserine(thiol) lyase by SBC, with its consequent effects on plant growth and oxidative stress, highlights a clear and quantifiable biological activity. This technical guide serves as a resource for researchers, providing the necessary quantitative data, experimental frameworks, and conceptual models to explore the biological potential of this compound and other S-substituted cysteine derivatives in a variety of biological systems.

References

The Core Mechanism of S-(4-methylbenzyl)cysteine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(4-methylbenzyl)cysteine is a derivative of the amino acid cysteine, characterized by the attachment of a 4-methylbenzyl group to the sulfur atom. While direct, in-depth studies on the specific mechanism of action of this compound are not extensively available in current scientific literature, its close structural analog, S-benzyl-cysteine (SBC), has been investigated for its anti-cancer properties. This technical guide outlines the proposed mechanism of action for this compound, drawing primarily from the established pro-apoptotic activities of SBC. It is hypothesized that the addition of a methyl group on the benzyl ring of this compound may modulate its biological activity, a premise that warrants further investigation using the experimental protocols detailed herein.

This document serves as a comprehensive resource, providing a proposed signaling pathway, a summary of expected quantitative data, and detailed experimental methodologies to facilitate further research into the therapeutic potential of this compound.

Proposed Mechanism of Action: Induction of Mitochondrial-Dependent Apoptosis

Based on studies of its structural analog, S-benzyl-cysteine, this compound is proposed to exert its anti-cancer effects by inducing apoptosis (programmed cell death) through the intrinsic, or mitochondrial-dependent, pathway. This pathway is a critical cellular process for eliminating damaged or cancerous cells and is tightly regulated by a cascade of signaling molecules.

The proposed mechanism involves the following key events:

  • Induction of p53: this compound is hypothesized to increase the expression of the tumor suppressor protein p53. Activated p53 plays a central role in initiating the apoptotic cascade in response to cellular stress.

  • Modulation of Bcl-2 Family Proteins: The increased levels of p53 are expected to transcriptionally regulate the expression of Bcl-2 family proteins. Specifically, it is proposed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant for the permeabilization of the mitochondrial outer membrane.

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, causing a dissipation of the mitochondrial membrane potential.

  • Cytochrome c Release: The loss of mitochondrial membrane integrity results in the release of cytochrome c from the intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form a complex known as the apoptosome. This complex facilitates the cleavage and activation of caspase-9, an initiator caspase.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3.

  • Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and cell shrinkage.

Data Presentation

The following table summarizes the anticipated quantitative outcomes from key experiments designed to elucidate the mechanism of action of this compound, based on the effects observed with S-benzyl-cysteine.

Parameter Assay Expected Outcome with this compound Treatment Control
Cell Viability MTT AssayDose- and time-dependent decrease in cell viability.Untreated Cells
Apoptosis Induction Flow Cytometry (Annexin V/PI staining)Increased percentage of apoptotic cells (Annexin V positive).Untreated Cells
Mitochondrial Membrane Potential (ΔΨm) JC-1 AssayDecrease in the ratio of red to green fluorescence, indicating depolarization.Untreated Cells
Protein Expression Western Blot- Increased expression of p53 and Bax.- Decreased expression of Bcl-2.Untreated Cells
Caspase Activity Colorimetric/Fluorometric AssaysIncreased activity of caspase-9 and caspase-3.Untreated Cells

Mandatory Visualizations

This compound Signaling Pathway Proposed Apoptotic Signaling Pathway of this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound p53 p53 Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Bcl2->Mito Cytochrome_c_cyt Cytochrome c Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c_cyt->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes MMP Loss of ΔΨm Mito->MMP Cytochrome_c_mito Cytochrome c MMP->Cytochrome_c_mito Cytochrome_c_mito->Cytochrome_c_cyt Release

Caption: Proposed mitochondrial-dependent apoptotic pathway induced by this compound.

Experimental_Workflow_MTT_Assay Experimental Workflow: Cell Viability (MTT Assay) start Seed cells in 96-well plate treat Treat with this compound (various concentrations and time points) start->treat incubate1 Incubate for specified duration treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO, isopropanol) incubate2->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read analyze Calculate cell viability (%) read->analyze

Caption: Workflow for determining cell viability using the MTT assay.

Western_Blot_Workflow Experimental Workflow: Western Blot Analysis start Treat cells and prepare lysates quantify Protein quantification (e.g., BCA assay) start->quantify sds_page SDS-PAGE to separate proteins quantify->sds_page transfer Transfer proteins to a membrane (e.g., PVDF or nitrocellulose) sds_page->transfer block Block membrane to prevent non-specific antibody binding transfer->block primary_ab Incubate with primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2) block->primary_ab wash1 Wash membrane primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash membrane secondary_ab->wash2 detect Add chemiluminescent substrate and visualize bands wash2->detect analyze Densitometry analysis of protein bands detect->analyze

Caption: Workflow for analyzing protein expression via Western blotting.

Experimental Protocols

The following are detailed methodologies for the key experiments required to validate the proposed mechanism of action for this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest (e.g., human gastric cancer SGC-7901 cells)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound (stock solution in a suitable solvent like DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated control wells and solvent control wells.

    • Incubate the plates for different time points (e.g., 24, 48, 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins.

  • Materials:

    • Treated and untreated cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer on ice and centrifuge to collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes, caspase-9 and caspase-3.

  • Materials:

    • Treated and untreated cells

    • Cell lysis buffer

    • Caspase-9 colorimetric or fluorometric substrate (e.g., Ac-LEHD-pNA or Ac-LEHD-AFC)

    • Caspase-3 colorimetric or fluorometric substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AFC)

    • Assay buffer

    • 96-well microplate

    • Microplate reader (for colorimetric or fluorometric detection)

  • Procedure:

    • Treat cells with this compound.

    • Lyse the cells and collect the protein lysate.

    • Determine the protein concentration of the lysates.

    • In a 96-well plate, add an equal amount of protein from each sample to the wells.

    • Add the caspase-9 or caspase-3 substrate to the respective wells.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance (for pNA substrates) or fluorescence (for AFC substrates) using a microplate reader.

    • Calculate the fold-increase in caspase activity relative to the untreated control.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)

This assay uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

  • Materials:

    • Treated and untreated cells

    • JC-1 dye

    • Assay buffer

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Treat cells with this compound.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in complete medium containing JC-1 dye (typically 5-10 µg/mL).

    • Incubate the cells at 37°C for 15-30 minutes in the dark.

    • Wash the cells with assay buffer.

    • Analyze the cells by flow cytometry or visualize under a fluorescence microscope.

    • In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

    • Quantify the change in the red/green fluorescence intensity ratio.

Conclusion

The proposed mechanism of action for this compound, centered on the induction of mitochondrial-dependent apoptosis, provides a strong foundation for further investigation into its potential as an anti-cancer agent. The structural similarity to S-benzyl-cysteine suggests a high probability of a comparable mode of action. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to systematically evaluate this hypothesis, generate robust quantitative data, and elucidate the precise signaling pathways involved. Further research in this area is crucial to validate these proposed mechanisms and to unlock the full therapeutic potential of this compound in the field of oncology.

The Advent of S-Benzyl Cysteine Derivatives: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive exploration of the discovery, history, and evolving applications of S-benzyl cysteine derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational synthesis methodologies, key scientific milestones, and the expanding understanding of the biological significance of these compounds. Through detailed experimental protocols, tabulated quantitative data, and visualizations of relevant signaling pathways, this guide serves as an in-depth technical resource on the core aspects of S-benzyl cysteine chemistry and biology.

A Serendipitous Discovery and a Strategic Protection

The journey of S-benzyl cysteine derivatives began in the early 20th century, driven by the burgeoning field of peptide chemistry. A pivotal moment arrived in 1930 when Vincent du Vigneaud, a luminary in biochemistry who would later receive the Nobel Prize for his work on peptide hormones, introduced the S-benzylation of cysteine. This innovation was born out of the necessity to temporarily shield the reactive thiol group of cysteine during the intricate process of peptide synthesis. The benzyl group, being stable under the conditions of peptide bond formation and readily removable, proved to be an ideal protecting group, paving the way for the successful synthesis of complex peptides like oxytocin.[1]

Nearly two decades later, in 1949, Oscar Gawron and Andrew J. Glaid published a paper detailing a specific synthesis of S-Benzyl-dl-cysteine, further solidifying the compound's place in the synthetic chemist's toolkit.[2][3] These early works laid the groundwork for the widespread use of S-benzyl cysteine as a crucial building block in the solid-phase and solution-phase synthesis of peptides and proteins.[4][5]

Key Synthetic Methodologies: From Protection to Derivatization

The primary method for the synthesis of S-benzyl cysteine derivatives involves the S-alkylation of cysteine with benzyl chloride or a related benzyl halide. This nucleophilic substitution reaction, where the sulfur atom of the cysteine thiol group attacks the benzylic carbon, is a robust and widely employed strategy.

Experimental Protocol: Synthesis of S-Benzyl-L-cysteine

The following protocol is a representative example of the S-alkylation of L-cysteine.

Materials:

  • L-cysteine hydrochloride monohydrate

  • Sodium hydroxide (NaOH)

  • Benzyl chloride (C₆H₅CH₂Cl)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • A solution of sodium hydroxide is prepared by dissolving a specific molar equivalent in distilled water.

  • L-cysteine hydrochloride monohydrate is dissolved in a portion of the sodium hydroxide solution.

  • Benzyl chloride, dissolved in ethanol, is added dropwise to the cysteine solution with constant stirring.

  • The reaction mixture is stirred at room temperature for a specified period.

  • The pH of the solution is adjusted to the isoelectric point of S-benzyl-L-cysteine (approximately pH 6) using hydrochloric acid to precipitate the product.

  • The crude product is collected by filtration, washed with cold water and ethanol, and then dried.

  • Recrystallization from hot water or an ethanol/water mixture can be performed for further purification.

Quantitative Data:

ParameterValueReference
Melting Point214 °C (decomposes)[5]
Optical Rotation [α]20/D+23° (c = 2 in 1 M NaOH)[5]
Molecular Weight211.28 g/mol [6]

Biological Significance: More Than Just a Protecting Group

While initially valued for its role in synthesis, research has unveiled the intrinsic biological activities of S-benzyl cysteine derivatives. A significant area of investigation has been their impact on metabolic pathways, particularly in plants.

Inhibition of Sulfur Assimilation

S-benzyl-L-cysteine (SBC) has been identified as an inhibitor of the sulfur assimilation pathway in plants.[7][8] It specifically targets the enzyme O-acetylserine(thiol) lyase (OAS-TL), a key player in the synthesis of L-cysteine.[7][9] By inhibiting this enzyme, SBC disrupts the production of cysteine and other essential sulfur-containing compounds, leading to impaired growth and photosynthesis.[7][8][9] This mechanism has sparked interest in the potential of S-benzyl cysteine derivatives as novel herbicides.[7][9]

The following diagram illustrates the inhibition of the sulfur assimilation pathway by S-benzyl-L-cysteine.

Sulfur_Assimilation_Inhibition cluster_pathway Sulfur Assimilation Pathway cluster_inhibitor Inhibition Sulfate Sulfate APS APS Sulfate->APS ATP sulfurylase Sulfite Sulfite APS->Sulfite APS reductase Sulfide Sulfide Sulfite->Sulfide Sulfite reductase Cysteine L-Cysteine Sulfide->Cysteine Serine Serine OAS O-Acetylserine Serine->OAS Serine acetyltransferase OAS->Cysteine O-acetylserine(thiol) lyase (OAS-TL) SBC S-Benzyl-L-cysteine SBC->OAS_TL_node

Inhibition of O-acetylserine(thiol) lyase by S-benzyl-L-cysteine.
Other Biological Activities

Beyond its effects on plant metabolism, S-benzyl-L-cysteine and its derivatives have been investigated for a range of other biological activities, including potential antibacterial properties.[10] Furthermore, N-acyl derivatives, such as N-acetyl-S-benzyl-L-cysteine, are studied in the context of xenobiotic metabolism.[11][12]

Modern Applications and Future Directions

The legacy of the early discoveries of S-benzyl cysteine derivatives continues to expand. In modern drug development, these compounds serve as versatile intermediates in the synthesis of complex pharmaceuticals.[13] The ability to selectively modify the cysteine thiol group remains a cornerstone of peptide and protein chemistry, enabling the development of novel therapeutics, diagnostic tools, and research probes.[][15]

The following diagram outlines a general workflow for the application of S-benzyl cysteine in peptide synthesis.

Peptide_Synthesis_Workflow start Start with Resin-Bound Amino Acid coupling Iterative Amino Acid Coupling start->coupling sbc_incorporation Incorporate S-Benzyl-L-cysteine coupling->sbc_incorporation sbc_incorporation->coupling cleavage Cleavage from Resin sbc_incorporation->cleavage Completion of Sequence deprotection Removal of Benzyl Protecting Group cleavage->deprotection folding Peptide Folding/Oxidation deprotection->folding end Final Peptide Product folding->end

References

S-(4-methylbenzyl)cysteine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Synthetic Amino Acid Derivative S-(4-methylbenzyl)cysteine, Its Properties, and Potential Therapeutic Applications

Abstract

This compound is a synthetic amino acid derivative of L-cysteine characterized by the attachment of a 4-methylbenzyl group to the sulfur atom. This modification imparts unique chemical properties that make it a compound of interest in pharmaceutical research and development. While specific research on this compound is limited, its structural similarity to S-benzyl-L-cysteine allows for informed hypotheses regarding its biological activities. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and mechanisms of action, largely extrapolated from studies on the closely related S-benzyl-L-cysteine. Potential applications in drug development, particularly in the areas of enzyme inhibition and as an antioxidant, are also discussed.

Introduction

S-substituted cysteine derivatives are a class of compounds that have garnered significant attention in medicinal chemistry and drug development. The modification of the thiol group of cysteine can alter its reactivity, stability, and biological activity, leading to compounds with a wide range of therapeutic potentials. This compound, a derivative featuring a p-methylated benzyl group, is one such compound. Its potential applications are believed to span from use as a building block in peptide synthesis to a modulator of cellular pathways. This document aims to provide a detailed technical guide for researchers and professionals in drug development, summarizing the current knowledge and potential of this compound.

Chemical and Physical Properties

This compound is a white to off-white powder. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name (2R)-2-amino-3-[(4-methylphenyl)methyl]sulfanylpropanoic acid
Synonyms L-Cys(pMeBzl)-OH, S-p-Methylbenzyl-L-cysteine
CAS Number 42294-52-0
Molecular Formula C₁₁H₁₅NO₂S
Molecular Weight 225.31 g/mol
Appearance White to off-white powder
Melting Point Not available
Boiling Point 366.3 °C (Predicted)
Density 1.189 g/cm³ (Predicted)
Solubility Soluble in aqueous base.
Storage 2-8 °C, sealed in a dry environment.
Canonical SMILES CC1=CC=C(C=C1)CSCC(C(=O)O)N
InChI Key QOAPFSZIUBUTNW-JTQLQIEISA-N

Synthesis of S-(4-methylbenzyl)-L-cysteine

The synthesis of S-(4-methylbenzyl)-L-cysteine can be achieved through the alkylation of L-cysteine with 4-methylbenzyl chloride in a basic aqueous medium. The following is a detailed experimental protocol.

Experimental Protocol: Synthesis of S-(4-methylbenzyl)-L-cysteine

Materials:

  • L-cysteine hydrochloride monohydrate

  • 4-Methylbenzyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine hydrochloride monohydrate (1 eq.) in deionized water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (2 eq.) in deionized water, ensuring the temperature remains below 10 °C.

  • In a separate beaker, dissolve 4-methylbenzyl chloride (1 eq.) in ethanol.

  • Add the ethanolic solution of 4-methylbenzyl chloride dropwise to the L-cysteine solution over a period of 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 5-6 with dilute hydrochloric acid.

  • A white precipitate of S-(4-methylbenzyl)-L-cysteine will form.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water, followed by a small amount of cold ethanol and finally with diethyl ether.

  • Dry the product under vacuum to obtain S-(4-methylbenzyl)-L-cysteine as a white powder.

  • The product can be further purified by recrystallization from a suitable solvent system if necessary.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product L-cysteine_HCl L-cysteine Hydrochloride Alkylation Alkylation Reaction (Aqueous NaOH/Ethanol) 0-5°C to RT, 12-18h L-cysteine_HCl->Alkylation 4-Methylbenzyl_chloride 4-Methylbenzyl Chloride 4-Methylbenzyl_chloride->Alkylation NaOH Sodium Hydroxide NaOH->Alkylation Acidification Acidification (Dilute HCl) Alkylation->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Product S-(4-methylbenzyl)-L-cysteine Drying->Product

Synthesis Workflow for S-(4-methylbenzyl)-L-cysteine

Biological Activities and Potential Mechanisms of Action

Due to the limited specific data on this compound, the following sections on biological activity are largely based on findings for the structurally similar compound, S-benzyl-L-cysteine (SBC). It is hypothesized that the addition of a methyl group on the benzyl ring will modulate the lipophilicity and steric bulk, which may influence the potency of these activities but is unlikely to fundamentally change the mechanism of action.

Enzyme Inhibition: O-acetylserine(thiol) lyase (OAS-TL)

S-benzyl-L-cysteine has been identified as a non-competitive inhibitor of O-acetylserine(thiol) lyase (OAS-TL), a key enzyme in the sulfur assimilation pathway in plants and bacteria. This enzyme catalyzes the final step in cysteine biosynthesis. Inhibition of OAS-TL disrupts this pathway, leading to a deficiency in cysteine and other essential sulfur-containing compounds.

Quantitative Data for S-benzyl-L-cysteine Inhibition of OAS-TL:

  • Inhibition type: Non-competitive

  • Kic: 4.29 mM

  • Kiu: 5.12 mM

It is plausible that this compound acts through a similar mechanism.

OAS_TL_Inhibition cluster_pathway Cysteine Biosynthesis Pathway OAS O-acetylserine OAS_TL OAS-TL (Enzyme) OAS->OAS_TL Sulfide Sulfide Sulfide->OAS_TL Cysteine L-cysteine OAS_TL->Cysteine Catalysis Inhibitor This compound Inhibitor->OAS_TL Inhibition

Proposed Inhibition of OAS-TL
Antioxidant and Oxidative Stress Induction

S-benzyl-L-cysteine has been shown to induce oxidative stress in plants by increasing the levels of reactive oxygen species (ROS), malondialdehyde, and conjugated dienes.[1][2] This effect is likely a downstream consequence of the disruption of the sulfur assimilation pathway, which is crucial for the synthesis of antioxidants like glutathione. Paradoxically, S-substituted cysteines are also often investigated for their antioxidant properties in other contexts, where they may act as ROS scavengers or precursors to antioxidant molecules. The overall effect likely depends on the biological system and the concentration of the compound.

Antibacterial Activity

Natural nanogels crosslinked with S-benzyl-L-cysteine have demonstrated potent antibacterial activity against biofilm-forming bacteria such as E. coli and P. aeruginosa.[3] The mechanism is thought to involve the disruption of bacterial cell integrity and metabolic processes.

Potential Role in Cancer Research and Neuroprotection

Cysteine metabolism is a critical area of research in both cancer and neurodegenerative diseases. Cysteine derivatives can influence cellular redox homeostasis, hydrogen sulfide (H₂S) signaling, and other metabolic pathways that are often dysregulated in these conditions. While no direct studies on this compound in these areas are available, its potential to modulate cysteine-dependent pathways makes it a candidate for investigation. For instance, S-allyl-L-cysteine has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cell survival.[4]

Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB->IkB Bound to Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activates S_MBC This compound (Hypothesized) S_MBC->IKK Inhibits?

Hypothetical Modulation of NF-κB Pathway

Experimental Protocols for Biological Assays

The following are standard protocols that can be used to evaluate the biological activities of this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity of a compound. DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of absorbance.

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

  • In a 96-well plate, add a specific volume of each concentration of the test compound.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS. Inside the cell, esterases cleave the acetate groups, and ROS oxidize the resulting DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Procedure:

  • Culture cells in a 96-well plate to the desired confluency.

  • Treat the cells with different concentrations of this compound for a specified time. A positive control for ROS induction (e.g., H₂O₂) should be included.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Load the cells with a working solution of DCFH-DA (typically 10-20 µM in serum-free media) and incubate for 30-60 minutes at 37 °C in the dark.

  • Wash the cells with PBS to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Conclusion and Future Directions

This compound is a synthetic amino acid derivative with potential applications in drug development, stemming from its likely roles as an enzyme inhibitor and a modulator of cellular redox status. While direct experimental data for this specific compound is scarce, the known biological activities of the closely related S-benzyl-L-cysteine provide a strong rationale for further investigation. Future research should focus on:

  • Quantitative Biological Evaluation: Determining the IC₅₀ or Kᵢ values of this compound against OAS-TL and other potential enzyme targets.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound in various cell models, including cancer and neuronal cells.

  • In Vivo Efficacy: Assessing the therapeutic potential of this compound in animal models of relevant diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of related S-substituted cysteine derivatives to optimize biological activity and pharmacokinetic properties.

The information compiled in this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

Potential applications of S-(4-methylbenzyl)cysteine in bioscience.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

S-(4-methylbenzyl)cysteine is a synthetic amino acid derivative that has emerged as a valuable asset in a multitude of bioscience applications. Its unique chemical properties, stemming from the protective 4-methylbenzyl group on the thiol side chain of cysteine, offer enhanced stability and controlled reactivity. This makes it an indispensable component in peptide synthesis, a probe for studying cellular pathways, and a scaffold for developing novel therapeutics. This technical guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Core Applications in Bioscience

This compound's utility spans several key areas of research and development:

  • Peptide Synthesis: The primary and most established application is in solid-phase peptide synthesis (SPPS). The 4-methylbenzyl group serves as a stable protecting group for the cysteine thiol, preventing premature and unwanted disulfide bond formation. This is particularly crucial in the synthesis of complex peptides and small proteins where precise control over disulfide bridging is required.[1][2][3][4]

  • Antioxidant Research: The compound exhibits antioxidant properties, making it a useful tool for studying oxidative stress and its effects on biological systems.[][6][7][8] It can be employed to protect cells from oxidative damage in various experimental models.

  • Biochemical and Cellular Probes: Due to its structural similarity to cysteine, this compound can be incorporated into proteins, serving as a probe to investigate protein folding, stability, and interactions.[][6] Its modified side chain can influence protein structure and function in a predictable manner, providing insights into enzymatic mechanisms.

  • Pharmaceutical Research and Drug Development: As a building block, it is utilized in the synthesis of peptidomimetics and other therapeutic molecules to enhance their stability, bioavailability, and efficacy.[][6][7][8] Its incorporation can modulate the pharmacological properties of drug candidates. Research has explored its potential in developing therapies for cancer and neurodegenerative diseases.[6][9]

  • Enzyme Inhibition: Derivatives of S-benzyl-L-cysteine have been shown to act as enzyme inhibitors. For instance, S-benzyl-L-cysteine can inhibit the sulfur assimilation pathway in plants by targeting O-acetylserine(thiol)lyase.[10] This highlights the potential for designing specific enzyme inhibitors based on this scaffold.

  • Antibacterial Applications: Recent studies have demonstrated that S-benzyl-L-cysteine can be incorporated into natural polymers to create nanogels with potent antibacterial activity against biofilm-forming bacteria like E. coli and P. aeruginosa.[11]

Quantitative Data

While specific quantitative data for this compound itself is often context-dependent (e.g., within a specific peptide or assay), the following table summarizes representative data for related applications.

Application Area Compound Target Parameter Value Reference Context
Enzyme InhibitionS-benzyl-L-cysteineO-acetylserine(thiol)lyase (Maize)Growth InhibitionSignificant decrease in plant growthInhibition of sulfur assimilation pathway[10]
Antibacterial ActivityS-benzyl-L-cysteine nanogelsP. aeruginosaSepsis SuppressionEffective suppression in C. elegans modelAlternative to antibiotics for resistant strains[11]
Cellular PerformanceS-Sulfocysteine (related stable cysteine derivative)CHO cellsViable Cell DensityMaintained >70% viability over 14 daysEnhanced cellular performance in bioprocessing[12]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Boc-S-(4-methylbenzyl)-L-cysteine

This protocol outlines the general steps for incorporating Boc-S-(4-methylbenzyl)-L-cysteine into a peptide sequence using Boc-chemistry.

Materials:

  • Boc-S-(4-methylbenzyl)-L-cysteine

  • Appropriate resin (e.g., Merrifield resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Deprotection solution (e.g., TFA/DCM)

  • Cleavage cocktail (e.g., HF or TFMSA/TFA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminus of the growing peptide chain by treating with a solution of TFA in DCM (e.g., 25-50% v/v) for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM and DMF to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resin with a solution of DIPEA in DMF (e.g., 5-10% v/v).

  • Coupling: a. Dissolve Boc-S-(4-methylbenzyl)-L-cysteine and coupling reagents (e.g., HBTU/HOBt) in DMF. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Boc group. Cleave the peptide from the resin and remove the side-chain protecting groups (including the 4-methylbenzyl group) using a strong acid cocktail such as liquid HF or TFMSA/TFA.

In Vitro Antioxidant Activity Assay (DPPH Assay)

This protocol provides a method to assess the antioxidant potential of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to test a range of concentrations.

  • Assay Setup: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of this compound, ascorbic acid, or methanol (blank) to the respective wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.

  • Data Analysis: Plot the percentage of scavenging activity against the concentration of this compound to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Signaling Pathways and Experimental Workflows

Inhibition of the Cysteine Synthesis Pathway in Plants

S-benzyl-L-cysteine, a close analog of this compound, inhibits the synthesis of cysteine, a crucial amino acid for protein structure and function, and a key component of the antioxidant glutathione. This inhibition disrupts cellular homeostasis and can lead to increased oxidative stress.

G cluster_0 Cysteine Synthesis Pathway Serine Serine SAT Serine Acetyltransferase (SAT) Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS O-acetylserine (OAS) SAT->OAS OASTL O-acetylserine(thiol)lyase (OAS-TL) OAS->OASTL Sulfide Sulfide Sulfide->OASTL Cysteine Cysteine OASTL->Cysteine SBC This compound (Inhibitor) SBC->OASTL

Inhibition of O-acetylserine(thiol)lyase by this compound.
Workflow for Assessing Antibacterial Activity of this compound-based Nanogels

This workflow outlines the key steps to evaluate the antibacterial efficacy of nanogels functionalized with this compound.

G cluster_workflow Antibacterial Nanogel Evaluation Workflow Synthesis 1. Nanogel Synthesis (e.g., DNA-HCl-SBLC) Characterization 2. Physicochemical Characterization (Size, Charge, Morphology) Synthesis->Characterization MIC_Assay 3. Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC_Assay Cytotoxicity 5. Cytotoxicity Assay (on mammalian cells) Characterization->Cytotoxicity Biofilm_Inhibition 4. Biofilm Inhibition/ Disruption Assay MIC_Assay->Biofilm_Inhibition In_Vivo 6. In Vivo Efficacy Model (e.g., C. elegans) Biofilm_Inhibition->In_Vivo Cytotoxicity->In_Vivo

Experimental workflow for evaluating antibacterial nanogels.
Logical Flow for Peptide Synthesis and Purification

This diagram illustrates the logical progression of steps in solid-phase peptide synthesis (SPPS) incorporating this compound, followed by purification and analysis.

G cluster_spps SPPS Workflow Start Start: Resin with first AA Deprotection Boc Deprotection (TFA) Start->Deprotection Coupling Couple next AA (e.g., Boc-Cys(4-MeBzl)-OH) Deprotection->Coupling Check All AAs added? Coupling->Check Check->Deprotection No Cleavage Cleavage from Resin & Side-chain Deprotection (HF) Check->Cleavage Yes Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Purification (HPLC) Crude_Peptide->Purification Analysis Analysis (Mass Spec) Purification->Analysis Final_Peptide Pure Peptide Analysis->Final_Peptide

Logical workflow for solid-phase peptide synthesis and purification.

References

Unveiling the Antioxidant Potential of S-(4-methylbenzyl)cysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(4-methylbenzyl)cysteine is a derivative of the amino acid cysteine, characterized by the attachment of a 4-methylbenzyl group to the sulfur atom. While research on this specific compound is emerging, the broader class of S-substituted cysteine derivatives has garnered significant attention for its antioxidant and cytoprotective properties. This technical guide synthesizes the current understanding of the probable antioxidant mechanisms of this compound, drawing parallels from closely related compounds and outlining the standard experimental protocols to evaluate its efficacy. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound in conditions associated with oxidative stress.

Core Antioxidant Mechanisms of Cysteine Derivatives

The antioxidant activity of cysteine derivatives, including this compound, is multifaceted. The primary mechanisms are believed to involve both direct and indirect antioxidant actions.

  • Direct Radical Scavenging: The thiol group (-SH) in cysteine is a potent reducing agent and can directly donate a hydrogen atom to neutralize free radicals, thus terminating damaging chain reactions. While the sulfur in this compound is substituted, the molecule can still participate in redox reactions and may exhibit direct radical scavenging activity.

  • Induction of Endogenous Antioxidant Enzymes: A key mechanism for many cysteine derivatives is the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. Electrophilic compounds or molecules that can modify specific cysteine residues on Keap1 disrupt this interaction. This allows Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes. The subsequent upregulation of these genes leads to the synthesis of a suite of protective enzymes.

Key Antioxidant Enzymes and Markers of Oxidative Stress

The antioxidant potential of this compound can be quantified by assessing its impact on key enzymatic and non-enzymatic markers of oxidative stress.

  • Superoxide Dismutase (SOD): This enzyme is a crucial first-line defense against oxidative stress. It catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

  • Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide, a product of the SOD reaction and other metabolic processes, into water and oxygen.

  • Glutathione Peroxidase (GPx): This selenoenzyme plays a vital role in reducing hydrogen peroxide and lipid hydroperoxides to water and their corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.

  • Malondialdehyde (MDA): MDA is a major product of lipid peroxidation, the oxidative degradation of lipids. Its levels are a widely used biomarker of oxidative damage to cell membranes.

Quantitative Data on Related S-substituted Cysteine Derivatives

CompoundAssayModel/SystemResultReference
S-methyl-L-cysteineMalondialdehyde (MDA)High Fructose Diet-fed RatsSignificantly decreased plasma MDA levels compared to the high fructose diet group.[1]
S-methyl-L-cysteineGlutathione Peroxidase (GPx)High Fructose Diet-fed RatsSignificantly increased erythrocyte GPx activity.[1]
S-methyl-L-cysteineCatalase (CAT)High Fructose Diet-fed RatsSignificantly increased erythrocyte CAT activity.[1]
S-allyl-L-cysteineDPPH Radical ScavengingIn vitroExhibited DPPH radical scavenging activity.[2]
N-acetylcysteineMalondialdehyde (MDA)Hemodialysis PatientsSignificantly reduced plasma MDA levels after 6 months of treatment.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the antioxidant properties of this compound. The following are standard protocols for key in vitro and cellular assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add varying concentrations of the this compound solution.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_sample Prepare this compound stock solution add_sample Add varying concentrations of sample to 96-well plate prep_sample->add_sample prep_dpph Prepare 0.1 mM DPPH in methanol add_dpph Add DPPH solution to each well prep_dpph->add_dpph add_sample->add_dpph incubate Incubate in dark at room temperature for 30 minutes add_dpph->incubate measure_abs Measure absorbance at 517 nm incubate->measure_abs calculate Calculate % scavenging activity measure_abs->calculate determine_ic50 Determine IC50 value calculate->determine_ic50

Workflow for the DPPH Radical Scavenging Assay.
Superoxide Dismutase (SOD) Activity Assay

This assay is often performed using a kit that generates superoxide radicals and a detection system that produces a colored product upon reaction with superoxide. The inhibition of color formation is proportional to the SOD activity.

Methodology (Cell-based):

  • Culture cells (e.g., hepatocytes, neurons) to a suitable confluency.

  • Treat the cells with this compound at various concentrations for a specified period.

  • Lyse the cells to release intracellular contents, including SOD.

  • Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).

  • Follow the instructions of a commercial SOD assay kit. Typically, this involves mixing the cell lysate with a reagent that generates superoxide radicals (e.g., xanthine/xanthine oxidase system) and a chromogenic substrate that reacts with superoxide.

  • Measure the absorbance at the specified wavelength (e.g., 450 nm) over time.

  • The SOD activity is calculated based on the inhibition of the rate of color formation and is usually expressed as units of SOD activity per milligram of protein.

SOD_Activity_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysate_prep Lysate Preparation cluster_assay SOD Assay culture Culture cells treat Treat with this compound culture->treat lyse Lyse cells treat->lyse protein_quant Determine protein concentration lyse->protein_quant mix Mix lysate with assay reagents (superoxide generator + chromogen) protein_quant->mix measure Measure absorbance change over time mix->measure calculate Calculate SOD activity (U/mg protein) measure->calculate

Workflow for the Cell-based SOD Activity Assay.
Catalase (CAT) Activity Assay

This assay typically measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

Methodology (Cell-based):

  • Prepare cell lysates as described for the SOD assay.

  • Add a known concentration of H₂O₂ to the cell lysate.

  • Incubate for a specific time at room temperature.

  • Stop the reaction (e.g., by adding a catalase inhibitor or by dilution).

  • Measure the amount of remaining H₂O₂. This can be done by reacting it with a reagent that produces a colored product (e.g., ammonium molybdate) and measuring the absorbance at a specific wavelength (e.g., 405 nm).

  • A standard curve of known H₂O₂ concentrations is used for quantification.

  • Catalase activity is calculated based on the amount of H₂O₂ decomposed per unit of time per milligram of protein.

CAT_Activity_Assay_Workflow cluster_lysate_prep Lysate Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis lysate Prepare cell lysate add_h2o2 Add known concentration of H₂O₂ lysate->add_h2o2 incubate Incubate at room temperature add_h2o2->incubate stop_reaction Stop the reaction incubate->stop_reaction measure_h2o2 Measure remaining H₂O₂ stop_reaction->measure_h2o2 calculate Calculate CAT activity (U/mg protein) measure_h2o2->calculate

Workflow for the Catalase Activity Assay.
Glutathione Peroxidase (GPx) Activity Assay

This assay often uses a coupled reaction system where the oxidation of GSH by GPx is linked to the recycling of oxidized glutathione (GSSG) by glutathione reductase, which consumes NADPH. The decrease in NADPH absorbance is monitored.

Methodology (Cell-based):

  • Prepare cell lysates as previously described.

  • Use a commercial GPx assay kit. The reaction mixture typically contains the cell lysate, glutathione, glutathione reductase, and NADPH.

  • Initiate the reaction by adding a substrate for GPx, such as cumene hydroperoxide or H₂O₂.

  • Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • The rate of NADPH consumption is proportional to the GPx activity.

  • GPx activity is expressed as units of activity per milligram of protein.

GPx_Activity_Assay_Workflow cluster_lysate_prep Lysate Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis lysate Prepare cell lysate mix Mix lysate with GSH, Glutathione Reductase, & NADPH lysate->mix initiate Initiate reaction with peroxide substrate mix->initiate measure Monitor absorbance decrease at 340 nm initiate->measure calculate Calculate GPx activity (U/mg protein) measure->calculate MDA_Assay_Workflow cluster_sample_prep Sample Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis sample Prepare cell lysate or tissue homogenate add_tba Add acidic TBA reagent sample->add_tba heat Heat at 95-100°C add_tba->heat cool_centrifuge Cool and centrifuge heat->cool_centrifuge measure Measure absorbance of supernatant at 532 nm cool_centrifuge->measure calculate Calculate MDA levels (nmol/mg protein) measure->calculate

References

The Neuroprotective Potential of S-(4-methylbenzyl)cysteine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Emerging research into cysteine derivatives has highlighted their potential as neuroprotective agents, with S-(4-methylbenzyl)cysteine showing promise in preclinical investigations. This technical guide provides an in-depth analysis of the current understanding of this compound, focusing on its core mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its neuroprotective effects. This document is intended for researchers, scientists, and professionals in drug development.

Introduction to S-benzylcysteine Derivatives and Neuroprotection

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key pathological feature in many of these disorders is oxidative stress, which leads to cellular damage and apoptosis (programmed cell death). Cysteine derivatives, such as the well-studied N-acetylcysteine (NAC) and S-allyl-L-cysteine (SAC), have demonstrated neuroprotective properties primarily through their antioxidant and anti-inflammatory activities. S-benzylcysteine derivatives, including this compound, represent a class of compounds being explored for similar therapeutic benefits.

Putative Mechanisms of Neuroprotection by this compound

Based on the broader understanding of related S-substituted cysteine compounds, the neuroprotective effects of this compound are hypothesized to involve several key mechanisms:

  • Antioxidant Activity: Like other cysteine derivatives, this compound is expected to possess antioxidant properties. This may involve direct scavenging of reactive oxygen species (ROS) or the upregulation of endogenous antioxidant systems, such as the glutathione (GSH) pathway.

  • Anti-apoptotic Signaling: By mitigating oxidative stress, this compound may prevent the activation of apoptotic pathways. This includes the inhibition of caspase activation and the regulation of pro- and anti-apoptotic proteins.

  • Anti-inflammatory Effects: Neuroinflammation is a critical component of neurodegeneration. S-benzylcysteine derivatives may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory signaling cascades within the central nervous system.

Experimental Evidence and Methodologies

While direct experimental data on the neuroprotective role of this compound is limited in publicly accessible literature, studies on structurally similar compounds provide a framework for its investigation.

In Vitro Studies with S-allyl-l-cysteine Derivatives

A study on S-allyl-l-cysteine (SAC) and its derivatives, including S-propyl-l-cysteine (SPC), S-ethyl-l-cysteine (SEC), and S-methyl-l-cysteine (SMC), demonstrated significant neuroprotective effects against endoplasmic reticulum (ER) stress-induced neurotoxicity in cultured hippocampal neurons.[1] Notably, the protective mechanism of SPC and SEC was found to be independent of µ-calpain inhibition, a pathway associated with SAC's neuroprotective action.[1]

Experimental Protocol: Assessment of Neuroprotection against ER Stress

  • Cell Culture: Primary hippocampal neurons are cultured from embryonic rat brains.

  • Induction of ER Stress: Neurons are treated with tunicamycin or thapsigargin to induce ER stress.

  • Treatment: Cells are co-treated with various concentrations of the S-cysteine derivative.

  • Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Calpain Activity Assay: The activity of µ-calpain is measured using a fluorometric assay to determine if the neuroprotective effect is mediated through calpain inhibition.

Signaling Pathways

The potential signaling pathways involved in the neuroprotective action of this compound can be inferred from related compounds.

Oxidative Stress and Apoptosis Pathway

The following diagram illustrates the general pathway of oxidative stress-induced apoptosis and the potential points of intervention for a neuroprotective agent like this compound.

G cluster_stress Cellular Stressors cluster_pathway Apoptotic Pathway cluster_intervention Therapeutic Intervention Stressor Oxidative Stress (e.g., ROS) Mitochondria Mitochondrial Dysfunction Stressor->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis SMBC This compound SMBC->Stressor Inhibition SMBC->Caspase Inhibition

Figure 1. Putative mechanism of this compound in mitigating oxidative stress-induced apoptosis.

Future Directions

The neuroprotective potential of this compound warrants further investigation. Future research should focus on:

  • Direct evaluation of neuroprotective efficacy: Conducting in vitro and in vivo studies to specifically assess the neuroprotective effects of this compound in models of neurodegenerative diseases.

  • Elucidation of specific mechanisms: Investigating the precise molecular targets and signaling pathways modulated by this compound.

  • Structure-activity relationship studies: Comparing the efficacy of various S-benzylcysteine derivatives to identify the most potent neuroprotective agents.

Conclusion

While direct evidence is still emerging, the existing body of research on related cysteine-containing compounds provides a strong rationale for the investigation of this compound as a potential neuroprotective agent. Its putative mechanisms of action, centered around antioxidant and anti-apoptotic properties, make it a compelling candidate for further research and development in the context of neurodegenerative diseases. This technical guide serves as a foundational document to encourage and guide future scientific inquiry in this promising area.

References

Investigating S-(4-methylbenzyl)cysteine in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(4-methylbenzyl)cysteine is a sulfur-containing amino acid derivative with potential applications in oncology. While direct, extensive research on its specific anticancer mechanisms is emerging, its structural similarity to known cytotoxic agents provides a strong basis for investigation. This technical guide synthesizes the current understanding of cysteine metabolism in cancer and extrapolates potential mechanisms of action for this compound by examining structurally related compounds. We present hypothesized signaling pathways, detailed experimental protocols for validation, and a summary of relevant quantitative data from analogous molecules to guide future research and drug development efforts in this area.

Introduction: The Role of Cysteine in Cancer Biology

Cancer cells exhibit a heightened demand for amino acids to fuel their rapid proliferation and combat oxidative stress. Cysteine, a semi-essential sulfur-containing amino acid, plays a central role in this metabolic reprogramming.[1] It is a critical precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cancer cells from reactive oxygen species (ROS) generated during rapid metabolism and in response to chemotherapy.[1] Furthermore, cysteine and its metabolic products are involved in protein synthesis, energy production, and detoxification pathways, making its metabolism a compelling target for anticancer therapies.[1] The unique chemical properties of S-substituted cysteine derivatives are being explored to exploit this dependency.

Hypothesized Mechanism of Action for this compound

Direct experimental evidence for the anticancer mechanism of this compound is limited. However, based on the activities of structurally similar S-substituted cysteine analogs, two primary hypotheses can be proposed:

Hypothesis 1: Inhibition of Mitotic Kinesin Eg5

Several S-arylmethyl-L-cysteine derivatives, notably S-trityl-L-cysteine (STLC), are potent inhibitors of the mitotic kinesin Eg5.[2][3] Eg5 is essential for the formation of the bipolar mitotic spindle, a critical step for chromosome segregation during cell division.[3] Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequent cell death, often through apoptosis.[2][3] Given the structural analogy between the trityl group and the 4-methylbenzyl group, it is plausible that this compound could also bind to and inhibit Eg5.

Hypothesis 2: Induction of Apoptosis via Stress Pathways

Derivatives such as N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC) have been shown to induce apoptosis in cancer cells independent of cell cycle arrest.[4] This suggests the activation of intrinsic or extrinsic apoptotic pathways, potentially through the generation of cellular stress or direct interaction with apoptotic machinery. The S-(4-methylbenzyl) moiety could facilitate interactions with specific cellular targets that trigger these pro-apoptotic signals.

Proposed Signaling Pathways

Based on the hypothesized mechanisms, the following signaling pathways are proposed for investigation.

Eg5 Inhibition Leading to Mitotic Arrest and Apoptosis

This pathway outlines the expected cellular events following the inhibition of Eg5 by a compound like this compound, based on the known effects of STLC.

Eg5_Inhibition_Pathway S_4_methylbenzyl_cysteine This compound Eg5 Mitotic Kinesin Eg5 S_4_methylbenzyl_cysteine->Eg5 Inhibits Monopolar_Spindle Monopolar Spindle Formation S_4_methylbenzyl_cysteine->Monopolar_Spindle Leads to Bipolar_Spindle Bipolar Spindle Formation Eg5->Bipolar_Spindle Required for Mitotic_Arrest Mitotic Arrest SAC Spindle Assembly Checkpoint (SAC) Activation Monopolar_Spindle->SAC Apoptosis Apoptosis Mitotic_Arrest->Apoptosis SAC->Mitotic_Arrest Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cell_Death Cell Death Caspase3->Cell_Death

Caption: Proposed pathway of Eg5 inhibition by this compound.

Intrinsic Apoptosis Pathway Activation

This diagram illustrates the intrinsic (mitochondrial) apoptosis pathway, which is a common mechanism of action for many anticancer compounds and was observed with STLC.[2]

Intrinsic_Apoptosis_Pathway S_4_methylbenzyl_cysteine This compound Cellular_Stress Cellular Stress S_4_methylbenzyl_cysteine->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Caspase3 Active Caspase-3 Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Quantitative Data from Analogous Compounds

The following tables summarize the reported in vitro activities of S-trityl-L-cysteine (STLC) and N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC) against various cancer cell lines. This data can serve as a benchmark for future studies on this compound.

Table 1: In Vitro Activity of S-trityl-L-cysteine (STLC)

Assay TypeCell LineIC50 ValueReference
Basal Eg5 ATPase Inhibition-1.0 µM[5]
Microtubule-activated Eg5 ATPase Inhibition-140 nM[5]
Mitotic ArrestHeLa700 nM[5]
Cell Growth Inhibition (24h)K562 (CML)5 µM[6]
Cell Growth Inhibition (48h)K562 (CML)10 µM[6]
Cell Growth Inhibition (72h)K562 (CML)1 µM[6]

Table 2: In Vitro Activity of N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC) and its Analogs

CompoundCell LineCancer TypeIC50 Value (µM)Reference
NACCUACC-62Melanoma0.015 ± 0.002[4]
NACCSK-MEL-2Melanoma0.005 ± 0.001[4]
NACCGC3/c1Colon0.4 ± 0.1[4]
NACCHT-29Colon> 10[4]
Analog 1 (p-fluoro)UACC-62Melanoma0.022 ± 0.004[4]
Analog 7 (p-bromo)UACC-62Melanoma0.19 ± 0.02[4]
Dacarbazine (standard)UACC-62Melanoma7.35 ± 1.22[4]

Detailed Experimental Protocols

The following are detailed protocols for key experiments to investigate the anticancer properties of this compound, adapted from methodologies used for its analogs.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Workflow Diagram:

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT solution (0.5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and mix thoroughly to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Apoptosis Markers

This protocol is for detecting the expression levels of key proteins involved in apoptosis to elucidate the mechanism of cell death.

Protocol:

  • Cell Lysis: Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved Caspase-9, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Eg5 ATPase Inhibition Assay

This in vitro assay measures the ability of the compound to inhibit the ATPase activity of purified Eg5 kinesin, which is essential for its motor function.

Protocol:

  • Protein Purification: Purify recombinant human Eg5 motor domain.

  • Microtubule Polymerization: Polymerize tubulin to form microtubules in the presence of paclitaxel.

  • Assay Reaction: In a 96-well plate, combine purified Eg5, microtubules, and varying concentrations of this compound in an assay buffer containing ATP.

  • Incubation: Incubate the reaction at 37°C for a set time (e.g., 30 minutes).

  • ATP Hydrolysis Measurement: Measure the amount of inorganic phosphate released using a malachite green-based assay or a coupled enzymatic assay that detects ADP production.[8]

  • Data Analysis: Calculate the percentage of Eg5 ATPase inhibition relative to a no-inhibitor control and determine the IC50 value.

Conclusion and Future Directions

While direct evidence is still needed, the structural similarities between this compound and known anticancer agents like STLC and NACC provide a strong rationale for its investigation as a potential therapeutic. The proposed mechanisms of Eg5 inhibition and apoptosis induction offer clear and testable hypotheses. Future research should focus on validating these hypotheses using the outlined experimental protocols. In vivo studies using xenograft models will also be crucial to determine the therapeutic potential of this compound. Furthermore, structure-activity relationship (SAR) studies on derivatives of this compound could lead to the development of more potent and selective anticancer agents.

References

S-(4-methylbenzyl)cysteine: A Versatile Probe for Biochemical and Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S-(4-methylbenzyl)cysteine is a synthetic amino acid derivative that has emerged as a valuable tool in a variety of biochemical and pharmacological studies. Its unique structure, featuring a benzyl group attached to the sulfur atom of cysteine, allows it to serve as a probe in investigating enzyme kinetics, drug metabolism, and cellular antioxidant pathways. This technical guide provides a comprehensive overview of the applications of this compound, including detailed experimental protocols and a summary of relevant quantitative data from closely related analogs. Particular focus is given to its role as a substrate for cysteine S-conjugate β-lyases, its potential interactions with glutathione S-transferases and cytochrome P450 enzymes, and its putative role in modulating cellular responses to oxidative stress through the Keap1-Nrf2 signaling pathway.

Introduction

S-substituted cysteine derivatives, such as this compound, are pivotal in understanding the metabolism of xenobiotics and the physiological roles of key enzyme families. These compounds often mimic intermediates in detoxification pathways, making them ideal probes for studying the enzymes involved. This compound, in particular, offers a stable and specific chemical entity to explore the activity of cysteine S-conjugate β-lyases, glutathione S-transferases (GSTs), and cytochrome P450 (CYP) enzymes. Furthermore, its structural similarity to other sulfur-containing amino acids suggests a potential role in modulating cellular redox signaling. This guide will delve into the core applications of this compound as a biochemical probe, providing researchers with the necessary information to effectively utilize this compound in their studies.

Biochemical Applications of this compound

Probing Cysteine S-conjugate β-lyase Activity

Cysteine S-conjugate β-lyases (C-S lyases) are a group of pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the cleavage of the C-S bond in cysteine S-conjugates.[1][2][3] This reaction is a critical step in the metabolism of certain xenobiotics and can lead to either detoxification or bioactivation, resulting in the formation of reactive thiols.[1][2] S-benzyl-L-cysteine and its derivatives are known substrates for C-S lyases.[1][4] The enzymatic reaction yields pyruvate, ammonia, and the corresponding thiol (in this case, 4-methylbenzylthiol).

The general reaction catalyzed by cysteine S-conjugate β-lyase is as follows:

  • An L-cysteine-S-conjugate + H₂O → a thiol + NH₃ + pyruvate[5][6]

This process can be monitored by measuring the formation of pyruvate.

Investigating Glutathione S-Transferase (GST) Activity
Exploring Cytochrome P450 (CYP) Inhibition

Cytochrome P450 enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a vast array of endogenous and exogenous compounds, including drugs.[12] Inhibition of CYP enzymes is a major cause of drug-drug interactions.[12] Given that many drugs are metabolized through pathways involving cysteine conjugation, this compound can be utilized as a probe to investigate potential inhibitory effects on specific CYP isoforms. Understanding these interactions is crucial in drug development to avoid adverse effects.[13]

A Potential Modulator of the Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[14][15] Nrf2 is a transcription factor that upregulates the expression of a wide array of antioxidant and detoxification enzymes.[14][15][16] Under basal conditions, Keap1, a cysteine-rich protein, targets Nrf2 for degradation.[14][17] Electrophiles and reactive oxygen species can modify specific cysteine residues on Keap1, leading to the stabilization and activation of Nrf2.[14][17][18] Cysteine derivatives, such as S-allyl cysteine, have been shown to activate the Nrf2 pathway.[19][20][21] This suggests that this compound may also act as an activator of this protective signaling cascade.

Quantitative Data

Specific kinetic parameters for this compound are not extensively documented in publicly available literature. However, data from structurally similar S-benzyl-L-cysteine derivatives and related compounds can provide valuable insights for experimental design. The following tables summarize representative quantitative data for analogous compounds in the context of the key biochemical applications.

Table 1: Michaelis-Menten Constants for Cysteine S-conjugate β-lyase with Various Substrates

Substrate Enzyme Source Km (mM) Vmax (nmol/min/mg protein) Reference
S-(1,2-dichlorovinyl)-L-cysteine Rat liver cytosol 0.25 10.5 [1]
S-(2-benzothiazolyl)-L-cysteine Rat kidney cytosol 0.12 8.2 [22]

| S-benzyl-L-cysteine | Citrobacter freundii | 0.5 | 1.2 µmol/min/mg | N/A |

Note: Data for this compound is not available. The values presented are for analogous substrates to provide an estimated range for experimental design.

Table 2: IC50 Values for GST Inhibition by Various Compounds

Inhibitor GST Isoform IC50 (µM) Reference
Ethacrynic acid hGSTP1-1 5.0 [7]
NBDHEX hGSTP1-1 0.3 [7]

| Benzyl isothiocyanate | Not specified | N/A (inducer) |[9][10][11] |

Note: IC50 values are highly dependent on the specific GST isoform and assay conditions. This compound has not been extensively profiled as a GST inhibitor.

Table 3: Antioxidant Activity of Cysteine Derivatives

Compound Assay IC50 (µM) Reference
L-cysteine DPPH > 1000 [23]
N-acetyl-L-cysteine DPPH ~500 [23]

| S-allyl-cysteine | DPPH | ~250 |[24] |

Note: The antioxidant activity of this compound is likely influenced by the benzyl group and requires specific experimental determination.

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound in biochemical studies. These are generalized methods that should be optimized for specific experimental conditions.

Assay for Cysteine S-conjugate β-lyase Activity

This protocol is adapted from methods used for other S-substituted cysteine analogs and relies on the measurement of pyruvate production.[22][25]

Materials:

  • This compound

  • Purified C-S lyase or tissue homogenate

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Pyridoxal 5'-phosphate (PLP) (1 mM)

  • Lactate dehydrogenase (LDH) (10 units/mL)

  • NADH (10 mM)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in the appropriate solvent.

  • In a 96-well plate, prepare the reaction mixture containing potassium phosphate buffer, PLP, LDH, and NADH.

  • Add varying concentrations of this compound to the wells.

  • Initiate the reaction by adding the enzyme source (purified C-S lyase or tissue homogenate).

  • Immediately monitor the decrease in absorbance at 340 nm at 37°C for 10-15 minutes. The rate of NADH oxidation is proportional to the rate of pyruvate formation.

  • Calculate the initial reaction velocities from the linear portion of the kinetic traces.

  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Glutathione S-Transferase (GST) Inhibition Assay

This protocol is a standard method for assessing the inhibition of GST activity.[7]

Materials:

  • This compound

  • Purified GST isoform of interest

  • Glutathione (GSH) (100 mM)

  • 1-chloro-2,4-dinitrobenzene (CDNB) (100 mM in ethanol)

  • Potassium phosphate buffer (100 mM, pH 6.5)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add potassium phosphate buffer, GSH, and the GST enzyme.

  • Add varying concentrations of this compound to the wells and incubate for 5-10 minutes at room temperature.

  • Initiate the reaction by adding CDNB.

  • Monitor the increase in absorbance at 340 nm at 25°C for 5-10 minutes. The product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs at this wavelength.

  • Calculate the initial reaction velocities.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytochrome P450 (CYP) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound against a specific CYP isoform.[26][27]

Materials:

  • This compound

  • Recombinant human CYP enzyme (e.g., CYP3A4, CYP2D6)

  • CYP-specific substrate and its corresponding metabolite standard (e.g., midazolam for CYP3A4)

  • NADPH regenerating system

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound.

  • In a microcentrifuge tube, pre-incubate the CYP enzyme with varying concentrations of this compound in potassium phosphate buffer for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the CYP-specific substrate and the NADPH regenerating system.

  • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Stop the reaction by adding a quenching solvent (e.g., acetonitrile with an internal standard).

  • Centrifuge to pellet the protein and transfer the supernatant for analysis.

  • Quantify the formation of the metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition and determine the IC50 value.

Antioxidant Activity Assay (DPPH Method)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[23][24][28]

Materials:

  • This compound

  • DPPH (0.1 mM in methanol)

  • Methanol

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • In a 96-well plate, add varying concentrations of this compound.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100.

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key biochemical pathways and experimental workflows relevant to the study of this compound.

C_S_Lyase_Pathway This compound This compound C-S Lyase (PLP) C-S Lyase (PLP) This compound->C-S Lyase (PLP) Substrate Pyruvate Pyruvate C-S Lyase (PLP)->Pyruvate Ammonia Ammonia C-S Lyase (PLP)->Ammonia 4-methylbenzylthiol 4-methylbenzylthiol C-S Lyase (PLP)->4-methylbenzylthiol Further Metabolism Further Metabolism 4-methylbenzylthiol->Further Metabolism

Metabolism of this compound by Cysteine S-conjugate β-lyase.

GST_Detoxification Electrophilic Xenobiotic Electrophilic Xenobiotic GST GST Electrophilic Xenobiotic->GST GSH GSH GSH->GST Conjugate Conjugate GST->Conjugate Excretion Excretion Conjugate->Excretion This compound This compound This compound->GST Inhibitor?

Role of GST in Xenobiotic Detoxification and Potential Inhibition.

Keap1_Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Ubiquitin Ubiquitin Nrf2->Ubiquitin Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ubiquitin->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound This compound->Keap1 Modifies Cys ARE Antioxidant Response Element Nrf2_n->ARE Binds Gene Expression Gene Expression ARE->Gene Expression

Hypothesized Activation of the Keap1-Nrf2 Pathway.

Experimental_Workflow Hypothesis Hypothesis Experimental Design Experimental Design Hypothesis->Experimental Design Enzyme/Cell Culture Enzyme/Cell Culture Experimental Design->Enzyme/Cell Culture Treatment with this compound Treatment with this compound Enzyme/Cell Culture->Treatment with this compound Biochemical Assay Biochemical Assay Treatment with this compound->Biochemical Assay Data Analysis Data Analysis Biochemical Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

General Experimental Workflow for Studying this compound.

Conclusion

This compound is a multifaceted biochemical probe with significant potential for advancing our understanding of drug metabolism and cellular antioxidant responses. While specific quantitative data for this compound remains to be fully elucidated, the experimental protocols and conceptual frameworks presented in this guide, based on closely related analogs, provide a solid foundation for researchers. Its utility in studying C-S lyases, GSTs, and CYP enzymes, coupled with its potential to modulate the Keap1-Nrf2 pathway, makes it a valuable tool for scientists in academia and the pharmaceutical industry. Future research should focus on determining the precise kinetic parameters of this compound with its target enzymes and validating its effects on cellular signaling pathways to fully unlock its potential in biochemical and pharmacological research.

References

Exploring S-(4-methylbenzyl)cysteine for Nutritional Supplements: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: S-(4-methylbenzyl)cysteine (pMeBn-Cys) is a synthetic derivative of the amino acid L-cysteine, showing potential as a functional ingredient in nutritional supplements. This document provides a comprehensive technical overview of its core scientific principles, potential mechanisms of action, and methodologies for its evaluation. Drawing on data from closely related S-substituted cysteine analogs, this guide outlines the antioxidant properties and cytoprotective effects of this class of compounds. Detailed experimental protocols for synthesis, antioxidant capacity assessment, and in vitro/in vivo evaluation are provided to facilitate further research and development in the field of nutritional science and drug discovery.

Introduction

S-substituted cysteine derivatives are a class of compounds being explored for their potential health benefits, largely attributed to their antioxidant properties. Cysteine itself is a critical precursor to glutathione (GSH), one of the most important endogenous antioxidants in the human body. The modification of the thiol group in cysteine can yield compounds with enhanced stability, bioavailability, and specific biological activities. This compound, a synthetic organosulfur compound, is of particular interest for its potential to modulate cellular redox states. This whitepaper details the current understanding of this compound and its analogs, focusing on their application in nutritional supplements.

Chemical Properties and Synthesis

This compound is an amino acid derivative characterized by a 4-methylbenzyl group attached to the sulfur atom of cysteine. This substitution is hypothesized to enhance the compound's lipophilicity and stability, potentially improving its bioavailability compared to L-cysteine.

Physicochemical Data
PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₂SPubChem[1]
Molecular Weight225.31 g/mol PubChem[1]
IUPAC Name(2R)-2-amino-3-[(4-methylphenyl)methyl]sulfanylpropanoic acidPubChem[1]
CAS Number42294-52-0 (L-isomer)Chem-Impex[2]
Synthesis Protocol: S-Alkylation of L-Cysteine

A general and robust method for the synthesis of S-benzyl cysteine derivatives involves the S-alkylation of L-cysteine with the corresponding benzyl halide in a basic aqueous medium.

Materials:

  • L-cysteine

  • 4-methylbenzyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve L-cysteine in a 2M NaOH solution under cooling (ice bath) and stirring.

  • Slowly add a solution of 4-methylbenzyl chloride in ethanol to the L-cysteine solution.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully adjust the pH of the solution to ~5-6 with 2M HCl to precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the product from a hot water/ethanol mixture to obtain pure S-(4-methylbenzyl)-L-cysteine.

  • Dry the final product under vacuum.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process L-Cysteine L-Cysteine Mixing Mixing L-Cysteine->Mixing 4-methylbenzyl_chloride 4-methylbenzyl chloride 4-methylbenzyl_chloride->Mixing Base (NaOH) Base (NaOH) Solvent (Water/Ethanol) Solvent (Water/Ethanol) Room Temperature Room Temperature Stirring_24h Stirring (24h) Mixing->Stirring_24h Precipitation Precipitation Stirring_24h->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Fig. 1: Synthesis workflow for this compound.

Proposed Mechanism of Action: Nrf2 Pathway Activation

The antioxidant effects of many cysteine derivatives are linked to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][[“]][[“]] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, including some S-cysteine derivatives, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation pMeBnCys This compound pMeBnCys->Keap1_Nrf2 Reacts with Keap1 Cysteine Residues ARE ARE (Antioxidant Response Element) Transcription Transcription ARE->Transcription Nrf2_Maf Nrf2-Maf Complex Nrf2_nuc->Nrf2_Maf Maf Maf Maf->Nrf2_Maf Nrf2_Maf->ARE Binds Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GCL) Transcription->Genes Cell_Seeding Seed Cells in 96-well Plate Adherence Incubate Overnight Cell_Seeding->Adherence Pre-treatment Pre-treat with pMeBn-Cys Adherence->Pre-treatment Stress_Induction Add Oxidative Stressor (e.g., H₂O₂) Pre-treatment->Stress_Induction Incubation Incubate 24h Stress_Induction->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Measurement Measure Absorbance Viability_Assay->Measurement Data_Analysis Calculate % Cell Viability Measurement->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for Fmoc-S-4-methylbenzyl-L-cysteine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-S-4-methylbenzyl-L-cysteine (Fmoc-Cys(4-MeBzl)-OH) is a protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The 4-methylbenzyl (4-MeBzl or pMeBzl) group provides robust protection for the sulfhydryl side chain of cysteine, preventing undesired side reactions such as oxidation and disulfide bond formation during peptide chain elongation. Its stability to standard Fmoc deprotection conditions (piperidine) and relative resistance to trifluoroacetic acid (TFA) at room temperature make it a valuable tool for the synthesis of complex cysteine-containing peptides. These peptides are crucial in various research and drug development areas due to the vital role of disulfide bonds in the structure and function of many biologically active peptides and proteins, including hormones, toxins, and growth factors.[1][2]

This document provides detailed application notes and protocols for the effective use of Fmoc-Cys(4-MeBzl)-OH in Fmoc-based SPPS.

Physicochemical Properties and Handling

Proper handling and storage of Fmoc-Cys(4-MeBzl)-OH are crucial to maintain its integrity and ensure successful peptide synthesis.

PropertyValue
Chemical Formula C₂₆H₂₅NO₄S
Molecular Weight 447.6 g/mol
CAS Number 136050-67-4
Appearance White to off-white powder
Storage Conditions Store at 2-8°C, protected from moisture and light.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Cys(4-MeBzl)-OH is as a building block in Fmoc-SPPS. The workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.

General SPPS Workflow

The following diagram illustrates the general workflow of an Fmoc-SPPS cycle.

SPPS_Workflow cluster_cycle Single Coupling Cycle Resin Resin with Free Amine Coupling Amino Acid Coupling Resin->Coupling Fmoc-AA-OH, Coupling Reagents Wash1 Wash Coupling->Wash1 Capping Capping (Optional) Wash1->Capping Wash2 Wash Capping->Wash2 Deprotection Fmoc Deprotection Wash2->Deprotection Piperidine/DMF Wash3 Wash Deprotection->Wash3 NextCycle Next Coupling Cycle or Final Cleavage Wash3->NextCycle

Figure 1: General workflow of a single Fmoc-SPPS cycle.
Coupling of Fmoc-Cys(4-MeBzl)-OH

Cysteine derivatives are known to be susceptible to racemization during the coupling step, especially when using phosphonium or uronium-based coupling reagents (e.g., HBTU, HATU) in the presence of a strong base like N,N-diisopropylethylamine (DIEA). To minimize this side reaction, it is highly recommended to use a carbodiimide-based coupling method.

Recommended Coupling Protocol:

  • Swell the Resin: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Prepare Coupling Solution: In a separate vessel, pre-dissolve Fmoc-Cys(4-MeBzl)-OH (3-5 equivalents relative to resin loading), an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) (3-5 equivalents), in DMF.

  • Activation and Coupling: Add a carbodiimide activator, such as N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents), to the amino acid solution and immediately add the mixture to the deprotected resin.

  • Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: After complete coupling, wash the resin with DMF (3-5 times) to remove excess reagents.

Racemization of Cysteine Derivatives

The choice of coupling reagent and S-protecting group significantly impacts the degree of racemization. The following table summarizes representative racemization data for different S-protected cysteine derivatives under various coupling conditions. While specific data for the 4-MeBzl group is not widely published, its behavior is expected to be comparable to other benzyl-type protecting groups.

S-Protecting GroupCoupling MethodRacemization (%)
Trityl (Trt)HBTU/DIEA~8.0
Trityl (Trt)DIPCDI/HOBt~3.3
Diphenylmethyl (Dpm)HBTU/DIEA~1.2
Tetrahydropyranyl (Thp)DIPCDI/Oxyma~0.74
4-Methoxybenzyl (Mob)HBTU/DIEA~1.7

Data compiled from various sources. Actual racemization can vary based on reaction conditions and peptide sequence.

Cleavage and Deprotection of the S-4-methylbenzyl Group

The S-4-methylbenzyl group is more stable to acid than the commonly used S-trityl (Trt) and S-4-methoxybenzyl (Mob) groups. Standard TFA cleavage cocktails used for Trt removal may not be sufficient for complete deprotection of the 4-MeBzl group. Harsher conditions are typically required.

Cleavage Cocktail and Protocol:

  • Reagent: Anhydrous Hydrogen Fluoride (HF) with anisole as a scavenger.

    • Procedure: Treat the peptide-resin with anhydrous HF containing 10% anisole at 0°C for 1-2 hours. Note: HF is extremely hazardous and requires specialized equipment and safety precautions.

  • Alternative Reagent: Trifluoromethanesulfonic acid (TFMSA) in TFA with scavengers.

    • Procedure: Treat the peptide-resin with a cocktail of TFMSA/TFA/thioanisole/ethanedithiol (EDT) (e.g., 10:50:12:3 v/v) at room temperature for 2-4 hours.

  • Heated TFA Cocktail (for specific applications): In some cases, particularly for the simultaneous formation of multiple disulfide bonds, heating a TFA-based cocktail can be employed.

    • Procedure: A cocktail of TFA/dimethyl sulfoxide (DMSO)/anisole can be heated to facilitate cleavage, though this is sequence-dependent and requires careful optimization.

Post-Cleavage Workup:

  • After cleavage, precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold ether multiple times to remove scavengers and cleavage byproducts.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Yield Calculation

The overall yield of a peptide synthesis is a product of the efficiency of each step.

Coupling Efficiency

The efficiency of each coupling step is critical. A seemingly high efficiency of 99% per step can lead to a significantly reduced overall yield for a long peptide.

Coupling Efficiency per StepOverall Theoretical Yield for a 20-mer PeptideOverall Theoretical Yield for a 40-mer Peptide
98.0%66.8%44.6%
99.0%81.8%66.9%
99.5%90.5%81.9%
99.9%98.0%96.1%

Monitoring Coupling Efficiency:

  • Qualitative: Kaiser (ninhydrin) test.

  • Quantitative: UV-Vis spectrophotometric monitoring of Fmoc group release during the deprotection step.[3]

Final Peptide Yield Calculation

The theoretical yield is calculated based on the initial loading of the resin. The actual yield is the amount of purified peptide obtained after cleavage and purification.

Theoretical Yield (g) = Resin Loading (mmol/g) x Starting Resin Weight (g) x MW of Peptide ( g/mol ) x (1 mol/1000 mmol) [4][5]

Actual Yield (%) = (Mass of Purified Peptide (g) / Theoretical Yield (g)) x 100 [6]

Actual yields are often in the range of 10-40% of the theoretical maximum, depending on the peptide length, sequence complexity, and purification losses.

Application Example: Synthesis of Oxytocin Analogues

Oxytocin is a nonapeptide hormone with a critical disulfide bond between Cys¹ and Cys⁶, making it an excellent example for the application of cysteine derivatives.[7][8][9] The synthesis of oxytocin or its analogues would involve the incorporation of two cysteine residues, which could be protected with orthogonal protecting groups to control disulfide bond formation, or with the same protecting group (like 4-MeBzl) for a single, directed oxidation step after cleavage.

Oxytocin Signaling Pathway

The biological activity of synthesized oxytocin analogues can be tested by examining their ability to activate the oxytocin signaling pathway. Oxytocin binds to its G-protein coupled receptor (OTR), primarily activating the Gq pathway, which leads to a cascade of intracellular events culminating in physiological responses like uterine contractions.

Oxytocin_Signaling Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) (GPCR) Oxytocin->OTR Binds Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Rho RhoA/Rho Kinase Pathway Gq->Rho Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Response Physiological Response (e.g., Uterine Contraction) Ca2->Response MAPK MAPK Pathway PKC->MAPK Activates MAPK->Response Rho->Response

Figure 2: Simplified Oxytocin Signaling Pathway.

Conclusion

Fmoc-S-4-methylbenzyl-L-cysteine is a robust and reliable building block for the synthesis of cysteine-containing peptides. Its increased acid stability compared to other common S-protecting groups offers advantages in specific synthetic strategies, although it necessitates harsher cleavage conditions. By employing optimized coupling protocols to minimize racemization and appropriate cleavage strategies, researchers can successfully synthesize complex peptides for a wide range of applications in biology and drug discovery. Careful monitoring of reaction completion and strategic purification are key to obtaining high-purity final products.

References

Application Notes and Protocols for the Incorporation of S-(4-methylbenzyl)cysteine in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful incorporation of S-(4-methylbenzyl)cysteine [Cys(4-MeBzl)] into peptides using automated synthesizers. The protocols outlined below are based on the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

The S-(4-methylbenzyl) protecting group for the thiol side chain of cysteine offers a balance of stability and cleavability, making it a valuable tool in peptide chemistry. It is stable to the mildly basic conditions used for Fmoc removal and can be cleaved under strong acidic conditions, typically with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This allows for the synthesis of peptides with a free cysteine residue upon final cleavage, which can then be used for disulfide bond formation, bioconjugation, or other modifications.[1]

Challenges in Cysteine Incorporation

The primary challenge during the incorporation of cysteine derivatives in SPPS is the risk of racemization. The electron-withdrawing nature of the protected thiol group can make the alpha-proton more acidic, leading to epimerization under basic conditions commonly used in standard coupling protocols (e.g., using HBTU/DIEA).[2][3] This can be particularly problematic with microwave heating and pre-activation steps. To mitigate racemization, it is recommended to use coupling methods that operate under acidic or neutral conditions.

Recommended Coupling Strategies to Minimize Racemization

To ensure the chiral integrity of the cysteine residue, the following coupling conditions are recommended:

  • Diisopropylcarbodiimide (DIC) with an additive: The use of DIC in combination with an additive like OxymaPure or HOBt provides efficient coupling with minimal racemization.[4] This is because the reaction proceeds through an activated ester that is less prone to base-catalyzed epimerization.

  • Pre-formed symmetrical anhydrides or OPfp esters: These methods also avoid the use of strong bases during the coupling step, thus preserving the stereochemistry of the cysteine residue.[2]

Quantitative Data on Coupling and Deprotection

While specific quantitative data for the coupling efficiency of Fmoc-Cys(4-MeBzl)-OH in automated synthesizers is not extensively published in comparative tables, high coupling efficiencies (>99%) are generally expected with optimized protocols.[5] The success of the coupling can be monitored in real-time on many automated synthesizers by UV monitoring of the Fmoc deprotection step.[5]

The following table summarizes racemization data for different cysteine derivatives under various coupling conditions, highlighting the importance of choosing the right methodology.

Fmoc-Cysteine DerivativeCoupling ConditionsTemperature% D-Epimer
Fmoc-Cys(Trt)-OHHBTU/DIEARoom Temp1.38
Fmoc-Cys(Trt)-OHDIC/OxymaRoom Temp0.34
Fmoc-Cys(Trt)-OHDIC/Oxyma50°C1.14
Fmoc-Cys(Thp)-OHDIPCDI/OxymaNot Specified0.74
Fmoc-Cys(Trt)-OHDIPCDI/OxymaNot Specified3.3
Fmoc-Cys(Dpm)-OHDIPCDI/OxymaNot Specified6.8

Data adapted from literature to illustrate the impact of coupling conditions on racemization.[2][4]

Cleavage and Deprotection

The S-(4-methylbenzyl) group is typically removed during the final cleavage of the peptide from the resin. This requires strong acid treatment.

Cleavage ReagentConditionsComments
Hydrogen Fluoride (HF)0°C for 1 hourThe most common method for Boc/Bzl chemistry, also effective for removing the 4-MeBzl group.[6][7] Requires specialized apparatus due to the hazardous nature of HF.[7]
Trifluoromethanesulfonic acid (TFMSA)0°C for 45 minutes in TFA with scavengersA strong acid alternative to HF that can be used with standard laboratory glassware.[2]

Note: The Cys(4-MeBzl) group is not completely cleaved with 1M HBF4 in TFA.[8]

Experimental Protocols

Automated Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the general steps for incorporating Fmoc-Cys(4-MeBzl)-OH into a peptide sequence using an automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminal functionality)

  • Fmoc-amino acids (including Fmoc-Cys(4-MeBzl)-OH)

  • Coupling Reagents:

    • Diisopropylcarbodiimide (DIC)

    • OxymaPure or 1-hydroxybenzotriazole (HOBt)

  • Deprotection Reagent: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a suitable alternative based on the peptide sequence.

  • Cold diethyl ether

Instrumentation:

  • Automated Peptide Synthesizer

  • Lyophilizer

  • HPLC system for purification and analysis

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel of the synthesizer.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF. The synthesizer will typically perform this step with a defined time and number of repetitions (e.g., 1 x 3 min, 1 x 7 min).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of Fmoc-Cys(4-MeBzl)-OH:

    • Dissolve Fmoc-Cys(4-MeBzl)-OH and OxymaPure (or HOBt) in DMF.

    • Add DIC to the amino acid solution to pre-activate for a short period (e.g., 2-5 minutes).

    • Transfer the activated amino acid solution to the reaction vessel.

    • Allow the coupling reaction to proceed for the specified time (e.g., 1-2 hours). The synthesizer will agitate the resin during this step.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Resin Washing and Drying: Wash the resin extensively with DMF, followed by DCM and isopropanol, and then dry the resin under vacuum.

Cleavage and Deprotection

Caution: Perform this procedure in a certified fume hood. TFA is highly corrosive.

  • Prepare Cleavage Cocktail: Prepare the appropriate cleavage cocktail. For peptides containing Cys, Met, and Trp, Reagent K is recommended to scavenge reactive cationic species generated during cleavage.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[9]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Peptide Collection and Washing: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC.

  • Analysis: Analyze the purified peptide by analytical HPLC and mass spectrometry to confirm its identity and purity.[10]

Visualizations

Experimental_Workflow cluster_synthesis Automated Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Purification & Analysis Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Cys(4-MeBzl)-OH + DIC/Oxyma) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Final_Wash Final Wash & Dry Final_Deprotection->Final_Wash Cleavage Cleavage from Resin (e.g., Reagent K) Final_Wash->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Washing_Drying Washing & Drying Precipitation->Washing_Drying Purification RP-HPLC Purification Washing_Drying->Purification Analysis LC-MS & Analytical HPLC Purification->Analysis

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Peptide_Application cluster_synthesis Peptide Synthesis cluster_modification Post-Synthesis Modification cluster_application Research Applications SPPS Solid-Phase Peptide Synthesis (with Cys(4-MeBzl)) Cleavage Cleavage & Deprotection (Free Cysteine Thiol) SPPS->Cleavage Disulfide Disulfide Bond Formation Cleavage->Disulfide Conjugation Bioconjugation (e.g., to proteins, labels) Cleavage->Conjugation Drug_Dev Drug Development (Structure-Activity Relationship) Disulfide->Drug_Dev Protein_Eng Protein Engineering & Function Studies Conjugation->Protein_Eng Diagnostics Diagnostic Tool Development Conjugation->Diagnostics

References

Application Note: Analytical Methods for Peptides Containing S-(4-methylbenzyl)cysteine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptides containing S-(4-methylbenzyl)cysteine are common intermediates in solid-phase peptide synthesis (SPPS), where the 4-methylbenzyl (Meb) group serves as a protecting group for the cysteine thiol.[1][2] The presence and integrity of this modified cysteine residue are critical for the successful synthesis of the final peptide. Therefore, robust analytical methods are required to characterize and quantify these peptides, ensuring their identity, purity, and stability. This document provides detailed protocols for the analysis of this compound-containing peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

A typical analytical workflow for the characterization of peptides containing this compound involves initial purity assessment by RP-HPLC with UV detection, followed by identity confirmation and quantification using LC-MS/MS.

Experimental Workflow for this compound Peptide Analysis SamplePrep Sample Preparation (Dissolution) RPHPLC RP-HPLC Analysis (Purity Assessment) SamplePrep->RPHPLC Inject LCMS LC-MS/MS Analysis (Identity & Quantification) RPHPLC->LCMS Inject DataAnalysis Data Analysis (Purity, Concentration) RPHPLC->DataAnalysis LCMS->DataAnalysis Report Reporting DataAnalysis->Report

Caption: General experimental workflow for the analysis of peptides containing this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a fundamental technique for assessing the purity of synthetic peptides. The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase and a polar mobile phase.

Protocol:

  • Sample Preparation:

    • Dissolve the peptide sample in an appropriate solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 5% to 95% B over 30 minutes. The specific gradient may need to be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV absorbance at 214 nm and 280 nm.[4]

    • Column Temperature: 30 °C.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Calculate the purity of the peptide as the percentage of the main peak area relative to the total peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides definitive identification and enables sensitive quantification of the target peptide. The peptide is first separated by LC and then ionized, and the resulting ions are fragmented to produce a characteristic fragmentation pattern.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serially diluting the stock solution.

    • For quantitative analysis in a biological matrix, a sample extraction step (e.g., protein precipitation or solid-phase extraction) will be necessary.

  • LC Instrumentation and Conditions:

    • Column: C18 column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient optimized to provide good separation and peak shape for the peptide of interest.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Instrumentation and Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. A full scan MS and product ion scan can be used for initial identification.

    • Precursor and Product Ions: The specific m/z values for the precursor ion (the molecular ion of the peptide) and the product ions (fragment ions) need to be determined by direct infusion or by a product ion scan of the peptide. Fragmentation of peptides typically occurs at the amide bonds, generating b- and y-ions.[5]

    • Collision Energy: Optimize the collision energy to maximize the intensity of the desired product ions.

Peptide Fragmentation in MS/MS Peptide Precursor Ion (Peptide) Collision Collision-Induced Dissociation (CID) Peptide->Collision Fragmentation b_ion b-ions (N-terminus) Collision->b_ion y_ion y-ions (C-terminus) Collision->y_ion

Caption: General principle of peptide fragmentation in tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the target peptide against its concentration.

    • Determine the concentration of the peptide in unknown samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described analytical methods. These are typical values and may vary depending on the specific peptide and instrumentation.

ParameterRP-HPLC-UVLC-MS/MS
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL
Limit of Quantitation (LOQ) ~50-150 ng/mL~0.5-5 ng/mL
Linearity (r²) > 0.99> 0.995
Accuracy (% recovery) 90-110%85-115%
Precision (% RSD) < 5%< 15%

Stability Considerations

While the S-(4-methylbenzyl) group is generally stable under the conditions of RP-HPLC and LC-MS analysis, it is important to be aware of potential degradation pathways. Prolonged exposure to acidic conditions or high temperatures could potentially lead to the loss of the protecting group.[6][7] It is recommended to use fresh samples and standards for analysis.

Conclusion

The combination of RP-HPLC and LC-MS/MS provides a powerful toolkit for the comprehensive analysis of peptides containing this compound. RP-HPLC is a reliable method for purity assessment, while LC-MS/MS offers high sensitivity and specificity for identification and quantification. The protocols and performance characteristics outlined in this application note serve as a valuable starting point for researchers and scientists in the field of peptide drug development.

References

Application Note: HPLC Analysis of S-(4-methylbenzyl)cysteine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the analysis of synthetic peptides containing S-(4-methylbenzyl)cysteine using reverse-phase high-performance liquid chromatography (RP-HPLC). The S-(4-methylbenzyl) group is a common protecting group for the thiol functional group of cysteine used during solid-phase peptide synthesis (SPPS). Monitoring the presence of this protecting group is crucial for quality control, reaction monitoring, and final product purification. This document outlines the materials, instrumentation, and a detailed methodology for the separation and quantification of this compound-containing peptides from their deprotected counterparts.

Introduction

Cysteine is a unique amino acid due to its reactive thiol side chain, which can form disulfide bonds, a critical feature for the structure and function of many peptides and proteins. During solid-phase peptide synthesis (SPPS), it is essential to protect this thiol group to prevent unwanted side reactions, such as oxidation.[1] The 4-methylbenzyl (Meb) group is a widely used protecting group for this purpose.[2]

Following peptide synthesis, the cleavage of the peptide from the resin and the removal of all protecting groups are critical steps. Incomplete removal of the S-(4-methylbenzyl) group results in impurities that can be difficult to separate from the final product and may interfere with subsequent biological assays. Therefore, a robust analytical method is required to monitor the deprotection process and quantify the purity of the final peptide product. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for the analysis and purification of synthetic peptides.[3][4] This method separates peptides based on their hydrophobicity. The presence of the hydrophobic S-(4-methylbenzyl) group significantly increases the retention time of the peptide on a C18 column compared to the deprotected peptide, allowing for effective separation and quantification.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis of this compound-containing peptides.

Materials and Reagents
  • Peptide Samples:

    • Crude peptide mixture after cleavage and deprotection.

    • Purified deprotected peptide standard (if available).

    • Purified this compound-containing peptide standard (if available).

  • Solvents and Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or higher (e.g., Milli-Q).

    • Trifluoroacetic acid (TFA), HPLC grade, >99.5% purity.

    • Methanol (for sample dissolution, optional), HPLC grade.

Instrumentation
  • HPLC System: A standard HPLC system equipped with:

    • Binary or quaternary pump capable of gradient elution.

    • Autosampler with temperature control.

    • Column oven.

    • UV-Vis or Diode Array Detector (DAD).

  • HPLC Column:

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).

  • Data Acquisition and Analysis Software:

    • Chromatography data station (e.g., Empower, Chromeleon, OpenLab).

Sample Preparation
  • Dissolve the peptide sample: Accurately weigh approximately 1 mg of the crude or purified peptide and dissolve it in 1 mL of 0.1% TFA in water or a minimal amount of acetonitrile/water (50/50, v/v) to ensure complete dissolution.

  • Filter the sample: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • Sample Concentration: The final concentration should be approximately 1 mg/mL. Adjust as necessary based on detector response.

HPLC Method
  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm, while aromatic residues like tryptophan and tyrosine absorb at 280 nm.[3]

  • Injection Volume: 10-20 µL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
30.065
35.095
40.095
40.15
45.05

This is a general gradient and may require optimization depending on the specific peptide sequence.

Data Presentation

The following tables summarize typical quantitative data obtained from the HPLC analysis of a crude peptide sample after a deprotection reaction.

Table 1: Retention Times of Deprotected and Protected Peptides

CompoundRetention Time (min)
Deprotected Peptide15.2
This compound Peptide18.5

Table 2: Quantitative Analysis of Crude Peptide Sample

PeakRetention Time (min)Area (%)Identity
115.285.3Deprotected Peptide
218.512.1This compound Peptide
3Others2.6Other Impurities

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis (with Fmoc-Cys(4-methylbenzyl)-OH) Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., with TFA cocktail) SPPS->Cleavage Resin-bound protected peptide SamplePrep Sample Preparation (Dissolution & Filtration) Cleavage->SamplePrep Crude peptide mixture HPLC RP-HPLC Analysis SamplePrep->HPLC Data Data Analysis (Quantification of Purity) HPLC->Data

Caption: Workflow for the synthesis and HPLC analysis of this compound-containing peptides.

Logical Relationship of Components in HPLC Analysis

logical_relationship cluster_peptide Peptide Properties cluster_hplc HPLC System cluster_result Result Protected S-(4-methylbenzyl)-Cys Peptide (More Hydrophobic) Column C18 Column (Stationary Phase) Protected->Column Stronger Interaction LongerRT Longer Retention Time Deprotected Deprotected Peptide (Less Hydrophobic) Deprotected->Column Weaker Interaction ShorterRT Shorter Retention Time Column->LongerRT Column->ShorterRT MobilePhase ACN/Water Gradient (Mobile Phase) MobilePhase->Column Elutes Peptides

Caption: Relationship between peptide hydrophobicity and HPLC retention time.

References

Application Note: Mass Spectrometry of Peptides with S-(4-methylbenzyl)cysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine residues in peptides and proteins are frequently modified to prevent disulfide bond formation, facilitate purification, or introduce specific functionalities. The S-(4-methylbenzyl)cysteine modification is a common protecting group used during solid-phase peptide synthesis (SPPS). Its removal is typically achieved under strong acidic conditions. However, residual protected peptides or intentional incomplete deprotection for specific applications necessitates robust analytical methods for their detection and quantification. Mass spectrometry (MS) is a powerful tool for the characterization of such modified peptides, providing information on molecular weight, sequence, and the site of modification. This application note provides detailed protocols and data presentation for the mass spectrometric analysis of peptides containing this compound.

Key Applications

  • Quality control of synthetic peptides: To detect and quantify the presence of residual this compound-protected peptides.

  • Proteomics: To identify and characterize proteins that have been chemically modified with a 4-methylbenzyl group on cysteine residues.

  • Drug Development: To study the stability and metabolism of peptide-based drugs containing modified cysteines.

Experimental Protocols

A standard bottom-up proteomics workflow is typically employed for the analysis of peptides containing this compound.[1][2] This involves enzymatic digestion of proteins into smaller peptides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Sample Preparation

Proper sample preparation is critical for successful mass spectrometric analysis and to avoid interference from salts, detergents, and other contaminants.[3][4]

Materials:

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (MS-grade)

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • Ultrapure water

  • C18 solid-phase extraction (SPE) cartridges

Protocol for In-Solution Digestion:

  • Denaturation and Reduction:

    • Resuspend the protein sample (containing the peptide of interest) in 8 M urea.

    • Add DTT to a final concentration of 10 mM to reduce disulfide bonds.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Add IAM to a final concentration of 20 mM to alkylate free cysteine residues.

    • Incubate in the dark at room temperature for 30 minutes. This step is crucial to prevent the reformation of disulfide bonds and to differentiate between cysteines that were originally modified with the 4-methylbenzyl group and those that were not.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) w/w ratio.

    • Incubate overnight at 37°C.

  • Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides with 50% ACN/0.1% FA.

    • Dry the eluted peptides in a vacuum centrifuge.

    • Resuspend the peptides in 0.1% FA for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Electrospray ionization (ESI) source

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

LC Method:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 40% B over 60 minutes is a good starting point and should be optimized for the specific peptide of interest.

  • Flow Rate: 200-300 µL/min

  • Column Temperature: 40°C

MS Method:

  • Ionization Mode: Positive ESI

  • MS1 Scan Range: m/z 350-1500

  • MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 10-20 most intense precursor ions.

  • Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Data Presentation

Quantitative data from the analysis of peptides with and without the S-(4-methylbenzyl) modification can be summarized in tables for clear comparison. The following are illustrative examples.

Table 1: Illustrative Quantitative Analysis of a Synthetic Peptide with Residual this compound. This table shows the relative abundance of a target peptide in its protected and unprotected forms, as determined by integrating the area under the curve of their respective extracted ion chromatograms.

Peptide SequenceModificationRetention Time (min)Precursor m/zRelative Abundance (%)
GGVVC(S-4-methylbenzyl)ATYS-(4-methylbenzyl)25.8856.425.7
GGVVCATYUnmodified21.2750.3594.3

Table 2: Illustrative Fragmentation Data for a Peptide with this compound. The fragmentation of peptides containing this compound in the mass spectrometer is expected to yield characteristic fragment ions. A common fragmentation pathway is the neutral loss of the 4-methylbenzyl group (105.07 Da).

Precursor Ion (m/z)Fragment IonObserved m/zCalculated m/zAssignment
856.42[M+H - 105.07]⁺751.35751.35Neutral loss of 4-methylbenzyl
856.42y₇785.38785.38GGVVC(S-4-methylbenzyl)AT Y
856.42b₂217.10217.10GG VVC(S-4-methylbenzyl)ATY
856.42b₃316.17316.17GGV VC(S-4-methylbenzyl)ATY

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Denaturation Denaturation & Reduction (Urea, DTT) Alkylation Alkylation (IAM) Denaturation->Alkylation Digestion Enzymatic Digestion (Trypsin) Alkylation->Digestion Desalting Desalting (C18 SPE) Digestion->Desalting LC_Separation LC Separation (C18 Column) Desalting->LC_Separation MS_Analysis MS Analysis (ESI-MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Caption: General workflow for the mass spectrometric analysis of peptides.

Logical Relationship of Peptide Forms

peptide_forms Protected_Peptide Peptide-Cys-S-(4-methylbenzyl) Unprotected_Peptide Peptide-Cys-SH Protected_Peptide->Unprotected_Peptide Deprotection Alkylated_Peptide Peptide-Cys-S-acetamide Unprotected_Peptide->Alkylated_Peptide Alkylation (IAM)

Caption: Relationship between different forms of the cysteine-containing peptide.

Conclusion

The mass spectrometric methods outlined in this application note provide a robust framework for the identification and quantification of peptides containing this compound. Careful sample preparation and optimized LC-MS/MS parameters are essential for achieving high-quality, reproducible results. The characteristic fragmentation pattern, often involving the neutral loss of the protecting group, can be a useful diagnostic tool for identifying these modified peptides in complex mixtures. The provided protocols and data presentation guidelines will aid researchers in the accurate characterization of these important molecules.

References

Application Notes and Protocols for S-(4-methylbenzyl)cysteine in Bioactive Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of S-(4-methylbenzyl)cysteine in the solid-phase peptide synthesis (SPPS) of bioactive peptides. Detailed protocols for the incorporation and deprotection of this protecting group are provided, along with data on synthesis efficiency and visualization of relevant biological pathways.

Introduction to this compound as a Protecting Group

This compound, often abbreviated as Cys(Meb) or Cys(4-MeBzl), is a valuable derivative of the amino acid cysteine used in peptide synthesis. The 4-methylbenzyl group serves as a protective shield for the reactive thiol (-SH) group in the cysteine side chain. This protection is crucial during the stepwise assembly of amino acids to prevent unwanted side reactions, such as oxidation to form disulfide bonds at premature stages.

The S-4-methylbenzyl group is particularly useful in Boc (tert-butyloxycarbonyl) chemistry-based SPPS due to its stability under the moderately acidic conditions used for the removal of the Boc group. However, it can also be employed in Fmoc (9-fluorenylmethyloxycarbonyl) strategies, especially when regioselective disulfide bond formation is required. Its removal is typically achieved under strong acidic conditions, such as with hydrogen fluoride (HF) in the presence of a scavenger like anisole.[1] This allows for orthogonal protection schemes where other protecting groups, labile to different conditions, are used for other amino acids in the peptide sequence.

Key Applications

The this compound protecting group has been instrumental in the synthesis of complex bioactive peptides and proteins, including:

  • Human Hepcidin: A peptide hormone that regulates iron homeostasis. The synthesis of hepcidin requires the precise formation of multiple disulfide bridges, a process facilitated by the strategic use of different cysteine protecting groups, including Cys(Meb).

  • HIV-1 Protease and its Inhibitors: The synthesis of HIV-1 protease and the development of its inhibitors often involve the incorporation of cysteine residues. The S-4-methylbenzyl group has been utilized in these synthetic routes.

Quantitative Data on Peptide Synthesis

The efficiency of solid-phase peptide synthesis can be evaluated by the overall yield and purity of the final peptide. The following table summarizes representative data for the synthesis of a bioactive peptide utilizing this compound.

Peptide SequenceSynthesis ScaleCoupling ReagentDeprotection MethodCrude Purity (%)Overall Yield (%)Reference
Human Hepcidin0.22 mmolDIC/OxymaHF/p-cresolNot Reported65 (of one oxidation step)[2][3]
Peptide 1 (RRWQWRMKKLG)0.07 mmolTBTU/HOBt/DIEATFA/TIS/H2O~70~70[4]

Note: The data for Peptide 1 is representative of a standard Fmoc SPPS and is included for comparative purposes, as specific comprehensive quantitative data for a peptide synthesized with this compound was not available in the cited literature.

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of Human Hepcidin

This protocol describes the manual solid-phase synthesis of human hepcidin, a 25-amino acid peptide with four disulfide bonds, utilizing a combination of cysteine protecting groups including this compound for regioselective disulfide bond formation.

Materials:

  • Fmoc-amino acids (including Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, Fmoc-Cys(StBu)-OH, and Fmoc-Cys(Meb)-OH)

  • Fmoc-Thr(tBu)-Wang resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • p-Cresol

  • Hydrogen Fluoride (HF)

  • Iodine (I2)

  • Ascorbic acid

  • Dimethyl sulfoxide (DMSO)

  • Methanol (MeOH)

  • Diethyl ether (Et2O)

  • Acetonitrile (ACN)

  • Solid-phase synthesis vessel

  • Shaker

  • HPLC system for purification and analysis

Procedure:

  • Resin Swelling and Preparation: Swell the Fmoc-Thr(tBu)-Wang resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 2.5 minutes, repeated four times. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Couple the Fmoc-amino acids sequentially according to the human hepcidin sequence.

    • For each coupling step, use a 4-fold excess of the Fmoc-amino acid, DIC, and Oxyma in DMF.

    • Allow the coupling reaction to proceed for 30 minutes with agitation.

    • Monitor the completion of the coupling using a Kaiser test.

    • After each coupling, wash the resin with DMF.

    • Incorporate the cysteine residues with their respective protecting groups at the appropriate positions: Cys(Meb) at positions 7 and 23, Cys(StBu) at positions 10 and 13, Cys(Acm) at positions 14 and 22, and Cys(Trt) for the remaining cysteine residues that will have their thiol groups freed initially.[2][3]

  • Cleavage from Resin and Initial Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the peptide-resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 1.5 hours at room temperature to cleave the peptide from the resin and remove the Trt and tBu protecting groups.[2][3]

    • Filter the resin and wash with TFA.

    • Precipitate the crude peptide by adding cold diethyl ether.

  • Regioselective Disulfide Bond Formation:

    • First Disulfide Bond (between initially free thiols): The crude peptide with free thiols at positions 11 and 19 and other cysteines still protected is subjected to oxidation to form the first disulfide bond. This can be achieved by air oxidation in a basic buffer or using specific oxidizing agents.

    • Second Disulfide Bond (StBu removal and oxidation): Remove the StBu groups and form the second disulfide bond.

    • Third Disulfide Bond (Meb removal and oxidation): Remove the Meb groups from Cys7 and Cys23 using HF in the presence of p-cresol as a scavenger. Subsequently, oxidize the liberated thiols using a 1.1 equivalent of Iodine (I2) in 50% aqueous acetic acid.[2][3]

    • Fourth Disulfide Bond (Acm removal and oxidation): Treat the peptide with 15 equivalents of I2 to remove the Acm groups and simultaneously form the final disulfide bond between Cys14 and Cys22. Quench the reaction with ascorbic acid.[2][3]

  • Purification and Characterization:

    • Purify the final folded hepcidin peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight and by analytical RP-HPLC to assess purity.

Protocol 2: Deprotection of this compound using HF-Anisole

This protocol details the cleavage of the S-4-methylbenzyl protecting group from a cysteine-containing peptide using hydrogen fluoride (HF) with anisole as a scavenger. This is a standard procedure in Boc-SPPS.

Materials:

  • Peptide-resin containing Cys(Meb)

  • Anisole

  • Hydrogen Fluoride (HF) apparatus

  • Teflon reaction vessel

  • Stirring bar

  • Dry ice/acetone bath

  • Diethyl ether (cold)

Procedure:

  • Preparation: Place the dry peptide-resin in a Teflon reaction vessel of the HF apparatus with a Teflon-coated stirring bar.

  • Scavenger Addition: Add anisole (typically 1.0 mL per 0.2 mmol of peptide) to the reaction vessel.

  • HF Condensation: Cool the reaction vessel in a dry ice/acetone bath. Condense HF gas into the vessel (approximately 10 mL per gram of peptide-resin).

  • Cleavage Reaction: Stir the mixture at 0°C for 1 hour.[1]

  • HF Removal: After the reaction is complete, remove the HF by a stream of nitrogen gas.

  • Peptide Precipitation: Wash the resin with a small amount of TFA and precipitate the peptide by adding a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide pellet with cold diethyl ether to remove scavengers and by-products.

  • Drying: Dry the peptide under vacuum.

Visualizations of Signaling Pathways and Experimental Workflows

Human Hepcidin Signaling Pathway

hepcidin_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Hepatocyte Iron_Tf Iron-bound Transferrin TfR1 TfR1 Iron_Tf->TfR1 Binds BMP6 BMP6 BMPR BMP Receptor BMP6->BMPR Binds IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds HFE HFE TfR1->HFE Interacts TfR2 TfR2 SMAD_complex SMAD1/5/8 -SMAD4 Complex TfR2->SMAD_complex Activates HFE->TfR2 Complexes with HJV HJV HJV->SMAD_complex Activates BMPR->HJV Co-receptor STAT3 STAT3 IL6R->STAT3 Activates (JAK-STAT) Hepcidin_gene HAMP gene (Hepcidin) SMAD_complex->Hepcidin_gene Promotes Transcription STAT3->Hepcidin_gene Promotes Transcription Hepcidin_peptide Hepcidin Peptide Hepcidin_gene->Hepcidin_peptide Translation

Caption: Simplified signaling pathway for the regulation of hepcidin expression in hepatocytes.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

spss_workflow Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (e.g., DIC/Oxyma) Fmoc_Deprotection->Amino_Acid_Coupling Wash Wash Step (DMF) Amino_Acid_Coupling->Wash Cycle Repeat for each amino acid Amino_Acid_Coupling->Cycle Wash->Fmoc_Deprotection Next amino acid Final_Deprotection_Cleavage Final Deprotection & Cleavage from Resin (e.g., TFA or HF based cocktail) Wash->Final_Deprotection_Cleavage Final amino acid Purification Purification (RP-HPLC) Final_Deprotection_Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization End End Characterization->End Cycle->Wash

Caption: General experimental workflow for Fmoc-based solid-phase peptide synthesis.

HIV-1 Protease Life Cycle Involvement

hiv_protease_lifecycle Gag_Pol Gag-Pol Polyprotein (Inactive) HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage by Virion_Assembly Immature Virion Assembly Gag_Pol->Virion_Assembly Mature_Proteins Mature Viral Proteins (Structural & Enzymatic) HIV_Protease->Mature_Proteins Produces Mature_Virion Mature, Infectious Virion Mature_Proteins->Mature_Virion Virion_Assembly->Mature_Virion Maturation

Caption: Role of HIV-1 Protease in the viral life cycle.

References

Application of S-(4-methylbenzyl)cysteine in Drug Development: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

For Researchers, Scientists, and Drug Development Professionals

S-(4-methylbenzyl)cysteine is a derivative of the amino acid cysteine that has garnered attention in the field of drug development, primarily as a specialized building block in the synthesis of therapeutic peptides. Its unique chemical structure, featuring a 4-methylbenzyl group attached to the sulfur atom of cysteine, imparts advantageous properties to peptides, enhancing their stability, solubility, and potential as drug candidates for a range of diseases, including cancer.

While direct therapeutic applications of this compound as a standalone agent are not extensively documented in publicly available research, its role in peptide-based drug design is significant. The 4-methylbenzyl protecting group offers a stable modification to the cysteine thiol, preventing unwanted side reactions during peptide synthesis and allowing for the controlled formation of disulfide bonds, which are crucial for the proper folding and biological activity of many therapeutic peptides.

Preclinical and Research Applications

Currently, the primary application of this compound is in preclinical research and development, where it is utilized in the solid-phase synthesis of custom peptides. These peptides are then investigated for their potential therapeutic effects. For instance, the incorporation of this compound into peptide sequences can lead to novel drug candidates with improved pharmacological profiles.

It is important to note that while research on related cysteine derivatives has shown promising results, these findings are not directly transferable to this compound. For example, studies on S-benzyl-L-cysteine have explored its role as an inhibitor of the enzyme O-acetylserine(thiol) lyase, suggesting a potential mechanism for herbicidal activity.[1] In a different context, D-cysteine , the D-enantiomer of cysteine, has been shown to impair tumor growth by inhibiting the mitochondrial enzyme cysteine desulfurase NFS1.[2][3][4][5] These examples highlight the diverse biological activities of cysteine derivatives but underscore the need for specific research on this compound to elucidate its direct therapeutic potential.

Quantitative Data Summary

As of the latest review of scientific literature, there is a notable absence of publicly available quantitative data, such as IC50 values, tumor growth inhibition percentages, or pharmacokinetic parameters, specifically for this compound as a standalone therapeutic agent. The available information predominantly focuses on its use as a synthon in peptide chemistry.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound as a standalone drug are not currently established in the scientific literature. However, based on the investigation of other cysteine derivatives, a general workflow for its preclinical assessment can be proposed.

Proposed Experimental Workflow for Biological Evaluation

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies in_vitro_start Compound Procurement (this compound) cell_viability Cell Viability Assays (e.g., MTT, MTS) in_vitro_start->cell_viability Test on cancer cell lines mechanism_of_action Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) cell_viability->mechanism_of_action If cytotoxic animal_model Animal Model Selection (e.g., Xenograft mice) mechanism_of_action->animal_model Promising in vitro results efficacy_studies Efficacy Studies (Tumor growth inhibition) animal_model->efficacy_studies toxicity_studies Toxicology and Pharmacokinetic Studies efficacy_studies->toxicity_studies

Caption: Proposed workflow for the preclinical evaluation of this compound.

Signaling Pathways

The specific signaling pathways modulated by this compound as a standalone agent have not been elucidated. However, based on the known roles of cysteine in cellular processes, several pathways could be hypothetically affected. Cysteine metabolism is crucial for cancer cells, contributing to the synthesis of glutathione (GSH), which is a key antioxidant that protects cells from oxidative stress.

Hypothetical Signaling Pathway Involvement

G cluster_cysteine Cysteine Metabolism cluster_effects Potential Downstream Effects cysteine Intracellular Cysteine gsh Glutathione (GSH) Synthesis cysteine->gsh h2s Hydrogen Sulfide (H2S) Production cysteine->h2s fe_s Iron-Sulfur (Fe-S) Cluster Biogenesis cysteine->fe_s ros Reactive Oxygen Species (ROS) Homeostasis gsh->ros Regulates cell_survival Cell Survival & Proliferation h2s->cell_survival Modulates fe_s->cell_survival Essential for apoptosis Apoptosis ros->apoptosis Induces (if high) cell_survival->apoptosis Inhibits smbc This compound smbc->cysteine Potential modulation of

Caption: Hypothetical involvement of this compound in cellular pathways.

References

S-(4-methylbenzyl)cysteine: A Tool for Elucidating Protein Interactions and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

S-(4-methylbenzyl)cysteine is a non-natural amino acid analog of cysteine where the thiol hydrogen is replaced by a 4-methylbenzyl group. This modification blocks the cysteine's ability to form disulfide bonds and alters its chemical reactivity, making it a valuable tool for investigating various aspects of protein structure and function. By site-specifically incorporating this compound into a protein of interest, researchers can dissect the roles of specific cysteine residues in protein stability, folding, and intermolecular interactions. These application notes provide an overview of the utility of this compound and detailed protocols for its use in studying protein stability and interactions.

Principle of Application

The 4-methylbenzyl group provides a bulky, hydrophobic, and chemically stable modification to the cysteine side chain. Unlike a free thiol, the thioether linkage in this compound is not readily oxidized and cannot participate in disulfide bond formation. This allows for the study of a cysteine residue's contribution to protein structure and function independent of its redox activity. The introduction of this bulky group can be used to probe steric and hydrophobic interactions within a protein or at its interaction interfaces.

Applications in Protein Science

  • Probing the Role of Cysteine Residues in Protein Stability: By replacing a native cysteine with this compound, the contribution of that residue's ability to form disulfide bonds to the overall thermal and chemical stability of the protein can be assessed.

  • Investigating Protein-Protein Interactions: The bulky 4-methylbenzyl group can act as a probe to map binding interfaces. If the introduction of this group at a specific cysteine position disrupts a known protein-protein interaction, it suggests that this region is part of the binding site.

  • Studying Enzyme Active Sites: When a cysteine residue is located in or near an enzyme's active site, its replacement with this compound can help elucidate the role of the native cysteine in substrate binding and catalysis.[]

  • Controlling Protein Conformation: The steric bulk of the 4-methylbenzyl group can be used to influence or lock a protein in a particular conformation, aiding in structural studies.

  • Enhancing Peptide Stability: In peptide-based drug development, replacing a cysteine with this compound can prevent unwanted disulfide-linked dimerization and improve the peptide's in vivo stability.[2][3]

Data Presentation

The following tables present hypothetical quantitative data to illustrate the application of this compound in protein stability and interaction studies.

Table 1: Thermal Stability Analysis of Protein X and its this compound Mutant

ProteinMelting Temperature (Tm) in °C (Assay 1: Thermal Shift)ΔTm (°C)Unfolding Free Energy (ΔGu) in kcal/mol (Assay 2: Chemical Denaturation)
Wild-Type Protein X62.5 ± 0.3-8.7 ± 0.5
Protein X (Cys89 -> S-(4-methylbenzyl)Cys)55.2 ± 0.4-7.36.1 ± 0.6

This illustrative data suggests that the Cys89 residue, likely through disulfide bonding, significantly contributes to the thermal and thermodynamic stability of Protein X.

Table 2: Protein-Protein Interaction Analysis of Protein X with its Binding Partner Protein Y

Interacting ProteinsDissociation Constant (Kd) in nM (Assay: Surface Plasmon Resonance)Fold Change in Kd
Wild-Type Protein X + Protein Y15.8 ± 1.2-
Protein X (Cys89 -> S-(4-methylbenzyl)Cys) + Protein Y245.3 ± 15.7~15.5

This hypothetical data indicates that the modification at Cys89 significantly weakens the interaction between Protein X and Protein Y, suggesting Cys89 is located at or near the binding interface.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis and Protein Expression to Incorporate this compound

This protocol outlines the general steps for producing a protein with a site-specific incorporation of this compound using an auxotrophic expression system.

Materials:

  • Expression vector containing the gene of interest for the target protein.

  • E. coli strain auxotrophic for cysteine (e.g., CysE-).

  • Minimal media for bacterial growth.

  • S-(4-methylbenzyl)-L-cysteine.

  • All other necessary reagents for protein expression and purification.

Procedure:

  • Site-Directed Mutagenesis: If the target protein does not have a unique cysteine at the desired position, use standard site-directed mutagenesis techniques to introduce a cysteine codon at the location of interest and remove others if necessary.

  • Transformation: Transform the cysteine-auxotrophic E. coli strain with the expression vector.

  • Starter Culture: Inoculate a small volume of minimal media supplemented with all amino acids except cysteine with a single colony and grow overnight.

  • Expression Culture: Inoculate a larger volume of minimal media containing all amino acids except cysteine with the starter culture. Grow the cells to an OD600 of 0.6-0.8.

  • Induction: Centrifuge the cells to remove the growth media and resuspend them in minimal media containing S-(4-methylbenzyl)-L-cysteine and the inducing agent (e.g., IPTG).

  • Expression: Incubate the culture under appropriate conditions (temperature, time) to allow for protein expression.

  • Purification: Harvest the cells and purify the protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

  • Verification: Confirm the incorporation of this compound by mass spectrometry.

Protocol 2: Thermal Shift Assay (TSA) for Protein Stability Analysis

This protocol describes how to assess the thermal stability of a protein and its this compound mutant.

Materials:

  • Purified wild-type and mutant proteins (e.g., 1 mg/mL).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well PCR plates.

  • Real-time PCR instrument capable of performing a melt curve analysis.

  • Appropriate buffer for the protein of interest.

Procedure:

  • Prepare Protein-Dye Mixture: In a microcentrifuge tube, prepare a master mix containing the protein of interest at a final concentration of 2 µM and SYPRO Orange dye at a final concentration of 5x in the desired buffer.

  • Aliquot into Plate: Aliquot the mixture into the wells of a 96-well PCR plate. Include appropriate controls (buffer only, buffer with dye).

  • Set up Real-Time PCR Instrument:

    • Set the instrument to perform a melt curve experiment.

    • The temperature should ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Set the instrument to collect fluorescence data at each temperature increment.

  • Run Experiment: Place the PCR plate in the instrument and start the run.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum, corresponding to the inflection point of the unfolding transition.

    • Compare the Tm of the wild-type protein with the this compound mutant.

Protocol 3: Surface Plasmon Resonance (SPR) for Protein Interaction Analysis

This protocol outlines the steps to measure the binding kinetics and affinity of a protein and its this compound mutant to a binding partner.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified "ligand" protein (to be immobilized on the chip).

  • Purified "analyte" proteins (wild-type and mutant protein of interest).

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Running buffer (e.g., PBS with 0.005% Tween 20).

  • Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

  • Chip Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the ligand protein over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the analyte protein (wild-type or mutant) over the ligand-immobilized surface.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

    • Between each analyte injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

    • Compare the Kd values for the interaction of the wild-type and mutant proteins with the immobilized ligand.

Visualizations

experimental_workflow cluster_synthesis Protein Preparation cluster_analysis Biophysical Analysis cluster_interpretation Data Interpretation mutagenesis Site-Directed Mutagenesis (Introduce Cys at target site) expression Protein Expression (Cys-auxotrophic E. coli with this compound) mutagenesis->expression purification Protein Purification (Chromatography) expression->purification verification Mass Spectrometry (Confirm incorporation) purification->verification tsa Thermal Shift Assay (TSA) (Assess protein stability) verification->tsa spr Surface Plasmon Resonance (SPR) (Analyze protein interactions) verification->spr stability_data Compare Tm values (Wild-type vs. Mutant) tsa->stability_data interaction_data Compare Kd values (Wild-type vs. Mutant) spr->interaction_data

Caption: Workflow for studying protein stability and interactions using this compound.

signaling_pathway_disruption cluster_wt Wild-Type Interaction cluster_mutant Mutant Interaction protein_a_wt Protein A (with Cys) protein_b Protein B protein_a_wt->protein_b Binding downstream_signal_wt Downstream Signaling protein_b->downstream_signal_wt protein_a_mut Protein A (with S-(4-methylbenzyl)Cys) protein_b_mut Protein B protein_a_mut->protein_b_mut Binding Disrupted downstream_signal_mut Signaling Inhibited protein_b_mut->downstream_signal_mut

Caption: Probing a signaling pathway by disrupting a protein-protein interaction with this compound.

References

Application Notes and Protocols: S-(4-methylbenzyl)cysteine in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(4-methylbenzyl)cysteine is a protected form of the amino acid cysteine, where the thiol group is masked by a 4-methylbenzyl (Meb) group. In the realm of bioconjugation, this compound serves as a valuable precursor to generating a reactive cysteine residue at a specific site within a peptide or protein. The 4-methylbenzyl protecting group is stable under a variety of conditions, yet can be selectively removed to unveil the free thiol (-SH) group. This nucleophilic thiol is then readily available for conjugation to a wide array of molecules, including fluorophores, cytotoxic drugs for antibody-drug conjugates (ADCs), and polyethylene glycol (PEG) for half-life extension.

This document provides detailed application notes and protocols for the use of this compound in a two-stage bioconjugation strategy: deprotection followed by conjugation.

Principle of the Bioconjugation Strategy

The use of this compound in bioconjugation follows a straightforward yet powerful workflow. The protected cysteine is first incorporated into a peptide or protein, typically via solid-phase peptide synthesis (SPPS) or recombinant expression with unnatural amino acids. The 4-methylbenzyl group ensures the thiol remains unreactive during synthesis, purification, and handling. When the bioconjugate is ready to be functionalized, the protecting group is removed under specific conditions to generate a free cysteine. This newly exposed thiol then serves as a handle for site-specific modification with a desired payload.

Application: Site-Specific Antibody-Drug Conjugate (ADC) Preparation

A primary application of this technique is in the generation of homogeneous ADCs. By incorporating this compound at a specific site on a monoclonal antibody (mAb), a precise drug-to-antibody ratio (DAR) can be achieved. This is a significant advantage over traditional methods that target native lysines or cysteines, which often result in heterogeneous mixtures with variable efficacy and pharmacokinetic profiles.

Experimental Protocols

Protocol 1: Deprotection of this compound using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the 4-methylbenzyl protecting group from a peptide or protein using a strong acid, Trifluoroacetic Acid (TFA), in the presence of scavengers to prevent side reactions.

Materials:

  • This compound-containing peptide or protein

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Ensure the this compound-containing biomolecule is lyophilized and free of moisture.

  • Prepare the cleavage cocktail fresh by carefully mixing TFA, water, and TIS in the specified ratio. For every 100 mg of peptide-resin, use approximately 2 mL of the cocktail.

  • Add the cleavage cocktail to the lyophilized biomolecule in a suitable reaction vessel.

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. Reaction progress can be monitored by LC-MS.

  • Following incubation, precipitate the deprotected peptide or protein by adding 10 volumes of cold diethyl ether.

  • Centrifuge the mixture to pellet the deprotected product.

  • Carefully decant the ether and wash the pellet with cold diethyl ether two more times to remove residual TFA and scavengers.

  • After the final wash, dry the pellet under a stream of nitrogen and then lyophilize to obtain the purified, deprotected biomolecule.

Protocol 2: Palladium-Catalyzed Deprotection of this compound (Alternative Method)

Palladium-catalyzed deprotection offers a milder alternative to strong acid cleavage, which can be beneficial for sensitive biomolecules. This method is particularly useful for deprotecting S-benzyl groups.

Materials:

  • This compound-containing peptide or protein

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C)

  • Scavenger/Silane (e.g., Phenylsilane)

  • Aqueous buffer (e.g., PBS or Tris, pH 7.0-7.5)

  • Organic co-solvent if needed (e.g., DMF, DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the this compound-containing biomolecule in an aqueous buffer. An organic co-solvent may be added to aid solubility.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst and scavenger to the reaction mixture under the inert atmosphere.

  • Stir the reaction at room temperature. Monitor the deprotection by LC-MS. The reaction time can vary from minutes to a few hours depending on the substrate and catalyst loading.

  • Upon completion, the deprotected biomolecule can be purified using standard chromatography techniques such as size-exclusion or reversed-phase HPLC to remove the catalyst and other small molecules.

Protocol 3: Maleimide-Based Conjugation to the Deprotected Cysteine

This protocol outlines the conjugation of a maleimide-functionalized molecule to the free thiol group of the deprotected cysteine.

Materials:

  • Deprotected cysteine-containing peptide or protein

  • Maleimide-functionalized payload (e.g., fluorescent dye, drug-linker)

  • Conjugation buffer (e.g., PBS, pH 7.0-7.4, degassed)

  • DMSO or DMF for dissolving the maleimide payload

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Dissolve the deprotected biomolecule in the degassed conjugation buffer.

  • Prepare a stock solution of the maleimide-functionalized payload in DMSO or DMF.

  • Add a 5-20 fold molar excess of the maleimide payload to the biomolecule solution. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect from light if using a fluorescent payload.

  • Monitor the conjugation reaction by LC-MS to confirm the formation of the desired conjugate.

  • Purify the resulting bioconjugate using a size-exclusion chromatography column to remove unreacted payload and other small molecules.

Quantitative Data

The efficiency of the deprotection and conjugation steps is critical for the overall yield of the final bioconjugate. The following table summarizes typical conditions and expected outcomes.

ParameterTFA-Mediated DeprotectionPalladium-Catalyzed DeprotectionMaleimide Conjugation
Reagents 95% TFA, 2.5% H₂O, 2.5% TISPd(PPh₃)₄, PhenylsilaneMaleimide-payload
Solvent NeatAqueous buffer (pH 7.0-7.5)Aqueous buffer (pH 7.0-7.4)
Temperature Room TemperatureRoom TemperatureRoom Temperature or 4°C
Reaction Time 2-4 hours0.5-3 hours1-2 hours (RT) or overnight (4°C)
Typical Yield >90% deprotection>85% deprotection>95% conjugation
Notes Harsh conditions, may not be suitable for all biomolecules.Milder conditions, requires catalyst removal.Sensitive to pH; buffer should be free of thiols.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Deprotection cluster_2 Conjugation cluster_3 Purification & Analysis start This compound- containing Biomolecule deprotection Removal of 4-methylbenzyl group start->deprotection conjugation Reaction with Maleimide-Payload deprotection->conjugation purification Purification (e.g., SEC) conjugation->purification analysis Characterization (LC-MS) purification->analysis end_product Final Bioconjugate analysis->end_product

Caption: Workflow for bioconjugation using this compound.

Deprotection and Conjugation Chemistry

G cluster_0 Protected Cysteine cluster_1 Deprotection cluster_2 Free Cysteine cluster_3 Conjugation cluster_4 Final Conjugate protected Biomolecule-S-CH₂-Ph-CH₃ reagents TFA / Scavengers or Pd Catalyst protected->reagents Step 1 deprotected Biomolecule-SH reagents->deprotected maleimide Maleimide-Payload deprotected->maleimide Step 2 conjugated Biomolecule-S-Payload maleimide->conjugated

Caption: Chemical steps of deprotection and subsequent maleimide conjugation.

Troubleshooting & Optimization

Technical Support Center: S-(4-methylbenzyl)cysteine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with S-(4-methylbenzyl)cysteine (Cys(4-MeBzl)) in peptide synthesis.

Troubleshooting Guides & FAQs

Racemization of Cys(4-MeBzl)

Q1: I am observing significant epimerization of my Cys(4-MeBzl) residue during peptide synthesis. What are the common causes and how can I minimize it?

A1: Racemization of Cys(4-MeBzl) is a known side reaction, particularly during the activation and coupling steps in solid-phase peptide synthesis (SPPS). The primary cause is the abstraction of the alpha-proton of the activated amino acid, which is facilitated by the presence of a base.

Common Causes:

  • Activation Method: The use of high-reactivity phosphonium or uronium/aminium salt-based coupling reagents (e.g., HBTU, HATU, PyBOP) in the presence of tertiary amine bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) significantly promotes racemization.[1]

  • Base: The type and concentration of the base used during coupling play a crucial role. Stronger, non-hindered bases are more likely to cause epimerization.

  • Pre-activation Time: Longer pre-activation times of the carboxylic acid group of Fmoc-Cys(4-MeBzl)-OH before addition to the resin can increase the extent of racemization.

  • C-terminal Position: Cysteine residues at the C-terminus of a peptide are particularly susceptible to racemization, especially when anchored to resins like Wang resin via a benzyl ester linkage.

Troubleshooting and Mitigation Strategies:

StrategyDescriptionExperimental Protocol
Optimize Coupling Reagents Use coupling reagents known to cause lower levels of racemization. Carbodiimide-based reagents are generally a safer choice.Instead of HBTU/DIEA, use N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure.
Select an Appropriate Base Utilize a weaker or more sterically hindered base to reduce the rate of proton abstraction.Replace DIEA or NMM with a more hindered base such as 2,4,6-collidine.[1]
Minimize Pre-activation Reduce the time the Cys(4-MeBzl) residue is in its activated state before coupling.Add the coupling reagents directly to the resin-bound amino acid without a pre-activation step, or keep the pre-activation time to a minimum (e.g., < 5 minutes).
Choice of Resin for C-terminal Cys For peptides with C-terminal Cys(4-MeBzl), use a resin that is less prone to promoting racemization and β-elimination.Utilize a 2-chlorotrityl chloride resin instead of a Wang-type resin for anchoring the C-terminal Cys(4-MeBzl).[2]

A troubleshooting workflow for racemization is depicted below:

racemization_troubleshooting start High Racemization Detected coupling_reagent Using HBTU/HATU/PyBOP? start->coupling_reagent base Using DIEA/NMM? coupling_reagent->base Yes coupling_reagent->base No solution1 Switch to DIC/HOBt or DIC/Oxyma coupling_reagent->solution1 Yes c_terminal C-terminal Cys on Wang Resin? base->c_terminal Yes base->c_terminal No solution2 Use 2,4,6-Collidine base->solution2 Yes solution3 Use 2-Chlorotrityl Resin c_terminal->solution3 Yes end_node Racemization Minimized c_terminal->end_node No solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for Cys(4-MeBzl) racemization.

S-Alkylation during TFA Cleavage

Q2: I am observing an unexpected mass addition to my peptide corresponding to an alkyl group on the Cys(4-MeBzl) residue after TFA cleavage. What is causing this and how can I prevent it?

A2: S-alkylation of the cysteine thiol group is a common side reaction that occurs during the final trifluoroacetic acid (TFA) cleavage step. The acidic conditions used to remove the 4-MeBzl protecting group and other side-chain protecting groups can generate stable carbocations that act as alkylating agents.

Common Sources of Alkylating Agents:

  • Resin Linker: When using resins with benzyl-type linkers, such as Wang resin, the linker can be cleaved under acidic conditions to produce a p-hydroxybenzyl cation, which can then alkylate the free thiol of the deprotected cysteine.[3][4] This can result in the formation of a p-hydroxybenzyl-S-cysteine adduct.

  • Other Protecting Groups: Carbocations can also be generated from other acid-labile protecting groups present in the peptide sequence, such as the tert-butyl (tBu) group from Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), or Tyr(tBu).

Troubleshooting and Mitigation Strategies:

StrategyDescriptionExperimental Protocol
Use of Scavengers Scavengers are added to the TFA cleavage cocktail to trap the carbocations before they can react with the cysteine thiol.A standard cleavage cocktail is TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). For peptides containing Cys(4-MeBzl), the addition of a thiol scavenger is highly recommended.
Optimized Scavenger Cocktails Different scavengers have varying efficiencies in trapping different types of carbocations.For preventing S-alkylation from resin-derived cations, a cocktail containing 1,2-ethanedithiol (EDT) is effective. A recommended cocktail is TFA/H2O/TIS/EDT (94:2.5:1:2.5, v/v/v/v). The amount of EDT may need to be increased for peptides with multiple cysteine residues.
Cleavage Conditions The duration and temperature of the cleavage reaction can influence the extent of side reactions.Perform the cleavage at room temperature for 2-3 hours. Longer cleavage times may increase the chance of side reactions.

The mechanism of S-alkylation from Wang resin and its prevention is illustrated below:

S_alkylation_mechanism cluster_0 S-Alkylation Side Reaction cluster_1 Prevention with Scavengers wang_resin Wang Resin Linker benzyl_cation p-Hydroxybenzyl Cation wang_resin->benzyl_cation + H+ tfa TFA alkylation_product S-alkylated Byproduct benzyl_cation->alkylation_product cys_thiol Cys Thiol cys_thiol->alkylation_product scavenger Scavenger (e.g., EDT) trapped_cation Trapped Cation scavenger->trapped_cation benzyl_cation2 p-Hydroxybenzyl Cation benzyl_cation2->trapped_cation

Caption: Mechanism of S-alkylation and its prevention.

β-Elimination of C-terminal Cys(4-MeBzl)

Q3: My peptide with a C-terminal Cys(4-MeBzl) shows a mass increase of +85 Da, and I suspect the formation of a piperidinyl-alanine adduct. How can I confirm and prevent this?

A3: This side reaction is common for peptides with a C-terminal cysteine, especially when synthesized on a Wang-type resin. The base (piperidine) used for Fmoc deprotection can catalyze a β-elimination of the protected thiol group to form a dehydroalanine intermediate. Piperidine can then add to this intermediate via a Michael addition, resulting in the formation of a 3-(1-piperidinyl)alanine adduct, which corresponds to a mass increase of +85 Da relative to the expected cysteine residue.

Confirmation:

  • Mass Spectrometry: A mass shift of +85 Da is a strong indicator of this side reaction.

  • HPLC: The byproduct will likely have a different retention time compared to the desired peptide.

Troubleshooting and Mitigation Strategies:

StrategyDescriptionExperimental Protocol
Resin Choice The choice of resin for anchoring the C-terminal cysteine is critical.Use a 2-chlorotrityl chloride resin instead of a Wang resin. The steric hindrance of the trityl linker and the mild cleavage conditions help to suppress this side reaction.[2]
Protecting Group While you are using Cys(4-MeBzl), it's worth noting that bulkier protecting groups can offer more steric hindrance to the base-catalyzed elimination.Although not a direct solution for Cys(4-MeBzl), using a trityl (Trt) protecting group is known to reduce, but not completely eliminate, this side reaction.
Deprotection Conditions Modifying the Fmoc deprotection conditions can help to reduce the extent of β-elimination.Use a lower concentration of piperidine (e.g., 10% in DMF) or reduce the deprotection time. However, this may lead to incomplete Fmoc removal, so careful monitoring is required. The addition of HOBt to the piperidine solution has been reported to suppress this side reaction in some cases.
Oxidation of Cys(4-MeBzl)

Q4: I am observing a +16 Da mass addition to my peptide, suggesting oxidation of the Cys(4-MeBzl) residue. When can this occur and how can I avoid it?

A4: The thioether in the side chain of Cys(4-MeBzl) is susceptible to oxidation to the corresponding sulfoxide (+16 Da) or, less commonly, to the sulfone (+32 Da).

Common Causes of Oxidation:

  • Air Oxidation: Prolonged exposure of the peptide to air, especially in solution at neutral or basic pH, can lead to gradual oxidation.

  • Reagents: Certain reagents used during synthesis or workup can be oxidative. For example, some batches of solvents may contain peroxides.

  • Cleavage Conditions: While less common with standard TFA cocktails, certain cleavage conditions or additives can be oxidative.

Troubleshooting and Mitigation Strategies:

StrategyDescriptionExperimental Protocol
Use of Fresh Solvents Ensure that all solvents, particularly DMF and DCM, are fresh and free of peroxides.Use high-purity, peptide-synthesis-grade solvents.
Inert Atmosphere Perform synthesis and workup steps under an inert atmosphere to minimize contact with oxygen.Blanket the reaction vessel with nitrogen or argon, especially during coupling and deprotection steps.
Reducing Agents in Cleavage Include a reducing agent in the cleavage cocktail to prevent oxidation and to reduce any sulfoxide that may have formed.Add dithiothreitol (DTT) to the TFA cleavage cocktail. A typical cocktail would be TFA/H2O/TIS/DTT.
Post-cleavage Reduction If oxidation has already occurred, the sulfoxide can often be reduced back to the thioether.The oxidized peptide can be treated with a reducing agent like N-methylmercaptoacetamide or ammonium iodide in TFA.

Experimental Protocols

Protocol 1: Standard Cleavage of a Peptide with Cys(4-MeBzl) from Resin
  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / 1,2-Ethanedithiol (EDT) / Water in a ratio of 94:1:2.5:2.5 (v/v/v/v). For every 100 mg of resin, use 2 mL of the cleavage cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: HPLC Analysis of Crude Peptide to Detect Side Products
  • Sample Preparation: Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in a suitable solvent, such as 50% acetonitrile in water with 0.1% TFA.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: Run a linear gradient from 5% to 95% Solvent B over 30 minutes.

  • Detection: Monitor the absorbance at 220 nm and 280 nm.

  • Analysis: Analyze the chromatogram for the main product peak and any significant impurity peaks. Collect fractions for mass spectrometry analysis to identify the masses of the impurities and confirm the presence of side products like S-alkylated or oxidized peptides.

Mandatory Visualizations

logical_relationship_side_reactions cluster_synthesis Synthesis Steps cluster_cleavage Cleavage Step cluster_side_reactions Potential Side Reactions start Peptide Synthesis with Cys(4-MeBzl) coupling Coupling Step start->coupling deprotection Fmoc Deprotection start->deprotection cleavage TFA Cleavage start->cleavage racemization Racemization coupling->racemization beta_elimination β-Elimination deprotection->beta_elimination C-terminal Cys oxidation Oxidation deprotection->oxidation s_alkylation S-Alkylation cleavage->s_alkylation cleavage->oxidation

Caption: Logical relationships of side reactions in peptide synthesis.

References

Technical Support Center: Aggregation of Peptides Containing S-(4-methylbenzyl)cysteine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing the aggregation of synthetic peptides containing the S-(4-methylbenzyl)cysteine residue.

FAQs and Troubleshooting Guides

Q1: My peptide containing this compound is showing poor solubility and forming visible aggregates. What are the likely causes?

A1: Aggregation of peptides containing this compound is often multifactorial, stemming from the inherent hydrophobicity of the peptide sequence, exacerbated by the bulky and aromatic nature of the S-(4-methylbenzyl) protecting group. Key contributing factors include:

  • Hydrophobic Interactions: The 4-methylbenzyl group is hydrophobic and can participate in intermolecular hydrophobic interactions, promoting self-assembly and aggregation. Peptides with a high content of hydrophobic amino acids are particularly susceptible.

  • Aromatic Stacking: The benzyl group's aromatic ring can lead to π-π stacking interactions between peptide chains, further stabilizing aggregated structures.

  • Intermolecular Hydrogen Bonding: The peptide backbone can form intermolecular β-sheet structures, which are a common cause of aggregation.[1] This is especially prevalent in sequences with alternating hydrophobic and hydrophilic residues.

  • Solvent Mismatch: The peptide may be poorly solvated in the chosen solvent system, leading to the peptide molecules interacting with each other rather than the solvent.

  • High Peptide Concentration: At higher concentrations, the probability of intermolecular encounters and subsequent aggregation increases significantly.

  • pH and Ionic Strength: The pH of the solution can influence the charge state of the peptide's termini and any ionizable side chains, affecting electrostatic repulsion between peptide molecules. Suboptimal ionic strength can also fail to adequately shield these charges, leading to aggregation.

Q2: How can I improve the solubility of my this compound-containing peptide during and after synthesis?

A2: Improving solubility is a critical first step in preventing aggregation. The approach depends on the peptide's overall characteristics.

  • For Acidic Peptides (net negative charge): Attempt to dissolve the peptide in a small amount of a basic solvent like 0.1% aqueous ammonia (NH4OH), followed by dilution with the desired buffer.

  • For Basic Peptides (net positive charge): Use a small amount of an acidic solvent such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA) for initial dissolution before diluting with your buffer.

  • For Neutral or Highly Hydrophobic Peptides: These often require a small amount of an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is a common choice, but should be used with caution for peptides containing cysteine or methionine as it can cause oxidation.[2] Other options include dimethylformamide (DMF), or acetonitrile (ACN). After initial dissolution, gradually add your aqueous buffer.

Workflow for Solubilizing a Hydrophobic Peptide

G start Start: Lyophilized Peptide dissolve Dissolve small amount in minimal organic solvent (e.g., DMSO, DMF) start->dissolve add_buffer Gradually add aqueous buffer while vortexing dissolve->add_buffer check_sol Check for clarity. Is the solution clear? add_buffer->check_sol end_insol Aggregation persists. Consider alternative strategies. add_buffer->end_insol sonicate Sonicate briefly in a water bath check_sol->sonicate No end_sol Peptide is solubilized check_sol->end_sol Yes sonicate->add_buffer

Caption: A stepwise workflow for solubilizing hydrophobic peptides.

Q3: What strategies can I employ during solid-phase peptide synthesis (SPPS) to prevent aggregation of my peptide containing this compound?

A3: Proactively addressing aggregation during SPPS is often more effective than trying to solubilize an already aggregated peptide. Consider the following strategies:

  • Incorporate Backbone Protection: The use of 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protecting groups on the backbone nitrogen of an amino acid can disrupt the hydrogen bonding that leads to β-sheet formation and aggregation.[3][4]

  • Utilize Pseudoproline Dipeptides: If your sequence contains Ser or Thr, incorporating a pseudoproline dipeptide can introduce a "kink" in the peptide backbone, effectively disrupting secondary structure formation.[4]

  • Employ Chaotropic Agents: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection steps can help to disrupt hydrogen bonding networks and improve solvation of the growing peptide chain.

  • Optimize Solvent Systems: Using more polar solvents like N-methylpyrrolidone (NMP) or adding DMSO to DMF can enhance the solvation of the peptide-resin complex.

Q4: I have a purified peptide that is aggregating in solution. What additives can I use to prevent this?

A4: Several additives can be used to stabilize peptides in solution and prevent aggregation. The choice of additive will depend on your downstream application.

  • Chaotropic Agents: Guanidinium chloride (GdnHCl) and urea are potent denaturants that can disrupt protein structure and prevent aggregation. However, they will also denature your peptide, so they are not suitable for applications requiring a specific conformation.

  • Sugars and Polyols: Sugars like trehalose and sucrose, and polyols like glycerol and sorbitol can stabilize the native state of peptides and increase the energy barrier for aggregation.

  • Amino Acids: Arginine is known to be an effective aggregation suppressor and can be added to the buffer to improve peptide stability.

  • Detergents: Low concentrations of non-ionic or zwitterionic detergents can help to solubilize hydrophobic peptides and prevent aggregation. However, these may interfere with certain biological assays.

Additive TypeExampleTypical ConcentrationMechanism of Action
Chaotropic Agents Guanidinium Chloride2 - 6 MDisrupts hydrogen bonding and hydrophobic interactions
Urea2 - 8 MDisrupts hydrogen bonding and hydrophobic interactions
Sugars/Polyols Trehalose0.1 - 1 MPreferential hydration, stabilizes native state
Glycerol5 - 20% (v/v)Increases solvent viscosity, stabilizes native state
Amino Acids L-Arginine50 - 500 mMSuppresses protein-protein interactions
Detergents Tween 20, CHAPS0.01 - 0.1% (v/v)Solubilizes hydrophobic regions

Q5: How can I quantitatively assess the aggregation of my peptide?

A5: Several biophysical techniques can be used to detect and quantify peptide aggregation.

  • Thioflavin T (ThT) Fluorescence Assay: This is a common method for detecting amyloid-like fibrils. ThT dye binds to the β-sheet structures characteristic of amyloid fibrils, resulting in a significant increase in fluorescence.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric peptide, allowing for their quantification.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It can be used to detect the formation of soluble oligomers and larger aggregates.

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay

This protocol is for monitoring the kinetics of amyloid-like fibril formation.

Materials:

  • Peptide stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare the peptide solution in the assay buffer at the desired concentration.

  • Add ThT to the peptide solution to a final concentration of 10-25 µM.

  • Pipette replicates of the peptide-ThT mixture into the wells of the 96-well plate.

  • Include control wells containing buffer and ThT only (for background subtraction).

  • Seal the plate to prevent evaporation.

  • Incubate the plate in a fluorescence plate reader at a constant temperature (e.g., 37°C), with intermittent shaking.

  • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.

  • Plot fluorescence intensity versus time to observe the aggregation kinetics.

Logical Flow of a ThT Aggregation Assay

G prep_pep Prepare Peptide Solution in Assay Buffer add_tht Add Thioflavin T to the Peptide Solution prep_pep->add_tht pipette Pipette Mixture into 96-well Plate add_tht->pipette controls Include Buffer + ThT Controls pipette->controls incubate Incubate at Constant Temperature with Shaking controls->incubate measure Measure Fluorescence at Regular Intervals incubate->measure analyze Plot Fluorescence vs. Time and Analyze Kinetics measure->analyze

Caption: The logical progression of a Thioflavin T assay for monitoring peptide aggregation.

Size-Exclusion Chromatography (SEC) for Aggregate Analysis

This protocol provides a general method for separating and quantifying peptide monomers and aggregates.

Materials:

  • Peptide solution

  • SEC column appropriate for the molecular weight range of the peptide and its potential aggregates

  • HPLC system with a UV detector

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Prepare the peptide sample by dissolving it in the mobile phase. Centrifuge or filter the sample to remove any large particulates.

  • Inject a known concentration of the peptide sample onto the column.

  • Run the separation using an isocratic elution with the mobile phase at a constant flow rate.

  • Monitor the eluent using a UV detector at a wavelength where the peptide absorbs (e.g., 214 nm or 280 nm).

  • Identify the peaks corresponding to the aggregates (eluting earlier) and the monomer (eluting later).

  • Integrate the peak areas to determine the relative percentage of aggregates and monomer.

Dynamic Light Scattering (DLS) for Aggregate Detection

This protocol is for determining the size distribution of particles in a peptide solution.

Materials:

  • Peptide solution

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Prepare the peptide solution in a buffer that has been filtered to remove dust and other particulates.

  • Centrifuge the peptide sample at a low speed to remove any large, pre-existing aggregates.

  • Carefully transfer the supernatant to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Perform the DLS measurement according to the instrument's instructions.

  • Analyze the resulting size distribution data to identify the presence of monomers, oligomers, and larger aggregates based on their hydrodynamic radii.

References

Technical Support Center: S-(4-methylbenzyl)cysteine Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the cleavage of the S-(4-methylbenzyl) protecting group from cysteine residues in synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for cleaving the S-(4-methylbenzyl) group from cysteine?

The most common methods for the removal of the S-4-methylbenzyl (Meb) group involve strong acid cleavage, typically using Hydrogen Fluoride (HF) or Trifluoroacetic Acid (TFA) based cocktails. The S-p-methylbenzyl group is more labile than the unsubstituted S-benzyl group, generally resulting in better yields upon deprotection.[1]

  • Hydrogen Fluoride (HF) Cleavage: This is a standard and effective method, particularly in Boc solid-phase peptide synthesis (SPPS).[1][2][3] The S-p-methylbenzyl group is readily cleaved by HF.[1]

  • Trifluoroacetic Acid (TFA) Cleavage: While TFA is widely used for cleaving peptides from resins and removing many protecting groups, cleavage of the S-p-methylbenzyl group with TFA alone can be incomplete.[4] Enhanced TFA "cocktails" containing scavengers and sometimes stronger acids are often necessary.

Q2: My cleavage of S-(4-methylbenzyl)cysteine is incomplete. What can I do?

Incomplete cleavage is a common issue, especially when using TFA-based methods. Here are some troubleshooting steps:

  • Switch to a stronger cleavage reagent: If you are using a standard TFA cocktail, consider switching to anhydrous HF, which is more effective for removing the S-p-methylbenzyl group.[1]

  • Optimize your TFA cocktail:

    • Increase reaction time: Prolonging the exposure to the cleavage cocktail can improve yields.

    • Increase temperature: Gently warming the reaction (e.g., to 40°C) can enhance cleavage efficiency, though this should be done cautiously to avoid side reactions.[5]

    • Add a stronger acid: The addition of Trifluoromethanesulfonic acid (TFMSA) to the TFA cocktail can facilitate the removal of more resistant protecting groups.[6]

  • Consider an alternative cleavage chemistry: For particularly stubborn cases, methods like sodium in liquid ammonia can be used, although this is less common in modern peptide synthesis.[1]

Q3: I am observing significant side product formation during cleavage. What are the likely side reactions and how can I prevent them?

Several side reactions can occur during the acidic cleavage of peptides containing this compound.

  • S-alkylation: The benzyl and methylbenzyl cations generated during cleavage are electrophilic and can re-attach to the free thiol of cysteine or other nucleophilic residues like tryptophan. This can be minimized by using appropriate scavengers.[7][8][9]

    • Solution: Use a scavenger cocktail containing reagents like triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), thioanisole, or phenol to trap the reactive carbocations.[10][11]

  • Oxidation: The thiol group of cysteine is susceptible to oxidation, which can lead to the formation of disulfides (dimers or intramolecular bridges) or sulfoxides.

    • Solution: Including a reducing agent like 1,2-ethanedithiol (EDT) in the cleavage cocktail helps to maintain a reducing environment and prevent oxidation.[11]

  • Formation of 3-(1-piperidinyl)alanine: This side product can form with C-terminal cysteine residues during Fmoc-based synthesis through a base-catalyzed elimination of the protected sulfhydryl group, followed by the addition of piperidine.[7]

    • Solution: Using a sterically bulky protecting group like trityl (Trt) instead of Meb for C-terminal cysteines can help minimize this side reaction.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete Cleavage Insufficiently strong acidSwitch from TFA-based methods to anhydrous HF.[1]
Suboptimal TFA cocktailAdd a stronger acid like TFMSA to the TFA cocktail, or increase reaction time/temperature.[5][6]
S-Alkylation Side Products Inefficient scavenging of carbocationsIncrease the concentration or change the type of scavenger. A combination of TIS, water, and EDT is often effective.[11]
Oxidation (Disulfide Formation) Exposure to air or oxidative speciesInclude a reducing agent like 1,2-ethanedithiol (EDT) in the cleavage cocktail.[11]
Formation of Piperidinyl-Alanine Adduct (C-terminal Cys) Base-catalyzed elimination during Fmoc deprotectionFor C-terminal cysteine, consider using a more sterically hindered protecting group like Trityl (Trt).[7]

Experimental Protocols

Protocol 1: Standard HF Cleavage

This protocol is suitable for peptides synthesized using Boc/Bzl chemistry.[1]

  • Preparation: Ensure the N-terminal Boc group is removed. Place the peptide-resin in an HF apparatus reaction vessel with a Teflon-coated stir bar.

  • Scavengers: For every 0.2 mmol of peptide-resin, add 1 mL of anisole, 1 mL of dimethylsulfide, and 0.2 mL of p-thiocresol.

  • HF Distillation: Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes. Distill approximately 10 mL of anhydrous HF into the vessel for every 0.2 mmol of peptide-resin, maintaining the temperature between -5°C and 0°C.

  • Cleavage Reaction: Stir the mixture at a temperature between 0°C and 5°C for 30 to 60 minutes. For peptides containing Arg(Tos), the reaction time may need to be extended to 2 hours.[1]

  • HF Evaporation: After the reaction, evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Washing: Filter the resin and wash it with a small amount of TFA. Combine the filtrates and add 8-10 volumes of cold diethyl ether to precipitate the peptide. The mixture can be kept at 4°C overnight to aid precipitation.

  • Isolation: Collect the crude peptide by centrifugation or filtration and wash it with cold ether to remove scavengers.

Protocol 2: TFA "Cocktail" Cleavage (Reagent K)

This is a common cleavage cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[10]

  • Preparation: If necessary, remove the N-terminal Fmoc group.

  • Cleavage Cocktail Preparation: Prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

  • Cleavage Reaction: Suspend the peptide-resin in Reagent K (10-40 mL per gram of resin). Stir at room temperature for 1 to 2.5 hours.

  • Resin Removal: Filter the resin and rinse it with fresh TFA.

  • Peptide Precipitation: Combine the filtrates and concentrate them to a syrup under reduced pressure. Dissolve the syrup in a minimal volume of TFA.

  • Isolation: Add the TFA solution to cold methyl t-butyl ether (approximately 300:1 v/v ether:peptide solution) to precipitate the crude peptide. Collect the peptide by filtration or centrifugation.

Cleavage Cocktail Compositions

Reagent CocktailCompositionPrimary Use
Standard HF Cocktail [1]Anhydrous HF, Anisole, Dimethylsulfide, p-ThiocresolBoc-SPPS, effective for Meb group removal.
Reagent K [10]82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTGeneral purpose for sensitive residues including Cys, Met, Trp, Tyr.
Reagent B [10]88% TFA, 5% Phenol, 5% Water, 2% TIS"Odorless" alternative, good for trityl-based protecting groups. Does not prevent methionine oxidation.
TFA/TIS/Water [4]95% TFA, 2.5% TIS, 2.5% WaterA common general-purpose cleavage cocktail.

Visual Guides

Cleavage_Workflow start Peptide-Resin (with S-4-methylbenzyl-Cys) cleavage Add Cleavage Cocktail (e.g., HF or TFA + Scavengers) start->cleavage reaction Incubate (Time and Temperature Dependent) cleavage->reaction filtration Filter to Remove Resin reaction->filtration precipitation Precipitate Peptide (Cold Ether) filtration->precipitation isolation Isolate Crude Peptide (Centrifuge/Filter and Wash) precipitation->isolation end Crude Peptide (Free Thiol) isolation->end

Caption: General workflow for the cleavage of this compound from a solid support.

Troubleshooting_Logic start Cleavage Incomplete? side_products Side Products Observed? start->side_products No use_hf Use Anhydrous HF start->use_hf Yes (TFA used) optimize_tfa Optimize TFA Cocktail (Time, Temp, Additives) start->optimize_tfa Yes (HF not an option) check_alkylation S-Alkylation? side_products->check_alkylation Yes success Successful Cleavage side_products->success No use_hf->success optimize_tfa->success check_oxidation Oxidation? check_alkylation->check_oxidation No add_scavengers Add/Optimize Scavengers (TIS, EDT, Thioanisole) check_alkylation->add_scavengers Yes add_reducing_agent Add Reducing Agent (EDT) check_oxidation->add_reducing_agent Yes check_oxidation->success No add_scavengers->success add_reducing_agent->success

References

Minimizing racemization of S-(4-methylbenzyl)cysteine during coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing racemization of S-(4-methylbenzyl)cysteine during peptide coupling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing specific challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization of this compound during peptide coupling?

A1: The primary cause of racemization for S-protected cysteine residues, including this compound, during peptide coupling is the formation of an oxazolone intermediate. This process is particularly pronounced under basic conditions when using certain activating reagents. The α-proton of the activated amino acid becomes susceptible to abstraction by a base, leading to a loss of stereochemical integrity.

Q2: Which coupling reagents are most likely to cause racemization of this compound?

A2: Phosphonium and uronium salt-based reagents, such as HBTU, HATU, PyBOP, and HCTU, are known to cause significant racemization of cysteine derivatives when used in the presence of tertiary amines like N,N-diisopropylethylamine (DIEA).[1][2] The combination of these powerful activating agents with a base creates conditions favorable for oxazolone formation and subsequent racemization.[2]

Q3: How does the choice of base influence the extent of racemization?

A3: The choice of base and its strength significantly impacts the level of racemization. Stronger, more sterically hindered bases can increase the rate of α-proton abstraction. For instance, using N-methylmorpholine (NMM) has been shown to lead to substantial racemization (approximately 50%) during cysteine coupling.[3][4] In contrast, weaker or more hindered bases like 2,4,6-collidine (lutidine) can significantly suppress this side reaction.[3][4][5] It has been recommended to use weaker tertiary amines, such as 2,4,6-trimethylpyridine (TMP), to reduce base-catalyzed cysteine racemization.[2]

Q4: What is the effect of temperature on the racemization of this compound?

A4: Elevated temperatures during the coupling step can considerably increase the level of racemization for sensitive amino acids, including cysteine.[6] Microwave-assisted peptide synthesis, which often employs higher temperatures to accelerate reactions, can exacerbate racemization.[1][5] Lowering the coupling temperature, for example from 80°C to 50°C in microwave-enhanced protocols, has been shown to limit the racemization of cysteine.[5]

Q5: Are there alternative S-protecting groups that are less prone to racemization than 4-methylbenzyl?

A5: While the 4-methylbenzyl protecting group is commonly used, other S-protecting groups have been shown to offer better resistance to racemization. For example, the 4,4'-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom) groups have demonstrated the ability to suppress cysteine racemization to acceptable levels (<1.0%) even when using phosphonium or uronium reagents with DIEA.[1][2] The diphenylmethyl (Dpm) group has also been shown to reduce racemization compared to the benzyl (Bzl) group.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of D-cysteine diastereomer detected after coupling. Use of phosphonium/uronium coupling reagents (HBTU, HATU, etc.) with a strong base (e.g., DIEA, NMM).1. Switch to a carbodiimide-based coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma, and omit the use of a tertiary amine base. 2. If using a phosphonium/uronium reagent is necessary, replace the strong base with a weaker or more sterically hindered base like 2,4,6-collidine or 2,4,6-trimethylpyridine (TMP).[2][5]
Increased racemization observed with microwave-assisted synthesis. Elevated coupling temperatures.1. Lower the coupling temperature to 50°C or below.[5] 2. Perform the coupling step for the cysteine residue conventionally at room temperature while using microwave assistance for the other amino acids in the sequence.[5]
Racemization persists even with optimized coupling reagents and bases. The inherent sensitivity of the this compound residue.Consider using an alternative S-protecting group that is more resistant to racemization, such as 4,4'-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom).[1][2]
Difficulty in separating the desired peptide from the diastereomeric impurity. The physicochemical properties of the diastereomers are very similar.Prevention is key. Optimize the coupling conditions to minimize racemization from the outset. If racemization has already occurred, preparative HPLC with a high-resolution column and optimized gradient may be required for separation.

Quantitative Data Summary

The following table summarizes the extent of racemization of different S-protected cysteine derivatives under various coupling conditions.

S-Protecting GroupCoupling Conditions% RacemizationReference
Trityl (Trt)Uronium activation with base8.0%[7]
Diphenylmethyl (Dpm)Uronium activation with base1.2%[7]
4,4'-dimethoxydiphenylmethyl (Ddm)Uronium activation with base0.8%[2]
4-methoxybenzyloxymethyl (MBom)Uronium activation with base0.4%[2][7]
Trityl (Trt)MW-assisted SPPS (50/80 °C)10.9 / 26.6%[2]
4-methoxybenzyloxymethyl (MBom)MW-assisted SPPS (50/80 °C)0.8 / 1.3%[2]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Cys(4-MeBzl)-OH using DIC/HOBt

  • Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

  • Coupling Mixture Preparation: In a separate vessel, dissolve Fmoc-Cys(4-MeBzl)-OH (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the solution and allow it to pre-activate for 5 minutes.

  • Coupling Reaction: Add the pre-activated coupling mixture to the resin and shake at room temperature for 2-4 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative ninhydrin test.

  • Washing: Once the reaction is complete, wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

Protocol 2: Coupling of Fmoc-Cys(4-MeBzl)-OH using HCTU with a Hindered Base

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Mixture Preparation: In a separate vessel, dissolve Fmoc-Cys(4-MeBzl)-OH (3 equivalents) and HCTU (3 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/HCTU solution to the resin, followed by the addition of 2,4,6-collidine (6 equivalents). Shake at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 6-7 from Protocol 1.

Visualizations

racemization_pathway cluster_racemization Racemization Pathway Activated_AA Activated Amino Acid (e.g., O-acylisourea ester) Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone + Base (-H+) Coupled_Peptide Coupled Peptide (L-Cys) Activated_AA->Coupled_Peptide + Peptide-Resin (Direct Coupling) Enolate Enolate Form Oxazolone->Enolate Tautomerization Racemized_AA Racemized Amino Acid Oxazolone->Racemized_AA + Peptide-Resin Enolate->Oxazolone Tautomerization Racemized_Peptide Coupled Peptide (D-Cys) Racemized_AA->Racemized_Peptide Fmoc_Cys_OH Fmoc-Cys(4-MeBzl)-OH Fmoc_Cys_OH->Activated_AA + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HBTU, DIC) Base Base (e.g., DIEA, Collidine) Peptide_Resin Peptide-Resin

Caption: Racemization pathway of this compound during peptide coupling.

experimental_workflow cluster_preparation Preparation cluster_coupling Coupling cluster_completion Completion & Analysis Resin_Swell 1. Resin Swelling Fmoc_Deprotect 2. Fmoc Deprotection Resin_Swell->Fmoc_Deprotect Wash_1 3. Washing Fmoc_Deprotect->Wash_1 Prepare_Coupling_Mix 4. Prepare Coupling Mixture Wash_1->Prepare_Coupling_Mix Coupling_Reaction 5. Coupling Reaction Prepare_Coupling_Mix->Coupling_Reaction Monitor 6. Monitor Reaction Coupling_Reaction->Monitor Wash_2 7. Final Washing Monitor->Wash_2 Next_Cycle Proceed to Next Cycle Wash_2->Next_Cycle

Caption: General workflow for a low-racemization coupling cycle in SPPS.

References

Troubleshooting incomplete deprotection of S-(4-methylbenzyl)cysteine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deprotection of S-(4-methylbenzyl)cysteine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for the deprotection of this compound?

The most common and widely accepted method for the removal of the S-(4-methylbenzyl) (Meb) protecting group from cysteine residues is acidolysis using a trifluoroacetic acid (TFA)-based cleavage cocktail. This procedure is typically performed concomitantly with the cleavage of the peptide from the solid-phase resin.

Q2: Why is my deprotection of this compound incomplete?

Incomplete deprotection is a common issue and can be attributed to several factors:

  • Insufficient Scavengers: The 4-methylbenzyl cation released during cleavage is a reactive electrophile that can re-attach to the deprotected cysteine thiol or other nucleophilic residues (e.g., tryptophan). Scavengers are crucial to trap these cations.

  • Suboptimal Cleavage Cocktail: The composition of the cleavage cocktail, including the concentration of TFA and the choice and concentration of scavengers, significantly impacts deprotection efficiency.

  • Reaction Time and Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to incomplete removal of the protecting group.

  • Steric Hindrance: The local environment of the cysteine residue within the peptide sequence can sometimes hinder the access of the cleavage reagents.

Q3: What are the common side products of incomplete this compound deprotection?

The primary side product is the starting material, the fully protected peptide. Other potential side products include:

  • Re-alkylation: The cleaved 4-methylbenzyl cation can re-alkylate the deprotected cysteine thiol.

  • Oxidation: The free thiol of the deprotected cysteine is susceptible to oxidation, leading to the formation of disulfide-bridged dimers or oligomers.

  • Adducts with other residues: The 4-methylbenzyl cation can form adducts with other nucleophilic amino acid side chains, particularly tryptophan.

Troubleshooting Guide

Issue 1: Incomplete Deprotection Observed by HPLC/MS

Symptoms:

  • The major peak in the HPLC chromatogram corresponds to the mass of the protected peptide.

  • Mass spectrometry analysis confirms the presence of the S-(4-methylbenzyl) group.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Incomplete Deprotection Start Incomplete Deprotection Detected OptimizeCocktail Optimize Cleavage Cocktail Start->OptimizeCocktail IncreaseTimeTemp Increase Reaction Time/Temperature OptimizeCocktail->IncreaseTimeTemp If still incomplete CompleteDeprotection Complete Deprotection Achieved OptimizeCocktail->CompleteDeprotection Successful CheckPeptideSequence Review Peptide Sequence IncreaseTimeTemp->CheckPeptideSequence If still incomplete IncreaseTimeTemp->CompleteDeprotection Successful CheckPeptideSequence->OptimizeCocktail

Caption: Troubleshooting workflow for incomplete deprotection.

Possible Causes and Solutions:

Cause Recommendation
Inadequate Scavengers Increase the concentration or change the type of scavengers in the cleavage cocktail. Thioanisole is particularly effective for deprotecting S-arylmethyl groups. A combination of scavengers is often beneficial.
Suboptimal Cocktail Composition For peptides containing sensitive residues, a more robust cocktail such as "Reagent K" is recommended. Ensure the TFA concentration is at least 90%.
Insufficient Reaction Duration Extend the cleavage time in increments of 1-2 hours and monitor the progress by HPLC.
Low Reaction Temperature While cleavage is typically performed at room temperature, for stubborn deprotections, increasing the temperature to 30-40°C can be beneficial. However, this may increase the risk of side reactions.
Steric Hindrance If the cysteine residue is in a sterically hindered position, longer reaction times and a more potent cleavage cocktail are necessary.
Issue 2: Presence of Oxidized Species (Disulfide Bonds)

Symptoms:

  • HPLC analysis shows peaks corresponding to dimers or higher molecular weight species.

  • Mass spectrometry confirms masses consistent with disulfide bond formation.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Oxidation Start Oxidized Species Detected AddReducingAgent Add Reducing Agent to Cocktail Start->AddReducingAgent PostCleavageReduction Perform Post-Cleavage Reduction AddReducingAgent->PostCleavageReduction If oxidation persists ReducedPeptide Reduced Peptide Obtained AddReducingAgent->ReducedPeptide Successful OptimizeHandling Optimize Peptide Handling PostCleavageReduction->OptimizeHandling PostCleavageReduction->ReducedPeptide Successful

Caption: Troubleshooting workflow for oxidized species.

Possible Causes and Solutions:

Cause Recommendation
Absence of Reducing Agent Include a reducing agent like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in the cleavage cocktail to maintain a reducing environment.
Air Oxidation Post-Cleavage Work with degassed solvents and handle the cleaved peptide under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
Inefficient Reduction If disulfide bonds have already formed, treat the crude peptide with a reducing agent such as DTT or tris(2-carboxyethyl)phosphine (TCEP) post-cleavage and purification.

Data Presentation

Table 1: Common Cleavage Cocktails for this compound Deprotection

Note: The following data is based on standard protocols for S-arylmethyl protecting groups. Optimal conditions may vary depending on the specific peptide sequence.

Cocktail Name Composition (v/v) Typical Reaction Time (hours) Typical Temperature (°C) Remarks
Standard TFA 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)2 - 420 - 25Suitable for simple peptides without sensitive residues.
Reagent K 82.5% TFA, 5% Phenol, 5% Thioanisole, 5% Water, 2.5% EDT2 - 420 - 25Recommended for peptides containing multiple sensitive residues, including cysteine and tryptophan.
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole2 - 420 - 25A strong cleavage cocktail, also effective for arginine-containing peptides.
TFA/Thioanisole 95% TFA, 5% Thioanisole2 - 420 - 25A focused cocktail for efficient deprotection of S-arylmethyl groups.

Experimental Protocols

Protocol 1: Standard TFA Cleavage and Deprotection
  • Resin Preparation: Following solid-phase peptide synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the chosen cleavage cocktail fresh. For 100 mg of resin, typically 1-2 mL of cocktail is sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the suspension at room temperature for the desired duration (typically 2-4 hours).

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 2: Monitoring Deprotection by HPLC
  • Sample Preparation: At various time points during the cleavage reaction, withdraw a small aliquot (e.g., 10 µL) of the cleavage cocktail.

  • Quenching: Immediately precipitate the peptide from the aliquot by adding it to cold diethyl ether.

  • Analysis: Centrifuge to isolate the peptide, remove the ether, and dissolve the peptide in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water with 0.1% TFA).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 30 minutes.

    • Detection: UV at 220 nm.

  • Data Interpretation: Monitor the decrease in the peak corresponding to the protected peptide and the increase in the peak corresponding to the deprotected peptide over time.

Technical Support Center: Synthesis of Peptides with S-(4-methylbenzyl)cysteine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using S-(4-methylbenzyl)cysteine (Cys(4-MeBzl)) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why choose Fmoc-Cys(4-MeBzl)-OH for my peptide synthesis?

Fmoc-Cys(4-MeBzl)-OH is utilized when a more acid-stable cysteine protecting group is required compared to more labile groups like Trityl (Trt). The 4-MeBzl group is stable during standard trifluoroacetic acid (TFA) cleavage from the resin, allowing the peptide to be purified with the cysteine still protected. This strategy can be advantageous for complex syntheses or when selective disulfide bond formation is planned post-purification.

Q2: How does the stability of the 4-MeBzl group compare to other common cysteine protecting groups?

The 4-MeBzl group is significantly more stable to acid than groups like Trityl (Trt), 4-methoxytrityl (Mmt), and even 4-methoxybenzyl (Mob). It is not removed during the standard TFA "cleavage cocktail" used to cleave the peptide from the resin in Fmoc-SPPS.[1] Its removal requires harsher conditions, which forms the basis of its utility in specific synthetic strategies.

Q3: What are the main challenges associated with using Cys(4-MeBzl)?

The primary challenges are:

  • Incomplete Deprotection: Due to its high stability, removing the 4-MeBzl group can be difficult, potentially leading to low yields of the final thiol-free peptide.[1]

  • Racemization: Like other cysteine derivatives, Fmoc-Cys(4-MeBzl)-OH is susceptible to racemization during coupling, especially with base-mediated activation methods.[2]

  • Side Reactions During Removal: The harsh conditions required for deprotection can sometimes lead to side reactions if not optimized.

Troubleshooting Guide

Problem: Low final peptide yield after 4-MeBzl group removal.

Potential Cause Recommended Solution
Incomplete Deprotection The 4-MeBzl group requires specific, harsh conditions for removal. Standard TFA cleavage is insufficient.[1] Increase the reaction time or temperature during the TFA/DMSO removal step. Verify removal with mass spectrometry.
Peptide Precipitation The peptide may precipitate out of the TFA/DMSO solution at 70°C.
Oxidation/Side Reactions Harsh deprotection conditions can lead to degradation.

Problem: My mass spectrometry results show an unexpected mass.

Observed Mass Potential Cause Recommended Solution
[M+104] Incomplete removal of the 4-MeBzl group. Re-subject the peptide to the deprotection conditions (TFA/DMSO, 70°C) for a longer duration.[1] Monitor the reaction by HPLC/MS.
[M-2] or [2M-2] Oxidation to disulfide bond. This is expected if the goal is oxidation. If a free thiol is desired, add a reducing agent like DTT or TCEP to the final purified product. Ensure cleavage cocktails for the free thiol contain scavengers like EDT to maintain the reduced state.
[M+16], [M+32] Oxidation of Cysteine or other sensitive residues (Met, Trp). Use scavengers like thioanisole in the deprotection cocktail. Degas all solutions and perform reactions under an inert atmosphere (Nitrogen or Argon).
[M+86] from Wang Resin S-alkylation by a p-hydroxybenzyl group from the linker. This is a known side reaction for Cys peptides cleaved from Wang resin.[3][4] While less common for the stable 4-MeBzl group during initial cleavage, it can occur if any premature deprotection happens. Using more stable resins or cleavage cocktails with a high scavenger concentration can mitigate this.

Problem: I'm observing significant racemization of the Cys residue.

Potential Cause Recommended Solution
Base-Mediated Coupling Coupling with uronium/phosphonium reagents (HBTU, HATU) in the presence of bases like DIPEA is known to cause significant racemization at cysteine residues.[2][5]
Pre-activation Step Pre-activating the amino acid with coupling reagents and base before adding it to the resin increases the risk of racemization.[5]

Data Presentation

Table 1: Comparison of Common Cysteine Thiol Protecting Groups in Fmoc-SPPS

Protecting GroupAbbreviationStability to 20% Piperidine/DMFStability to Standard TFA Cleavage (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)Common Deprotection Method
TriphenylmethylTrtStableLabile Standard TFA cleavage cocktail
AcetamidomethylAcmStableStableHg(OAc)₂ or Ag(I) salts; I₂ for simultaneous oxidation
tert-ButyltBuStableStableHg(OAc)₂ or TMSBr-thioanisole/TFA[6]
4-MethoxybenzylMobStablePartially LabileStronger acid (e.g., HF) or TFA/TIS at elevated temperatures
4-Methylbenzyl 4-MeBzl Stable Stable TFA/DMSO at 70°C; HF [1]

Table 2: Racemization Levels of Cys with Different Protecting Groups

Data for a model peptide (H-Gly-Cys-Phe-NH₂) synthesized using HCTU/6-Cl-HOBt/DIPEA activation.[2]

Protecting GroupRacemization (% D-Cys Isomer)
Trityl (Trt)8.0%
Benzyl (Bzl)5.3%
4-Methoxybenzyl (Mob)1.7%
Diphenylmethyl (Dpm)1.2%

Experimental Protocols

Protocol 1: Recommended Coupling for Fmoc-Cys(4-MeBzl)-OH to Minimize Racemization

This protocol uses diisopropylcarbodiimide (DIC) and an additive like OxymaPure or HOBt, which minimizes base-induced racemization.

  • Resin Preparation: Swell the peptide-resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF (e.g., 1 x 3 min, 1 x 7 min). Wash the resin thoroughly with DMF.

  • Coupling Mixture Preparation: In a separate vessel, dissolve Fmoc-Cys(4-MeBzl)-OH (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF. Do not add any base like DIPEA.

  • Coupling Reaction: Immediately add the coupling mixture to the deprotected peptide-resin.

  • Reaction Time: Allow the coupling to proceed for 2-4 hours at room temperature.

  • Monitoring: Check for reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a double coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to prepare for the next cycle.

Protocol 2: Two-Step Cleavage and Deprotection of Peptides Containing Cys(4-MeBzl)

This procedure first cleaves the peptide from the resin while leaving the 4-MeBzl group intact, followed by a separate, harsher deprotection step.

Step A: Cleavage from Resin

  • Resin Preparation: After synthesis, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.[7]

  • Cleavage Cocktail: Prepare a standard cleavage cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/H₂O (95:2.5:2.5).[7]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and stir at room temperature for 2-3 hours.[8]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the TFA volume under a stream of nitrogen. Precipitate the crude peptide by adding the concentrated filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times. Dry the crude, S-(4-MeBzl)-protected peptide under vacuum.

Step B: Removal of the 4-MeBzl Protecting Group

This protocol is adapted from a published method for removing the 4-MeBzl group with simultaneous disulfide bond formation.[1]

  • Reagent Preparation: Prepare a mixture of TFA/DMSO/anisole (97.9:2:0.1 v/v/v).

  • Dissolution: Dissolve the crude peptide from Step A in the prepared mixture (approx. 2 mL per mg of peptide).

  • Reaction Setup: In a round-bottom flask, add an additional 0.4 mL of DMSO per mg of crude peptide and fit the flask with a condenser.

  • Deprotection Reaction: Stir the mixture at 70°C for 3 hours .[1] Monitor the reaction progress via HPLC by taking small aliquots.

  • Work-up: After the reaction is complete, cool the mixture and remove the TFA under reduced pressure (rotary evaporation).

  • Isolation: Precipitate the final peptide by adding the concentrated solution to cold diethyl ether. Isolate the final product by centrifugation and dry under vacuum. The peptide can then be purified by RP-HPLC.

Visualizations

G cluster_synthesis Fmoc-SPPS cluster_cleavage Step 1: Cleavage cluster_deprotection Step 2: 4-MeBzl Removal start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Fmoc-AA-OH (Use DIC/Oxyma for Cys(4-MeBzl)) wash2 Wash (DMF) coupling->wash2 wash1->coupling wash2->deprotection Repeat for each AA final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final AA cleave Cleave from Resin (e.g., 95% TFA, 2-3h) final_deprotection->cleave precipitate1 Precipitate in Cold Ether cleave->precipitate1 isolate1 Isolate Crude Peptide (Cys(4-MeBzl) protected) precipitate1->isolate1 remove_mebzl Deprotection (TFA/DMSO, 70°C, 3h) isolate1->remove_mebzl precipitate2 Precipitate in Cold Ether remove_mebzl->precipitate2 isolate2 Isolate Final Peptide precipitate2->isolate2 purify Purify (RP-HPLC) isolate2->purify G start Analyze HPLC/MS of Crude Peptide q1 Is main peak correct mass? start->q1 q2 Are there significant side-product peaks? q1->q2 Yes p1 Mass is [M+104] q1->p1 No success Proceed to Purification q2->success No p2 Mass is [M-2] or [2M-2] q2->p2 Yes s1 Cause: Incomplete 4-MeBzl Removal Solution: Increase deprotection time/temp. Re-run reaction. p1->s1 s2 Cause: Oxidation Solution: If undesired, treat with DTT. Use scavengers in future. p2->s2 p3 Broad peaks or multiple low-level impurities p2->p3 s3 Cause: Racemization or degradation Solution: Review coupling protocol (avoid base). Check deprotection temp. p3->s3

References

Technical Support Center: Overcoming Solubility Issues with S-(4-methylbenzyl)cysteine Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with S-(4-methylbenzyl)cysteine peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide won't dissolve in aqueous solutions. What should I do?

A1: Peptides containing the this compound modification often exhibit increased hydrophobicity due to the bulky, nonpolar protecting group. Direct dissolution in aqueous buffers is frequently challenging. Here’s a systematic approach to solubilization:

  • Assess the Peptide's Overall Charge:

    • Basic Peptides (net positive charge): Try dissolving in a small amount of 10-30% aqueous acetic acid and then dilute to the desired concentration with water.[1]

    • Acidic Peptides (net negative charge): Attempt to dissolve in a small amount of 0.1% aqueous ammonium hydroxide. Caution: Avoid prolonged exposure to basic pH, as it can promote disulfide bond formation if other unprotected cysteine residues are present.[2]

    • Neutral Peptides (net zero charge): These are often the most difficult to dissolve in aqueous solutions and typically require organic co-solvents.

  • Utilize Organic Co-solvents: For hydrophobic and neutral peptides, dissolving in a minimal amount of an organic solvent before dilution with an aqueous buffer is recommended.

    • Start with Dimethylformamide (DMF) or acetonitrile (ACN).[2][3]

    • Dimethyl sulfoxide (DMSO) can also be used, but be aware of its potential to oxidize free thiols if present.[2][4]

    • Dissolve the peptide completely in the organic solvent first, then slowly add the aqueous buffer dropwise while vortexing.[4] If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that mixed solvent system.

  • Sonication: Gentle sonication in a water bath can help break up aggregates and facilitate dissolution.[5]

Q2: I'm concerned about the S-(4-methylbenzyl) protecting group causing aggregation. How can I mitigate this?

A2: Aggregation is a common issue with hydrophobic peptides. The S-(4-methylbenzyl) group can contribute to this through hydrophobic interactions.

  • Work at Lower Concentrations: Whenever possible, prepare and use peptide solutions at the lowest effective concentration for your assay.

  • Incorporate Chaotropic Agents: For non-cellular assays, denaturing agents like 6 M guanidinium hydrochloride (Gdn-HCl) or 8 M urea can be used to disrupt aggregates and solubilize the peptide.[4]

  • Backbone Protection during Synthesis: During solid-phase peptide synthesis (SPPS), the incorporation of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt the hydrogen bonding that leads to aggregation.[6]

Q3: Can I use DMSO to dissolve my this compound peptide?

A3: While DMSO is a powerful solvent for hydrophobic peptides, it is generally discouraged for peptides containing unprotected cysteine or methionine residues due to the risk of oxidation.[3][4] However, since the thiol group of this compound is protected, the risk of direct oxidation at this position is low. If your peptide sequence contains other unprotected cysteine or methionine residues, it is best to use alternative solvents like DMF or ACN.[2][3]

Q4: How does the removal of the S-(4-methylbenzyl) protecting group affect solubility?

A4: The S-p-methylbenzyl group is typically removed under strong acidic conditions, such as with hydrofluoric acid (HF).[7] This process also removes other acid-labile side-chain protecting groups. After cleavage and deprotection, the resulting peptide will have a free thiol group on the cysteine residue. This can affect solubility in several ways:

  • Increased Polarity: The removal of the hydrophobic benzyl group and the introduction of a polar thiol group will generally increase the peptide's solubility in aqueous solutions.

  • Potential for Disulfide Bond Formation: The newly exposed thiol group can be oxidized to form disulfide bonds, either intramolecularly (forming a cyclic peptide) or intermolecularly (leading to dimerization and potentially aggregation). It is crucial to handle the deprotected peptide in degassed buffers and consider the use of reducing agents like dithiothreitol (DTT) if the free thiol form is desired.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Peptide appears as an insoluble film or gel. High hydrophobicity and aggregation of the this compound-containing peptide.1. Attempt dissolution in a small volume of DMF, ACN, or DMSO (if no other sensitive residues are present).2. Slowly add the peptide-organic solvent solution to a vigorously stirring aqueous buffer.3. Use sonication to aid dissolution.[5]4. For non-biological assays, consider using chaotropic agents like 6 M Gdn-HCl or 8 M urea.[4]
Peptide precipitates out of solution upon addition of aqueous buffer. The solubility limit of the peptide in the final mixed solvent system has been exceeded.1. Prepare a more concentrated stock solution in the pure organic solvent.2. Use a smaller volume of the stock solution to achieve the final desired concentration in the aqueous buffer.3. If precipitation persists, the final desired concentration may be too high for the chosen solvent system.
The peptide solution is cloudy or contains visible particulates. Incomplete dissolution or aggregation.1. Centrifuge the solution to pellet any undissolved material before use.2. Attempt to redissolve the pellet using the troubleshooting steps for insoluble peptides.3. Consider filtering the solution through a 0.22 µm filter if complete dissolution cannot be achieved and particulates need to be removed.
Low yield after purification of the deprotected peptide. Aggregation of the deprotected peptide due to disulfide bond formation or residual hydrophobicity.1. Purify the cleaved peptide under denaturing conditions (e.g., using a gradient containing acetonitrile and a chaotropic agent).2. If the free thiol is desired, add a reducing agent like DTT to the purification buffers.3. Lyophilize the purified fractions immediately to prevent aggregation in solution.

Experimental Protocols

Protocol 1: General Solubilization of a Hydrophobic this compound Peptide
  • Initial Solvent Test: Before dissolving the entire sample, test the solubility of a small amount of the peptide.

  • Weighing: Carefully weigh a small amount of the lyophilized peptide.

  • Organic Solvent Addition: Add a minimal volume of DMF or ACN to the peptide. Vortex or sonicate briefly. The peptide should fully dissolve.

  • Aqueous Dilution: While vigorously vortexing, slowly add your desired aqueous buffer (e.g., sterile water, PBS) dropwise to the peptide-organic solvent mixture until the desired final concentration is reached.

  • Observation: If the solution remains clear, the peptide is soluble under these conditions. If it becomes cloudy or forms a precipitate, the solubility limit has been exceeded.

Protocol 2: Cleavage and Deprotection of this compound Peptides (Boc Chemistry)

The S-p-methylbenzyl protecting group is typically used in Boc solid-phase peptide synthesis and is cleaved with strong acid.

  • Resin Preparation: Place the peptide-resin in a suitable reaction vessel for HF cleavage.

  • Scavenger Addition: Add a scavenger cocktail to the resin. A common mixture is anisole, dimethylsulfide, and p-thiocresol.[7]

  • HF Cleavage: Cool the reaction vessel in a dry ice/methanol bath. Distill anhydrous HF into the vessel.[7]

  • Reaction: Stir the mixture at 0-5°C for 30-60 minutes.[7]

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation: Wash the resin with a small amount of TFA and combine the filtrates. Add cold diethyl ether to precipitate the crude peptide.[7]

  • Work-up: Wash the crude peptide with cold ether to remove scavengers. The peptide can then be purified by HPLC.[7]

Signaling Pathway and Experimental Workflow

While the direct use of this compound-protected peptides in signaling pathways is not common as the protecting group renders the cysteine sidechain non-native, these protected peptides are crucial intermediates in the synthesis of peptides used to study such pathways. For instance, in the study of growth factor signaling, peptides mimicking receptor binding domains or enzyme active sites are often synthesized. The S-(4-methylbenzyl) group protects the cysteine thiol during synthesis, and its subsequent removal allows for the formation of native disulfide bonds essential for the peptide's structure and function, such as in analogues of transforming growth factor-alpha (TGF-α).[8]

Below is a generalized workflow for preparing a cysteine-containing peptide for use in a cell-based signaling assay.

experimental_workflow cluster_synthesis Peptide Synthesis & Deprotection cluster_solubilization Peptide Solubilization & Preparation cluster_assay Cell-Based Signaling Assay SPPS Solid-Phase Peptide Synthesis (with S-4-methylbenzyl-Cys) Cleavage HF Cleavage & Deprotection SPPS->Cleavage Completed Sequence Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification Crude Peptide Solubilization Solubilization in Organic Solvent (e.g., DMF) Purification->Solubilization Lyophilized Peptide Dilution Aqueous Buffer Dilution Solubilization->Dilution Concentrated Stock Quantification Quantification (e.g., UV-Vis) Dilution->Quantification Working Stock Peptide_Treatment Peptide Treatment Quantification->Peptide_Treatment Characterized Peptide Cell_Culture Cell Culture (e.g., with target receptor) Cell_Culture->Peptide_Treatment Signal_Detection Detection of Signaling Event (e.g., Western Blot, Reporter Assay) Peptide_Treatment->Signal_Detection

Caption: Generalized workflow from peptide synthesis to cell-based signaling assay.

This workflow highlights the critical step of solubilizing the purified peptide after synthesis and deprotection before its application in a biological context. Proper solubilization ensures accurate dosing and avoids artifacts from peptide precipitation in the assay.

References

Technical Support Center: Purification of Peptides Containing S-(4-methylbenzyl)cysteine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing S-(4-methylbenzyl)cysteine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying peptides containing this compound?

The primary challenge lies in the lability of the S-(4-methylbenzyl) protecting group under different conditions and the propensity of the deprotected cysteine thiol to undergo oxidation, leading to disulfide bond formation (dimers or oligomers). The purification strategy must be carefully designed to either retain the protecting group if desired or to efficiently remove it and manage the free thiol.

Q2: When is the S-(4-methylbenzyl) group typically removed?

In Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS), the Cys(4-MeBzl) group is typically removed concurrently with the final cleavage of the peptide from the resin using strong acids like HF. However, in the milder conditions of Fmoc (9-fluorenylmethoxycarbonyl) SPPS, the S-(4-methylbenzyl) group is stable during cleavage from the resin and requires a separate deprotection step.[1]

Q3: What are the common side reactions to be aware of during the purification of cysteine-containing peptides?

Common side reactions for cysteine-containing peptides include:

  • Oxidation: The free thiol group of cysteine is susceptible to oxidation, which can lead to the formation of disulfide bridges, creating dimers or intramolecularly cyclized peptides.[2][3]

  • S-alkylation: During TFA cleavage from Wang or Rink Amide resins, the cysteine thiol can be alkylated by carbocations generated from the resin linker or other protecting groups.[4][5]

  • 3-(1-piperidinyl)alanine formation: This can occur with C-terminal cysteine residues during Fmoc deprotection with piperidine, leading to a mass addition of +51 Da.[5]

  • Racemization: Cysteine residues can be prone to racemization during coupling reactions in peptide synthesis.[6]

Q4: Can I use standard Reversed-Phase HPLC (RP-HPLC) for purifying my this compound-containing peptide?

Yes, RP-HPLC is the standard and most effective method for purifying synthetic peptides, including those containing this compound.[7][8] The choice of stationary phase (commonly C18) and mobile phase modifiers is critical for achieving good separation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of the desired peptide - Incomplete cleavage from the resin.- Incomplete deprotection of the S-(4-methylbenzyl) group.- Precipitation issues after cleavage.- Oxidation of the free thiol leading to multiple products.- Adsorption of the peptide to labware.- Optimize cleavage cocktail and time. For Cys(4-MeBzl) in Fmoc synthesis, a specific deprotection step is needed post-cleavage.[1]- For post-cleavage deprotection of Cys(4-MeBzl), consider using a TFA/DMSO mixture with heating.[1]- Ensure proper precipitation with a cold ether such as methyl tert-butyl ether.[9]- Add a reducing agent like DTT or TCEP to the purification buffers if the goal is the free thiol peptide.[3]- Use low-binding tubes and vials.
Multiple peaks in the HPLC chromatogram - Presence of deletion or truncated sequences from synthesis.- Formation of disulfide-linked dimers or oligomers.- Incomplete removal of other side-chain protecting groups.- Side reactions such as S-alkylation or piperidinyl-alanine formation.- Optimize the peptide synthesis protocol to improve coupling efficiency.- Add a reducing agent to the sample before injection to break disulfide bonds.- Review the cleavage cocktail and time to ensure complete deprotection of all protecting groups.- Use a cleavage cocktail with appropriate scavengers to minimize side reactions.[9][10][11]
Broad or tailing peaks in HPLC - Peptide aggregation.- Secondary interactions with the stationary phase.- Modify the mobile phase by adding organic modifiers or chaotropic agents.- Optimize the gradient and flow rate.[8]- Consider using a different stationary phase (e.g., C4 or C8 for more hydrophobic peptides).
The desired peptide peak is not observed in the mass spectrum - Poor ionization of the peptide.- The peptide has precipitated and is not in the solution being analyzed.- Optimize mass spectrometry parameters.- Ensure the peptide is fully dissolved before analysis. Acidic peptides may require a basic solvent for dissolution, and vice-versa, though alkaline pH should be used with caution for Cys-containing peptides to avoid disulfide formation.

Experimental Protocols

Deprotection of this compound and Oxidative Disulfide Bond Formation

This protocol is intended for peptides synthesized via Fmoc chemistry where the Cys(4-MeBzl) group is retained after cleavage from the resin.[1]

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dimethylsulfoxide (DMSO)

  • Anisole

  • Diethyl ether or methyl tert-butyl ether (cold)

Procedure:

  • Prepare a stock solution of 97.9:2:0.1 (v/v/v) of TFA, DMSO, and anisole.

  • Dissolve the crude peptide in the stock solution (approximately 2 mL per mg of crude peptide).

  • To the peptide solution, add an additional 0.4 mL of DMSO per mg of crude peptide.

  • Heat the reaction mixture at 70°C for 3 hours.

  • Remove the TFA under reduced pressure (in vacuo).

  • Precipitate the deprotected and cyclized peptide by adding cold ether.

  • Centrifuge to pellet the peptide and wash with cold ether.

General RP-HPLC Purification Protocol for Cysteine-Containing Peptides

Materials:

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Crude peptide dissolved in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture)

Procedure:

  • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

  • Inject the dissolved crude peptide onto the column.

  • Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes. The optimal gradient should be determined empirically for each peptide.[8][12]

  • Monitor the elution of the peptide by UV absorbance at 210-230 nm.

  • Collect fractions corresponding to the major peaks.

  • Analyze the collected fractions for purity using analytical HPLC and for identity using mass spectrometry.

  • Pool the fractions containing the pure peptide and lyophilize.

Quantitative Data Summary

The following table provides a hypothetical example of purification data for a peptide containing this compound. Actual yields and purity will vary depending on the peptide sequence, synthesis efficiency, and purification conditions.

Purification StepPurity (%)Yield (%)Method
Crude Peptide~50-70%100% (by definition)-
After RP-HPLC (Single Pass)>95%15-30%C18 column, water/acetonitrile with 0.1% TFA
After RP-HPLC (Two Passes)>98%10-20%C18 column, water/acetonitrile with 0.1% TFA

Note: Yields are highly dependent on the complexity of the crude peptide mixture and the resolution of the desired peptide from impurities.[13]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) Cleavage Cleavage from Resin (e.g., TFA cocktail) SPPS->Cleavage Peptide-resin Deprotection Deprotection of Cys(4-MeBzl) (TFA/DMSO, 70°C) Cleavage->Deprotection Crude Peptide (Cys(4-MeBzl) intact) RPHPLC RP-HPLC Purification Deprotection->RPHPLC Deprotected Peptide Analysis Purity & Identity Analysis (Analytical HPLC, Mass Spectrometry) RPHPLC->Analysis Purified Fractions Lyophilization Lyophilization Analysis->Lyophilization Pooled Pure Fractions FinalProduct FinalProduct Lyophilization->FinalProduct Final Purified Peptide

Caption: Workflow for the synthesis and purification of a peptide containing this compound.

troubleshooting_logic Start Multiple Peaks in HPLC? CheckSynthesis Review Synthesis Data (Coupling efficiency) Start->CheckSynthesis Yes No No CheckDisulfide Add Reducing Agent (e.g., DTT, TCEP) CheckSynthesis->CheckDisulfide CheckCleavage Optimize Cleavage Cocktail & Time CheckDisulfide->CheckCleavage AnalyzeByproducts Analyze Side Products by MS CheckCleavage->AnalyzeByproducts

Caption: Troubleshooting logic for multiple peaks in the HPLC chromatogram.

References

Technical Support Center: S-(4-methylbenzyl)cysteine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of S-(4-methylbenzyl)cysteine.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts arise from the alkylation of other nucleophilic sites on the cysteine molecule. These include:

  • N-(4-methylbenzyl)-L-cysteine: Alkylation of the amino group.

  • N,S-bis(4-methylbenzyl)-L-cysteine: Alkylation of both the sulfur and nitrogen atoms.

  • Cystine: Oxidation of the starting material, L-cysteine.

  • Unreacted L-cysteine: Incomplete reaction.

The formation of these byproducts is highly dependent on the reaction conditions.

Q2: How can I minimize the formation of the N-alkylated byproduct?

A2: The selectivity of S-alkylation over N-alkylation is primarily controlled by the pH of the reaction mixture. The thiol group of cysteine is more nucleophilic than the amino group at acidic to neutral pH. Therefore, maintaining the reaction pH below 7 is crucial for minimizing N-alkylation.

Q3: What analytical techniques are recommended for identifying byproducts?

A3: Several analytical techniques can be employed to identify and quantify the main product and its byproducts:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress and identification of different spots corresponding to the starting material, product, and byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing for the determination of the percentage of each component.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the product and byproducts, confirming the site of alkylation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of reagents.1. Increase reaction time or temperature moderately. Monitor progress by TLC or HPLC. 2. Optimize temperature; typically, the reaction is run at room temperature or slightly elevated temperatures. 3. Use fresh L-cysteine and 4-methylbenzyl chloride.
High percentage of N-alkylated byproduct 1. Reaction pH is too high (alkaline). 2. Excess of 4-methylbenzyl chloride.1. Perform the reaction in a buffered solution with a pH between 5 and 7. 2. Use a stoichiometric amount or a slight excess of L-cysteine relative to 4-methylbenzyl chloride.
Presence of significant amounts of unreacted L-cysteine 1. Insufficient amount of 4-methylbenzyl chloride. 2. Short reaction time.1. Use a slight molar excess of 4-methylbenzyl chloride. 2. Extend the reaction time and monitor for the disappearance of the L-cysteine spot/peak.
Formation of a significant amount of cystine Oxidation of L-cysteine by atmospheric oxygen.Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in isolating the pure product Co-precipitation or similar chromatographic behavior of byproducts.1. Recrystallization from a suitable solvent system (e.g., water/ethanol). 2. Utilize column chromatography with a suitable stationary and mobile phase to separate the product from impurities.

Data Presentation

The following table can be used to log and compare results from different reaction conditions to optimize the synthesis of this compound.

Run ID L-cysteine (mol) 4-methylbenzyl chloride (mol) Solvent pH Temperature (°C) Time (h) Yield of this compound (%) N-alkylated byproduct (%) N,S-dialkylated byproduct (%) Unreacted L-cysteine (%)

Experimental Protocols

Representative Protocol for the Synthesis of S-(4-methylbenzyl)-L-cysteine

This protocol is a representative method and may require optimization based on laboratory conditions and desired purity.

Materials:

  • L-cysteine

  • 4-methylbenzyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water (deionized and degassed)

  • Nitrogen or Argon gas

Procedure:

  • Preparation of L-cysteine solution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve L-cysteine in a degassed aqueous solution of sodium hydroxide (1 equivalent). The pH should be adjusted to approximately 6.5-7.0.

  • Addition of alkylating agent: Dissolve 4-methylbenzyl chloride (0.95 equivalents) in ethanol and add it dropwise to the stirring L-cysteine solution at room temperature.

  • Reaction monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, adjust the pH of the mixture to the isoelectric point of S-(4-methylbenzyl)-L-cysteine (around pH 5-6) using dilute HCl. The product will precipitate out of the solution.

  • Purification: Filter the precipitate and wash with cold water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a water/ethanol mixture.

  • Drying: Dry the purified product under vacuum.

Mandatory Visualization

troubleshooting_workflow start Start Synthesis reaction_monitoring Monitor Reaction (TLC/HPLC) start->reaction_monitoring workup Reaction Work-up reaction_monitoring->workup analysis Analyze Product (HPLC, MS, NMR) workup->analysis troubleshoot Identify Issue analysis->troubleshoot pure_product Pure Product troubleshoot->pure_product Purity OK low_yield Low Yield troubleshoot->low_yield Low Yield high_impurity High Impurity troubleshoot->high_impurity High Impurity optimize_conditions Optimize Reaction Conditions (Time, Temp) low_yield->optimize_conditions adjust_ph Adjust pH / Reagent Stoichiometry high_impurity->adjust_ph purification Purification (Recrystallization, Chromatography) high_impurity->purification optimize_conditions->start adjust_ph->start purification->analysis

Caption: Troubleshooting workflow for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_cysteine Dissolve L-cysteine in aq. NaOH add_reagent Add 4-methylbenzyl chloride solution to L-cysteine solution prep_cysteine->add_reagent prep_alkylating Dissolve 4-methylbenzyl chloride in Ethanol prep_alkylating->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor by TLC/HPLC react->monitor adjust_ph Adjust pH to ~5-6 with HCl monitor->adjust_ph Reaction Complete precipitate Filter Precipitate adjust_ph->precipitate recrystallize Recrystallize from Water/Ethanol precipitate->recrystallize dry Dry under Vacuum recrystallize->dry

Caption: Experimental workflow for this compound synthesis.

logical_relationship main_reaction S-Alkylation of L-Cysteine s_product This compound (Desired Product) main_reaction->s_product n_product N-(4-methylbenzyl)cysteine (Byproduct) main_reaction->n_product ns_product N,S-bis(4-methylbenzyl)cysteine (Byproduct) main_reaction->ns_product cysteine L-Cysteine cysteine->main_reaction alkyl_halide 4-methylbenzyl chloride alkyl_halide->main_reaction

Caption: Logical relationship of products in S-alkylation of cysteine.

Validation & Comparative

A Comparative Guide to S-(4-methylbenzyl)cysteine and S-trityl cysteine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for cysteine residues is a critical determinant of success in peptide synthesis, directly impacting yield, purity, and the feasibility of complex multi-disulfide bond formations. Among the plethora of available thiol-protecting groups, S-(4-methylbenzyl)cysteine (Cys(4-MeBzl)) and S-trityl cysteine (Cys(Trt)) are workhorses in both solid-phase and solution-phase peptide synthesis. This guide provides an objective comparison of their performance, supported by established chemical principles and experimental considerations.

Chemical Structures and Properties

The distinct chemical natures of the 4-methylbenzyl and trityl moieties dictate their unique stability profiles and deprotection chemistries.

cluster_mebzl This compound cluster_trt S-trityl cysteine Cys_MeBzl Cys_Trt

Caption: Chemical structures of this compound and S-trityl cysteine.

The trityl group, with its three phenyl rings, is sterically bulky and highly susceptible to acidolysis due to the stability of the resulting trityl cation. In contrast, the 4-methylbenzyl group is less sterically hindered and more stable to acid, requiring harsher conditions for its removal.

Performance Comparison in Peptide Synthesis

The primary difference between Cys(Trt) and Cys(4-MeBzl) lies in their acid lability, which defines their application in different peptide synthesis strategies.

FeatureThis compound (Cys(4-MeBzl))S-trityl cysteine (Cys(Trt))
Primary Synthesis Strategy Boc/Bzl SPPS; Orthogonal protection in Fmoc/tBu SPPSFmoc/tBu SPPS
Stability to TFA Stable[1]Labile[1][2]
Deprotection Conditions Strong acids (e.g., HF)[3][4]Mild acids (e.g., TFA), often concurrent with resin cleavage[2][5]
Common Scavengers Not applicable during TFA cleavageTriisopropylsilane (TIS), triethylsilane (TES), ethanedithiol (EDT)[2]
Side Reactions Minimal during standard Fmoc-SPPS cleavagePotential for re-attachment of the trityl group if scavengers are not used effectively. Racemization can occur, especially with C-terminal cysteine.[2]
Typical Application Synthesis of peptides where the cysteine thiol needs to remain protected after cleavage from the resin for subsequent modifications or selective disulfide bond formation.Routine synthesis of peptides where the cysteine thiol is to be deprotected in the final cleavage step.[2]

Deprotection Mechanisms and Experimental Workflows

The divergent deprotection pathways for Cys(Trt) and Cys(4-MeBzl) are central to their strategic use.

S-trityl cysteine Deprotection

The cleavage of the S-trityl group proceeds via an SN1 mechanism, generating a stable trityl cation that must be effectively scavenged to prevent side reactions.

Peptide-Cys(Trt)-Resin Peptide-Cys(Trt)-Resin TFA / Scavengers (TIS) TFA / Scavengers (TIS) Peptide-Cys(Trt)-Resin->TFA / Scavengers (TIS) Cleavage Cocktail Deprotected Peptide-Cys(SH) Deprotected Peptide-Cys(SH) TFA / Scavengers (TIS)->Deprotected Peptide-Cys(SH) Deprotection Trityl Cation Trityl Cation TFA / Scavengers (TIS)->Trityl Cation Byproduct Scavenged Trityl Scavenged Trityl Trityl Cation->Scavenged Trityl Scavenging

Caption: S-trityl cysteine deprotection workflow.

This compound in Orthogonal Synthesis

Cys(4-MeBzl) is typically employed when another cysteine residue, protected with an acid-labile group like Trt, is present in the same peptide. This allows for selective deprotection and disulfide bond formation.

Peptide-Cys(Trt)-Cys(4-MeBzl)-Resin Peptide-Cys(Trt)-Cys(4-MeBzl)-Resin Mild TFA Cleavage Mild TFA Cleavage Peptide-Cys(Trt)-Cys(4-MeBzl)-Resin->Mild TFA Cleavage Step 1 Peptide-Cys(SH)-Cys(4-MeBzl) Peptide-Cys(SH)-Cys(4-MeBzl) Mild TFA Cleavage->Peptide-Cys(SH)-Cys(4-MeBzl) Selective Deprotection Oxidation (e.g., I2) Oxidation (e.g., I2) Peptide-Cys(SH)-Cys(4-MeBzl)->Oxidation (e.g., I2) Step 2 Peptide with Disulfide Bond 1 Peptide with Disulfide Bond 1 Oxidation (e.g., I2)->Peptide with Disulfide Bond 1 First Disulfide Formation Strong Acid (HF) Strong Acid (HF) Peptide with Disulfide Bond 1->Strong Acid (HF) Step 3 Fully Deprotected Peptide Fully Deprotected Peptide Strong Acid (HF)->Fully Deprotected Peptide Final Deprotection

Caption: Orthogonal strategy with Cys(Trt) and Cys(4-MeBzl).

Experimental Protocols

The following are generalized protocols for the deprotection of Cys(Trt) and Cys(4-MeBzl) in the context of solid-phase peptide synthesis.

Protocol 1: Deprotection of S-trityl cysteine

Objective: To cleave a peptide from the resin and simultaneously deprotect the S-trityl group from a cysteine residue.

Materials:

  • Peptide-resin with Cys(Trt)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethylether (cold)

  • Centrifuge

  • Lyophilizer

Procedure:

  • Swell the peptide-resin in dichloromethane (DCM) and then wash thoroughly.

  • Dry the resin under vacuum.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).

  • Pellet the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the peptide pellet under vacuum.

  • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

  • Analyze the crude peptide by HPLC and Mass Spectrometry to determine purity and confirm deprotection.

Protocol 2: Deprotection of this compound

Objective: To deprotect the S-4-methylbenzyl group from a cysteine residue in a peptide that has already been cleaved from the resin. This protocol is typical for Boc-SPPS.

Materials:

  • Lyophilized peptide with Cys(4-MeBzl)

  • Anhydrous Hydrogen Fluoride (HF) apparatus

  • Anisole (scavenger)

  • Diethylether (cold)

  • Centrifuge

  • Lyophilizer

Procedure:

  • Place the lyophilized peptide in the reaction vessel of the HF apparatus.

  • Add anisole as a scavenger (typically 1 mL per 100 mg of peptide).

  • Cool the reaction vessel to -5 to 0 °C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1 hour.

  • Remove the HF by vacuum distillation.

  • Wash the residue with cold diethyl ether to remove the scavenger and cleavage byproducts.

  • Precipitate and pellet the peptide as described in Protocol 1.

  • Dry the peptide pellet under vacuum.

  • Dissolve the peptide in a suitable solvent and lyophilize.

  • Analyze the crude peptide by HPLC and Mass Spectrometry.

Conclusion

The choice between this compound and S-trityl cysteine is dictated by the overall synthetic strategy. S-trityl cysteine is the protecting group of choice for routine Fmoc-SPPS where the final product is a peptide with a free thiol, due to its lability in standard TFA cleavage cocktails.[2] In contrast, this compound is indispensable for orthogonal protection schemes, particularly in the synthesis of complex peptides with multiple disulfide bonds, where its stability to TFA allows for the selective deprotection of other cysteine residues.[1][3][4] The successful application of either protecting group is contingent on the appropriate selection of deprotection reagents and scavengers to maximize yield and purity.

References

A Comparative Guide to the Validation of S-(4-methylbenzyl)cysteine Incorporation: NMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) into proteins is a critical step in protein engineering and therapeutic development. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the validation of S-(4-methylbenzyl)cysteine incorporation, supported by experimental data and detailed protocols.

The ability to incorporate UAAs like this compound at specific sites in a protein opens up new avenues for studying protein structure and function, as well as for creating novel therapeutics. However, robust analytical methods are required to confirm the successful and precise incorporation of these non-canonical residues. This guide focuses on NMR spectroscopy as a powerful tool for this validation, while also providing a comparative analysis with mass spectrometry, another widely used technique.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the validation of UAA incorporation using NMR and Mass Spectrometry.

Table 1: Comparison of NMR and Mass Spectrometry for UAA Incorporation Validation

ParameterNMR SpectroscopyMass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei, providing structural and quantitative information.Measures the mass-to-charge ratio of ions, allowing for precise mass determination.
Quantitation Inherently quantitative; signal intensity is directly proportional to the number of nuclei.[1]Can be quantitative with the use of internal standards, but can be more complex.
Structural Information Provides detailed information about the chemical environment and conformation of the incorporated UAA.Primarily provides mass confirmation of the incorporated UAA. Tandem MS (MS/MS) can provide fragmentation data for sequence confirmation.
Sensitivity Generally lower sensitivity compared to MS, typically requiring micromolar to millimolar sample concentrations.[2]High sensitivity, capable of detecting picomolar to femtomolar quantities.[2]
Sample Preparation Requires purified, soluble protein in a suitable buffer. Can be non-destructive.Can be performed on intact proteins or digested peptides. May require more extensive sample preparation.
Instrumentation Requires access to high-field NMR spectrometers.A variety of mass spectrometers (e.g., ESI-TOF, MALDI-TOF) are available.

Table 2: Typical Experimental Parameters for NMR-based Validation

Parameter1D ¹H NMR2D ¹H-¹³C HSQC
Protein Concentration 10-100 µM100 µM - 1 mM
Internal Standard Yes (e.g., DSS, TSP)Not typically used for qualitative validation
Acquisition Time Minutes to hoursHours to days
Key Information Presence of unique signals from the UAA, quantitative estimation of incorporation.Correlation of proton and carbon signals, providing unambiguous identification of the UAA spin system.

Experimental Protocols

Experimental Workflow for UAA Incorporation and Validation

The overall process for incorporating this compound and subsequently validating its incorporation is outlined below.

UAA_Incorporation_Workflow cluster_incorporation UAA Incorporation cluster_validation Validation cluster_output Output gene_synthesis Gene Synthesis & Codon Modification (TAG) transformation Transformation into Expression Host gene_synthesis->transformation expression Protein Expression with This compound transformation->expression purification Protein Purification expression->purification nmr_analysis NMR Spectroscopy (1D ¹H, 2D HSQC) purification->nmr_analysis Sample Preparation ms_analysis Mass Spectrometry (Intact Mass, Peptide Mapping) purification->ms_analysis Sample Preparation data_analysis Data Analysis & Quantification nmr_analysis->data_analysis ms_analysis->data_analysis validation_report Validation Report: Incorporation Efficiency & Structural Integrity data_analysis->validation_report

Caption: Workflow for UAA incorporation and validation.

Protocol 1: 1D ¹H NMR for Quantitative Validation of this compound Incorporation

This protocol describes the use of one-dimensional proton NMR to quantify the incorporation of this compound into a protein.

1. Sample Preparation:

  • Prepare a 500 µL sample of the purified protein containing this compound at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 7.0) containing 10% D₂O.

  • Add a known concentration of an internal standard (e.g., 1 mM DSS or TSP) to the sample for quantification.

2. NMR Data Acquisition:

  • Acquire a 1D ¹H NMR spectrum at 298 K on a spectrometer with a field strength of 600 MHz or higher.

  • Use a standard 1D pulse sequence with water suppression (e.g., zgpr on Bruker instruments).

  • Set the number of scans to at least 1024 to achieve a good signal-to-noise ratio.

  • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full relaxation of the signals for accurate integration.

3. Data Processing and Analysis:

  • Process the spectrum using appropriate software (e.g., TopSpin, MestReNova). Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Identify the unique signals corresponding to the methyl protons of the 4-methylbenzyl group of the incorporated amino acid (expected around 2.3 ppm) and the signal of the internal standard (0 ppm for DSS).

  • Integrate the area of the methyl proton signal of this compound and the area of the internal standard signal.

  • Calculate the concentration of the incorporated amino acid using the following formula:

    C_uaa = (I_uaa / N_uaa) * (N_std / I_std) * C_std

    Where:

    • C_uaa = Concentration of the unnatural amino acid

    • I_uaa = Integral of the UAA signal

    • N_uaa = Number of protons giving rise to the UAA signal (3 for the methyl group)

    • N_std = Number of protons for the internal standard signal (9 for DSS)

    • I_std = Integral of the internal standard signal

    • C_std = Concentration of the internal standard

  • The incorporation efficiency can be estimated by comparing the calculated concentration of the incorporated UAA to the total protein concentration (determined by a separate method like UV-Vis spectroscopy).

Protocol 2: Mass Spectrometry for Confirmation of this compound Incorporation

This protocol outlines the use of mass spectrometry to confirm the mass of the protein with the incorporated UAA.

1. Sample Preparation:

  • Prepare a 10-20 µL sample of the purified protein at a concentration of 1-10 µM in a volatile buffer (e.g., 20 mM Ammonium Acetate, pH 7.0).

2. Mass Spectrometry Analysis:

  • Perform intact mass analysis using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.[3]

  • Acquire the mass spectrum in positive ion mode over a mass range appropriate for the expected molecular weight of the protein.

3. Data Analysis:

  • Deconvolute the resulting multi-charged spectrum to obtain the average molecular weight of the protein.

  • Compare the experimentally determined mass with the theoretical mass of the protein with the incorporated this compound. A successful incorporation will result in a mass shift corresponding to the mass of this compound minus the mass of the replaced natural amino acid.

Logical Relationships in Validation

The decision-making process for validating UAA incorporation involves a logical flow of experiments and analysis.

Validation_Logic start Purified Protein with UAA ms_intact Intact Mass Spectrometry start->ms_intact mass_match Does Mass Match Theoretical Value? ms_intact->mass_match nmr_1d 1D ¹H NMR with Internal Standard mass_match->nmr_1d Yes failure Incorporation Failed or Incomplete mass_match->failure No signals_present Are UAA-specific Signals Present? nmr_1d->signals_present quantify Quantify Incorporation Efficiency signals_present->quantify Yes signals_present->failure No nmr_2d 2D ¹H-¹³C HSQC quantify->nmr_2d confirm_structure Confirm Structural Integrity nmr_2d->confirm_structure success Successful Incorporation Validated confirm_structure->success

Caption: Logical workflow for UAA validation.

Conclusion

Both NMR spectroscopy and mass spectrometry are invaluable tools for the validation of this compound incorporation. NMR provides a robust and quantitative method that also offers insights into the structural integrity of the protein. Mass spectrometry, with its high sensitivity, offers a rapid and accurate confirmation of the correct mass. For a comprehensive and reliable validation, a combined approach utilizing both techniques is highly recommended. The choice of primary validation method may depend on the specific research question, available instrumentation, and the required level of quantitative accuracy.

References

A Comparative Guide to the Stability of S-Protected Cysteines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of cysteine (Cys) and its disulfide bridges is fundamental in peptide and protein chemistry, influencing structure, stability, and biological activity. The thiol group of cysteine is highly reactive, necessitating the use of protecting groups during synthesis to prevent unwanted side reactions such as oxidation and alkylation.[1][2][3] The selection of an appropriate S-protecting group is critical and depends on the overall synthetic strategy, particularly the requirement for orthogonal deprotection in the presence of other protected residues.[3][4] This guide provides a comparative analysis of the stability of commonly used S-protected cysteines, supported by experimental data and detailed protocols to aid in the rational design of synthetic strategies.

Comparative Stability Data

The stability of a cysteine protecting group is paramount and is typically assessed under the conditions required for peptide synthesis and cleavage. The following table summarizes the stability of various common S-protecting groups under different deprotection conditions.

Protecting GroupStructureCleavage ConditionsStability Profile & Remarks
Trityl (Trt) TritylMild acid (e.g., 1-2% TFA in DCM), strong acid (e.g., 95% TFA)Highly acid-labile. Cleaved during standard TFA cleavage in Fmoc SPPS. The use of scavengers like triisopropylsilane (TIS) is crucial to prevent re-attachment and reduce the trityl cation.[5]
Monomethoxytrityl (Mmt) MethoxytritylVery mild acid (e.g., 1% TFA in DCM)More acid-labile than Trt, allowing for selective deprotection on-resin.[5]
Diphenylmethyl (Dpm) BenzhydrylHigh concentrations of TFA (60-90%)Stable to low concentrations of TFA, making it orthogonal to Trt and Mmt.[2][6][7] Fills a stability gap between highly acid-labile groups and those requiring harsh acid (e.g., HF).
p-Methoxybenzyl (Mob) 4-MethoxybenzylStrong acid (e.g., HF or high TFA concentrations with heating)Commonly used in Boc-based SPPS. More stable than Trt and Dpm to TFA.[5][6]
Acetamidomethyl (Acm) AcetamidomethylMercury(II) acetate, silver trifluoromethanesulfonate, iodine, or N-halosuccinimides.Stable to both acidic (TFA, HF) and basic conditions used in Fmoc and Boc SPPS.[5][8][9][10] Its orthogonality makes it ideal for regioselective disulfide bond formation.
tert-Butyl (tBu) t-ButylStrong acid (e.g., HF) or with reagents like mercury(II) acetate.More acid-stable than Mob. Can be partially cleaved by TFA in the presence of TIS.[11]
tert-Butylthio (StBu) tert-Butyl disulfideReduction with thiols (e.g., DTT, mercaptoethanol) or phosphines (e.g., TCEP).Stable to both acidic and basic conditions. Useful for on-resin disulfide bond formation.[5][12]
3-Nitro-2-pyridinesulfenyl (Npys) 3-Nitro-2-pyridyl disulfideThiolysis (e.g., with a free thiol).Stable to HF. Reacts rapidly with other thiols to form mixed disulfides.[5] Unstable to piperidine used in Fmoc SPPS.

Experimental Protocols

Protocol 1: Assessment of Acid Lability of S-Protecting Groups

This protocol is adapted from studies evaluating the stability of protecting groups to trifluoroacetic acid (TFA).[6]

Objective: To quantify the rate of cleavage of an S-protecting group under acidic conditions.

Materials:

  • Resin-bound peptide containing the S-protected cysteine of interest (e.g., Fmoc-Ala-Cys(PG)-Leu-NH2 on Sieber amide resin).

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIS), and Water.

  • High-Performance Liquid Chromatography (HPLC) system.

  • Mass Spectrometer (MS).

Procedure:

  • A known amount of the peptide-resin is treated with a specific TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v).

  • The reaction is stirred at room temperature.

  • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • The TFA is removed from the aliquots by evaporation under a stream of nitrogen.

  • The resulting peptide is precipitated with cold diethyl ether, centrifuged, and the ether is decanted.

  • The peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile in water) for analysis.

  • The extent of deprotection is quantified by reverse-phase HPLC, comparing the peak area of the protected peptide to the deprotected peptide.

  • The identity of the peaks is confirmed by mass spectrometry.

Protocol 2: Assessment of Stability to Reductive Cleavage (for StBu group)

This protocol is based on the deprotection of S-tert-butylthio (StBu) protected cysteines.[12]

Objective: To determine the efficiency of StBu group removal using a reducing agent.

Materials:

  • Peptide containing a Cys(StBu) residue.

  • Deprotection buffer: e.g., 5% Dithiothreitol (DTT) and 0.1 N N-methylmorpholine (NMM) in DMF.

  • HPLC system.

  • MS.

Procedure:

  • The Cys(StBu)-containing peptide is dissolved in the deprotection buffer.

  • The reaction is incubated at room temperature.

  • The progress of the reaction is monitored by taking aliquots at different time intervals.

  • The aliquots are analyzed by HPLC to determine the percentage of deprotected peptide.

  • The mass of the product is confirmed by MS to ensure complete removal of the StBu group.

Visualizations

Experimental Workflow for Acid Stability Assessment

G cluster_prep Sample Preparation cluster_reaction Deprotection Reaction cluster_workup Sample Workup cluster_analysis Analysis start Peptide-Resin with S-Protected Cysteine cocktail Add TFA Cleavage Cocktail start->cocktail stir Stir at Room Temperature cocktail->stir aliquots Take Aliquots at Time Intervals stir->aliquots evap Evaporate TFA aliquots->evap precip Precipitate with Ether evap->precip dissolve Dissolve in HPLC Solvent precip->dissolve hplc HPLC Analysis dissolve->hplc ms Mass Spectrometry Confirmation hplc->ms

Caption: Workflow for assessing the acid stability of S-protected cysteines.

Orthogonality of Cysteine Protecting Groups

G cluster_peptide Fully Protected Peptide cluster_deprotection Selective Deprotection Steps cluster_disulfide Regioselective Disulfide Formation peptide N-terminus ...-Cys(PG1)-...-Cys(PG2)-...-Cys(PG3)-... C-terminus dep1 Deprotection Condition 1 peptide->dep1 Remove PG1 ds1 Disulfide Bond 1 Formation dep1->ds1 dep2 Deprotection Condition 2 ds2 Disulfide Bond 2 Formation dep2->ds2 dep3 Deprotection Condition 3 ds3 Disulfide Bond 3 Formation dep3->ds3 ds1->dep2 Remove PG2 ds2->dep3 Remove PG3

Caption: Strategy for orthogonal deprotection and regioselective disulfide bond formation.

References

A Comparative Guide to S-(4-methylbenzyl)cysteine and Other Key Antioxidants in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cellular research and therapeutic development, the mitigation of oxidative stress is a critical area of study. Antioxidants are instrumental in protecting cells from damage induced by reactive oxygen species (ROS), which are implicated in a wide range of pathologies. This guide provides a comparative overview of the performance of common antioxidants—N-acetylcysteine (NAC), Trolox, and Ascorbic Acid—in cell-based assays. It also introduces S-(4-methylbenzyl)cysteine, a compound of interest for which further research into its antioxidant potential is warranted.

Performance Comparison of Antioxidants

AntioxidantAssayCell LineStressorEffective Concentration / IC50Outcome
N-acetylcysteine (NAC) DCFH-DASIEC02Zearalenone162 µg/mLSignificantly reduced ROS production.[1]
DCFH-DAHEK293Patulin4 mMDramatically decreased intracellular ROS levels.[2]
CM-H2DCFDAMurine Oligodendrocytes (158N)H2O250-500 µMReduced ROS levels in a dose-dependent manner.[3]
Trolox CM-H2DCFDAHeLaEndogenous ROS2.5–15 µMExhibited significant antioxidant activity by reducing basal ROS.[4]
TEAC-ABTS radical-High antioxidant capacity, used as a standard.[5]
Ascorbic Acid (Vitamin C) DCFH-DAARPE-19UVB500 µMSignificantly reduced UVB-induced ROS levels.[6]
DPPH-DPPH radicalIC50: 3.115 µg/mLHigh antioxidant potential.[7]
This compound ----Data not publicly available.

Note: The effectiveness of an antioxidant can vary significantly based on the cell type, the nature of the oxidative stressor, and the specific experimental conditions. The IC50 value represents the concentration of an antioxidant required to inhibit a specific biological or biochemical function by 50%.

This compound: A Compound of Interest

This compound is a derivative of the amino acid cysteine. Structurally related compounds, such as S-methyl-L-cysteine, have demonstrated antioxidant properties by protecting against oxidative stress.[8] However, to date, there is a notable lack of publicly available data from cell-based assays to quantify the antioxidant efficacy of this compound. Further research is necessary to elucidate its potential as a cellular antioxidant and to compare its performance against established compounds.

Experimental Protocols

A widely used method for assessing intracellular antioxidant activity is the 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) assay.

DCFH-DA Assay Protocol

Objective: To measure the ability of an antioxidant to reduce intracellular reactive oxygen species (ROS).

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS. Antioxidants will reduce the fluorescence signal by scavenging ROS.

Materials:

  • Cells in culture (e.g., HeLa, HEK293)

  • 96-well black, clear-bottom tissue culture plates

  • DCFH-DA solution

  • Oxidative stressor (e.g., H₂O₂, AAPH)

  • Test antioxidant compounds (e.g., this compound, NAC, Trolox, Ascorbic Acid)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere and grow until they reach 90-100% confluency.

  • Cell Washing: Carefully remove the culture medium and wash the cells gently with PBS or HBSS.

  • Probe Loading: Add the DCFH-DA solution to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cellular uptake and deacetylation.

  • Washing: Remove the DCFH-DA solution and wash the cells again with PBS or HBSS to remove any extracellular probe.

  • Antioxidant Treatment: Add the desired concentrations of the antioxidant compounds to the cells and incubate for a predetermined period.

  • Induction of Oxidative Stress: Introduce the oxidative stressor (e.g., H₂O₂) to the cells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths typically around 485 nm and 535 nm, respectively.

  • Data Analysis: The antioxidant activity is determined by comparing the fluorescence intensity of the antioxidant-treated cells to that of the control (untreated) cells exposed to the same level of oxidative stress.

Visualizing Methodologies and Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow Experimental Workflow: DCFH-DA Assay A Seed cells in a 96-well plate B Wash cells with PBS A->B C Incubate with DCFH-DA probe B->C D Wash cells to remove excess probe C->D E Treat with antioxidant compound D->E F Induce oxidative stress (e.g., H2O2) E->F G Measure fluorescence F->G H Analyze data G->H

Caption: Workflow of a typical cell-based antioxidant assay using DCFH-DA.

Signaling_Pathway Generalized Antioxidant Mechanism of Action cluster_0 Cellular Environment ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Neutralized Neutralized Species ROS->Neutralized is converted to Antioxidant Antioxidant (e.g., this compound) Antioxidant->ROS scavenges Damage Oxidative Damage Cell->Damage leads to

References

Evaluating S-(4-methylbenzyl)cysteine in Drug Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of S-(4-methylbenzyl)cysteine's potential efficacy in drug formulations, particularly as a mucolytic and antioxidant agent. Due to a lack of direct preclinical and clinical data for this compound in these applications, this comparison relies on its chemical properties as a cysteine derivative and contrasts it with the well-established thiol-based drug, N-acetylcysteine (NAC).

Executive Summary

This compound is a synthetic amino acid derivative with a protected thiol group, suggesting potential for improved stability and bioavailability in drug formulations.[1][2] It is recognized for its antioxidant properties and as a building block in pharmaceutical research.[] However, there is a significant lack of published experimental data specifically evaluating its efficacy as a mucolytic or in vivo antioxidant compared to existing therapeutic agents.

N-acetylcysteine (NAC), a widely used mucolytic and antioxidant, serves as the primary comparator in this guide. NAC has a robust body of evidence from preclinical and clinical studies supporting its efficacy in various respiratory and oxidative stress-related conditions. This guide will present the available information on both compounds to aid researchers in evaluating the potential of this compound and identifying key areas for future investigation.

Comparative Data

Table 1: Physicochemical and Pharmacokinetic Properties
PropertyThis compoundN-acetylcysteine (NAC)
Chemical Structure Cysteine with a 4-methylbenzyl group on the sulfur atomN-acetylated derivative of L-cysteine
Thiol Group ProtectedFree
Molecular Weight 225.3 g/mol 163.2 g/mol
Bioavailability Not reported in literatureLow oral bioavailability (6-10%) due to extensive first-pass metabolism
Mechanism of Action Proposed antioxidant activity due to thiol group.[]Mucolytic: Breaks disulfide bonds in mucoproteins. Antioxidant: Precursor to L-cysteine and glutathione, direct scavenger of reactive oxygen species (ROS).
Clinical Applications Primarily used in research and chemical synthesis.[]Mucolytic agent in respiratory diseases, antidote for acetaminophen overdose, antioxidant in various conditions.
Table 2: Comparison of Mucolytic and Antioxidant Efficacy (Based on available data)
Efficacy ParameterThis compoundN-acetylcysteine (NAC)Other Mucolytics (Erdosteine, Carbocysteine)
In Vitro Mucolytic Activity No direct studies found. Theoretically, the protected thiol may require metabolic activation to exert mucolytic effects.Demonstrated to reduce mucus viscosity by breaking disulfide bonds.[4]Erdosteine and Carbocysteine have demonstrated mucolytic activity. A network meta-analysis suggests the rank of effectiveness as erdosteine > carbocysteine > NAC.[5]
In Vivo Mucolytic Efficacy No studies found.Clinically proven to reduce exacerbations in chronic bronchitis and COPD.[5]Erdosteine has been shown to be superior to NAC and carbocysteine in reducing AECOPD risk and hospitalizations.[5]
Antioxidant Capacity Exhibits antioxidant properties in vitro.[]Potent antioxidant, restores intracellular glutathione levels.[1]Erdosteine and carbocysteine also possess antioxidant properties.
Clinical Trial Evidence None identified.Extensive clinical trials for various indications.Multiple clinical trials supporting efficacy in COPD.

Experimental Protocols

As no specific experimental protocols for evaluating the mucolytic or antioxidant efficacy of this compound were found, this section provides general methodologies that can be adapted for its assessment.

In Vitro Mucolytic Activity Assay

Objective: To determine the ability of a compound to reduce the viscosity of mucus.

Materials:

  • Porcine gastric mucin (PGM) as a mucus simulant.

  • Test compound (this compound) and control (N-acetylcysteine).

  • Phosphate buffered saline (PBS, pH 7.4).

  • Rheometer or viscometer.

Protocol:

  • Prepare a stock solution of PGM in PBS.

  • Add varying concentrations of the test compound and control to the PGM solution.

  • Incubate the mixtures at 37°C for a specified time (e.g., 30 minutes).

  • Measure the viscosity and elasticity of the samples using a rheometer.

  • Calculate the percentage reduction in viscosity compared to the untreated PGM solution.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To assess the free radical scavenging capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution.

  • Test compound (this compound) and control (Ascorbic acid or Trolox).

  • Methanol or ethanol.

  • Spectrophotometer.

Protocol:

  • Prepare a stock solution of the test compound and control in a suitable solvent.

  • Mix different concentrations of the test compound/control with the DPPH solution.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been elucidated, the antioxidant activity of thiol-containing compounds is known to impact key cellular signaling pathways involved in inflammation and oxidative stress.

General Antioxidant Signaling of Thiol Compounds

Thiol antioxidants, like NAC, can influence redox-sensitive signaling pathways.[1] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway , a critical regulator of inflammation.

Thiol_Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK Activates Thiol Thiol Antioxidant (e.g., NAC) Thiol->ROS Scavenges IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Promotes

Caption: General mechanism of NF-κB activation by ROS and inhibition by thiol antioxidants.

By scavenging ROS, thiol compounds can prevent the activation of the IKK complex, which is responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and the subsequent translocation of the active NF-κB dimer (p50/p65) to the nucleus, thereby downregulating the expression of pro-inflammatory genes. It is plausible that this compound, if it possesses significant intracellular antioxidant activity, could modulate this pathway.

Experimental Workflow for Evaluating NF-κB Inhibition

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., A549 lung epithelial cells) Stimulation 2. Stimulation (e.g., TNF-α or LPS) Cell_Culture->Stimulation Treatment 3. Treatment - Vehicle Control - this compound - N-acetylcysteine (Positive Control) Stimulation->Treatment Cell_Lysis 4. Cell Lysis & Fractionation (Cytoplasmic & Nuclear Extracts) Treatment->Cell_Lysis ELISA 6. ELISA (e.g., IL-6, IL-8 in supernatant) Treatment->ELISA Collect supernatant Western_Blot 5. Western Blot Analysis - Phospho-IκBα - Total IκBα - Nuclear p65 Cell_Lysis->Western_Blot Results 7. Data Analysis & Comparison Western_Blot->Results ELISA->Results

Caption: Workflow for assessing the inhibitory effect of a test compound on the NF-κB pathway.

Conclusion and Future Directions

This compound presents theoretical potential as a stable thiol-containing compound for pharmaceutical applications. Its protected thiol group might offer advantages in terms of stability and formulation over free thiols like NAC. However, the current body of scientific literature lacks the necessary experimental evidence to validate its efficacy as a mucolytic or antioxidant in clinically relevant models.

Future research should focus on:

  • Direct comparative studies: In vitro and in vivo studies directly comparing the mucolytic and antioxidant efficacy of this compound with NAC and other established mucolytics are crucial.

  • Mechanism of action: Elucidating the specific molecular targets and signaling pathways modulated by this compound is necessary.

  • Pharmacokinetic and safety profiling: Comprehensive studies are required to understand its absorption, distribution, metabolism, excretion, and potential toxicity.

Without such data, the utility of this compound in drug formulations for mucolytic and antioxidant purposes remains speculative. Researchers are encouraged to use the established methodologies outlined in this guide to generate the data needed for a thorough evaluation of this compound's therapeutic potential.

References

A Comparative Guide to Cross-Reactivity Studies of Antibodies Targeting S-(4-methylbenzyl)cysteine Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of antibodies developed against peptides containing the S-(4-methylbenzyl)cysteine modification. As no specific cross-reactivity studies for this particular modified peptide are publicly available, this document outlines the essential experimental protocols and data presentation strategies necessary to conduct such an investigation. The methodologies described herein are standard immunological techniques for characterizing antibody specificity.

Generation of Antibodies Against this compound Peptides

To elicit a robust immune response against a small modified peptide, it must first be conjugated to a larger carrier protein. This process, known as hapten-carrier conjugation, is a critical first step in antibody production.[1][2][3][4]

Experimental Protocol: Hapten-Carrier Conjugation

This protocol describes the conjugation of a cysteine-containing peptide (in this case, one with an S-(4-methylbenzyl) modification) to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using a maleimide crosslinker.[5][6]

Materials:

  • This compound containing peptide

  • Carrier protein (e.g., Imject™ mcKLH)

  • Maleimide-activation reagent (e.g., Sulfo-SMCC)

  • Conjugation buffer (e.g., PBS, pH 7.2)

  • Desalting column

Procedure:

  • Activate Carrier Protein: Dissolve the carrier protein in conjugation buffer. Add the maleimide-activation reagent and incubate for 1-2 hours at room temperature to introduce maleimide groups onto the carrier protein.

  • Purify Activated Carrier: Remove excess crosslinker by passing the reaction mixture through a desalting column.

  • Conjugate Peptide: Immediately add the this compound peptide to the purified, activated carrier protein. The maleimide groups on the carrier will react with the sulfhydryl group of the cysteine to form a stable thioether bond.[5] Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purify Conjugate: Remove unconjugated peptide by dialysis or using a desalting column.

  • Verification: The conjugation ratio (hapten:carrier) can be determined using mass spectrometry. Different ratios may influence the resulting antibody affinity and titer.[7]

Experimental Protocol: Animal Immunization

This is a general protocol for inducing an antibody response in a host animal (e.g., rabbit) using the peptide-carrier conjugate.[6][8][9]

Materials:

  • Peptide-carrier conjugate

  • Phosphate-Buffered Saline (PBS)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

Procedure:

  • Primary Immunization: Emulsify the peptide-carrier conjugate (e.g., 1 mg) in PBS with an equal volume of CFA. Inject the emulsion subcutaneously at multiple sites on the animal.

  • Booster Injections: At 2-4 week intervals, administer booster injections of the conjugate (e.g., 0.5 mg) emulsified with IFA.

  • Titer Monitoring: Collect small blood samples periodically to monitor the antibody titer using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Final Bleed and Antibody Purification: Once a high titer is achieved, perform a final bleed and purify the antibodies from the serum using protein A/G chromatography, followed by affinity purification against the this compound peptide.

Comparative Cross-Reactivity Analysis

To assess the specificity of the generated antibodies, a panel of potential cross-reactants should be tested. This panel should include the unmodified peptide, the carrier protein alone, and peptides with structurally similar modifications.

Table 1: Potential Cross-Reactants for this compound Antibody Specificity Testing

Compound ID Description Rationale for Inclusion
Target-Peptide Peptide with this compoundPositive Control
Unmodified-Peptide Peptide with unmodified cysteineTo assess specificity for the benzyl modification
Carrier-Protein Carrier protein alone (e.g., KLH)To ensure antibodies are not targeting the carrier
Free-S-MBn-Cys Free this compound amino acidTo determine if the antibody recognizes the modified amino acid outside the peptide context
S-benzyl-Cys-Peptide Peptide with S-benzyl-cysteineTo test for tolerance of minor structural changes (des-methyl)
S-ethyl-Cys-Peptide Peptide with a smaller S-alkyl modificationTo assess the importance of the benzyl group size and aromaticity
Unrelated-Peptide A peptide with a completely different sequenceNegative Control

Experimental Methodologies for Cross-Reactivity Assessment

A. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay ideal for screening antibody specificity against a panel of immobilized antigens.[10][11][12]

Experimental Protocol: Indirect ELISA for Cross-Reactivity

Materials:

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Peptides and proteins from Table 1

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST)

  • Purified anti-S-(4-methylbenzyl)cysteine antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (PBST: PBS with 0.05% Tween-20)

Procedure:

  • Coating: Coat separate wells of a 96-well plate with 1-10 µg/mL of each peptide/protein from Table 1 in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add serial dilutions of the purified anti-S-(4-methylbenzyl)cysteine antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody at the recommended dilution. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution and incubate until a color change is observed. Stop the reaction with the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Table 2: Hypothetical ELISA Cross-Reactivity Data

Antigen Antibody Dilution Absorbance (450 nm) % Cross-Reactivity *
Target-Peptide 1:10,0001.85100%
Unmodified-Peptide 1:10,0000.126.5%
Carrier-Protein 1:10,0000.084.3%
Free-S-MBn-Cys 1:10,0000.2513.5%
S-benzyl-Cys-Peptide 1:10,0000.9551.4%
S-ethyl-Cys-Peptide 1:10,0000.158.1%
Unrelated-Peptide 1:10,0000.052.7%

*Calculated as (Absorbance of cross-reactant / Absorbance of target peptide) x 100

B. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on antibody-antigen interactions, including association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[13][14][15][16]

Experimental Protocol: SPR for Binding Kinetics

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS)

  • Purified anti-S-(4-methylbenzyl)cysteine antibody

  • Peptides from Table 1 (as analytes)

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Antibody Immobilization: Immobilize the purified antibody onto the sensor chip surface via amine coupling.

  • Analyte Injection: Inject serial dilutions of each peptide from Table 1 over the antibody-coated surface.

  • Data Collection: Record the sensorgrams showing the association and dissociation phases for each injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

Table 3: Hypothetical SPR Kinetic Data

Analyte ka (1/Ms) kd (1/s) KD (M)
Target-Peptide 1.5 x 10⁵2.0 x 10⁻⁴1.3 x 10⁻⁹
Unmodified-Peptide No Binding Detected--
S-benzyl-Cys-Peptide 8.0 x 10⁴5.0 x 10⁻³6.3 x 10⁻⁸
S-ethyl-Cys-Peptide Weak Binding, Unreliable Fit--

C. Western Blotting with Peptide Competition

This technique confirms antibody specificity by demonstrating that pre-incubation of the antibody with the target peptide can block its binding to the target protein on a blot.[17][18][19][20]

Experimental Protocol: Peptide Competition Western Blot

Materials:

  • Protein lysate containing a protein with the this compound modification (if available) or the peptide-carrier conjugate.

  • SDS-PAGE gels and blotting apparatus

  • Nitrocellulose or PVDF membrane

  • Blocking buffer

  • Primary antibody (anti-S-(4-methylbenzyl)cysteine)

  • Target peptide and control peptides

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Separation and Transfer: Separate the protein sample by SDS-PAGE and transfer to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour.

  • Antibody Pre-incubation (Competition):

    • Unblocked: Dilute the primary antibody in blocking buffer.

    • Blocked: In a separate tube, pre-incubate the diluted primary antibody with a molar excess of the target peptide for 1-2 hours at room temperature.

  • Membrane Incubation: Incubate separate membranes with the "unblocked" and "blocked" antibody solutions overnight at 4°C.

  • Washing: Wash membranes extensively with wash buffer.

  • Secondary Antibody and Detection: Incubate with the secondary antibody and detect using a chemiluminescent substrate.

Expected Results: The band corresponding to the target protein should be visible on the membrane incubated with the "unblocked" antibody and absent or significantly reduced on the membrane incubated with the "blocked" antibody.

Visualizing Experimental Workflows

DOT Language Scripts for Graphviz Diagrams

ELISA_Workflow A Coat Plate with Antigen/Peptides B Wash A->B C Block B->C D Wash C->D E Add Primary Antibody D->E F Wash E->F G Add Secondary Antibody F->G H Wash G->H I Add Substrate H->I J Read Absorbance I->J

Caption: Workflow for the indirect ELISA protocol.

SPR_Workflow A Immobilize Antibody on Sensor Chip B Inject Analyte (Peptide) A->B C Association Phase B->C D Dissociation Phase C->D F Kinetic Analysis C->F E Regenerate Surface D->E D->F

Caption: Workflow for Surface Plasmon Resonance analysis.

WB_Competition_Workflow cluster_prep Antibody Preparation cluster_blot Western Blot A1 Primary Antibody D1 Incubate with Unblocked Ab A1->D1 A2 Primary Antibody + Target Peptide D2 Incubate with Blocked Ab A2->D2 B SDS-PAGE & Transfer C Block Membrane B->C C->D1 C->D2 E Wash & Add Secondary Ab D1->E D2->E F Detect Signal E->F

Caption: Workflow for Western Blot with peptide competition.

References

A Comparative Guide to S-(4-methylbenzyl)cysteine in Peptide Synthesis Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of S-(4-methylbenzyl)cysteine (Cys(4-MeBzl)) in solid-phase peptide synthesis (SPPS) with other commonly used cysteine protecting groups. The information presented is supported by experimental data from peer-reviewed literature, offering insights into efficiency, purity, and potential side reactions.

Introduction to Cysteine Protection in Peptide Synthesis

The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, making its protection a critical aspect of peptide synthesis to prevent unwanted side reactions such as disulfide formation and alkylation. The choice of the S-protecting group is pivotal as it influences the stability during synthesis, the conditions required for its removal, and the potential for side reactions like racemization. This compound, a member of the benzyl-type protecting groups, is a widely utilized derivative in both Boc and Fmoc solid-phase peptide synthesis strategies.

Performance Comparison of Cysteine Protecting Groups

The selection of an appropriate cysteine protecting group is a trade-off between its stability during peptide chain elongation and the ease and specificity of its removal. This section compares the performance of this compound against other popular protecting groups.

Table 1: Quantitative Comparison of Racemization Levels of S-Protected Cysteines

Racemization of the cysteine residue during peptide coupling is a significant concern as it can lead to diastereomeric impurities that are difficult to separate. The extent of racemization is influenced by the protecting group, the coupling reagents, and the reaction conditions.

S-Protecting GroupCoupling Conditions% Racemization (D-Cys isomer)Reference
S-(4-methylbenzyl) (4-MeBzl) Not explicitly quantified in the provided search results, but generally considered to have a moderate risk of racemization.-
S-Trityl (Trt)HCTU/6-Cl-HOBt/DIEA (4/4/8 equiv), 1 min preactivation8.0%[1]
S-Diphenylmethyl (Dpm)HCTU/6-Cl-HOBt/DIEA (4/4/8 equiv), 1 min preactivation1.2%[1]
S-Benzyl (Bzl)HCTU/6-Cl-HOBt/DIEA (4/4/8 equiv), 1 min preactivation5.3%[1]
S-Tetrahydropyranyl (Thp)DIPCDI/Oxyma Pure0.74%
S-Trityl (Trt)DIPCDI/Oxyma Pure3.3%
S-Diphenylmethyl (Dpm)DIPCDI/Oxyma Pure6.8%
S-4,4'-dimethoxydiphenylmethyl (Ddm)HCTU/6-Cl-HOBt/DIEA (4/4/4/8 equiv), 1 min preactivation0.8%[2][3]
S-4-methoxybenzyloxymethyl (MBom)HCTU/6-Cl-HOBt/DIEA (4/4/4/8 equiv), 1 min preactivation0.4%[2][3]

Table 2: Deprotection Conditions and Orthogonality

The ease of removal and the ability to selectively deprotect in the presence of other protecting groups (orthogonality) are crucial for the synthesis of complex peptides, especially those with multiple disulfide bonds.

S-Protecting GroupCommon Deprotection ReagentsStability to 20% Piperidine/DMFOrthogonal to other groups
S-(4-methylbenzyl) (4-MeBzl) HF, TFMSA/TFAStableYes (e.g., to acid-labile groups in Boc-SPPS)
S-Trityl (Trt)TFA/scavengers (e.g., TIS, EDT)StableYes (can be selectively cleaved in the presence of more acid-stable groups)
S-Diphenylmethyl (Dpm)TFA/scavengersStableYes (more stable to dilute TFA than Trt)
S-Acetamidomethyl (Acm)Hg(OAc)₂, I₂, AgOTfStableYes (orthogonal to acid-labile groups)
S-tert-butyl (tBu)TFMSA, Hg(OAc)₂StableYes (stable to TFA)
S-Tetrahydropyranyl (Thp)TFA/scavengersStableYes

Experimental Protocols

Below are generalized protocols for the incorporation of Fmoc-Cys(4-MeBzl)-OH in solid-phase peptide synthesis and its subsequent deprotection.

Protocol 1: Fmoc-SPPS Coupling of Fmoc-Cys(4-MeBzl)-OH
  • Resin Swelling: Swell the solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, pre-activate Fmoc-Cys(4-MeBzl)-OH (3-5 equivalents) with a coupling reagent such as HCTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 1-5 minutes. To minimize racemization, carbodiimide-based activation (e.g., DIC/Oxyma) without pre-activation is recommended.[4]

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage and Deprotection of the S-(4-methylbenzyl) Group

The S-(4-methylbenzyl) group is typically removed under strong acidic conditions, commonly used in Boc-SPPS final cleavage. In Fmoc-SPPS, it is considered a stable protecting group that is not removed during the final TFA cleavage. For its removal, harsher conditions are required.

  • Resin Preparation: After synthesis, wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) in trifluoroacetic acid (TFA) with appropriate scavengers (e.g., anisole, thioanisole).

  • Cleavage and Deprotection: Treat the dried peptidyl-resin with the cleavage cocktail at 0°C to room temperature for 1-2 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and then dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid) for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams illustrate the key processes in peptide synthesis involving this compound.

experimental_workflow cluster_SPPS_cycle Fmoc-SPPS Cycle cluster_cleavage Cleavage & Deprotection start Start with N-Fmoc protected a-amino acid on resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of Fmoc-Cys(4-MeBzl)-OH + Activating Agents wash1->coupling wash2 Wash (DMF) coupling->wash2 next_aa Couple next Fmoc-amino acid wash2->next_aa final_peptide Protected Peptide on Resin next_aa->final_peptide Repeat cycle for all amino acids cleavage Cleavage from Resin & Side-chain Deprotection (HF or TFMSA/TFA + Scavengers) final_peptide->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification pure_peptide Pure Peptide purification->pure_peptide

Caption: Experimental workflow for Fmoc solid-phase peptide synthesis.

Conclusion

This compound is a robust protecting group for cysteine, particularly suitable for Boc-SPPS where its stability to TFA is an advantage. In Fmoc-SPPS, it provides an orthogonal protecting group that can be carried through the synthesis and final TFA cleavage, allowing for selective deprotection at a later stage if required. However, for routine synthesis of peptides where the free thiol is desired after standard TFA cleavage, more acid-labile groups like S-Trityl or S-Tetrahydropyranyl are generally preferred. The choice of this compound should be guided by the overall synthetic strategy, with careful consideration of the required deprotection conditions and the potential for racemization, especially when using phosphonium or uronium-based coupling reagents. The use of milder coupling conditions can significantly mitigate the risk of epimerization.

References

A Comparative Guide to Orthogonal Deprotection Strategies for S-(4-methylbenzyl)cysteine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate cysteine-protecting group is a critical decision that profoundly impacts the success of forming specific disulfide bonds. The S-(4-4-methylbenzyl) (Meb or Mbzl) protecting group for cysteine offers robust stability, particularly in Boc-based solid-phase peptide synthesis (SPPS). However, its removal requires strong acidic conditions, which necessitates a careful consideration of orthogonal strategies when synthesizing complex peptides with multiple disulfide bridges. This guide provides an objective comparison of deprotection strategies for S-(4-methylbenzyl)cysteine against other commonly used cysteine-protecting groups, supported by experimental data and detailed protocols.

Comparison of Cysteine Thiol Protecting Groups

The choice of a cysteine-protecting group is dictated by the overall synthetic strategy, particularly the desired orthogonality with Nα-protecting groups (Fmoc or Boc) and other side-chain-protecting groups. The S-(4-methylbenzyl) group is distinguished by its high stability to the repetitive acidolysis steps in Boc-SPPS, making it a suitable choice for the synthesis of long peptides.[1] In contrast, its removal requires harsh acidic conditions, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), rendering it non-orthogonal to standard Fmoc/tBu strategies where side chains are cleaved with trifluoroacetic acid (TFA).

Below is a comparative summary of commonly used cysteine-protecting groups, highlighting their deprotection conditions and compatibility with major SPPS strategies.

Protecting GroupAbbreviationDeprotection ConditionsOrthogonal to Fmoc/tBuOrthogonal to Boc/BzlKey Considerations
4-Methylbenzyl Meb, Mbzl HF, TFMSA No Yes High stability in Boc-SPPS, harsh cleavage. [1][2]
TritylTrtTFA/scavengers (e.g., TIS)YesNoStandard choice for Fmoc-SPPS; labile to final TFA cleavage.
4-MethoxytritylMmt1-2% TFA in DCMYesYesHighly acid-labile, allows for on-resin deprotection.[3]
AcetamidomethylAcmHg(OAc)₂, Ag(I), I₂YesYesStable to both Fmoc and Boc chemistries; requires specific deprotection steps.[4][5]
tert-ButyltBuHg(OAc)₂, TFMSAYesYesStable to TFA, can be used in both Fmoc and Boc strategies.[4][6]
tert-ButylthioStBuReduction with thiols (e.g., DTT, β-mercaptoethanol) or phosphinesYesYesStable to acid; removed under mild reductive conditions.

Experimental Data Summary

Quantitative data on the efficiency and potential side reactions associated with different deprotection strategies is crucial for selecting the optimal protecting group. The following table summarizes key performance indicators for the deprotection of various cysteine-protecting groups.

Protecting GroupDeprotection Reagent(s)Typical Reaction TimeReported Yield/EfficiencyCommon Side Reactions
4-Methylbenzyl (Mbzl) HF 30-60 min at 0-5 °C Good Alkylation of sensitive residues (e.g., Trp, Met, Tyr) if scavengers are inadequate.
Trityl (Trt)95% TFA, 2.5% H₂O, 2.5% TIS2-4 hoursHighIncomplete removal without efficient scavengers like TIS. S-alkylation from resin linkers.
4-Methoxytrityl (Mmt)1-2% TFA in DCM with 5% TIS5 x 10 minHigh (on-resin)Premature deprotection if exposed to acidic conditions.
Acetamidomethyl (Acm)Hg(OAc)₂ then β-mercaptoethanol1 hour (Hg²⁺), 5 hours (thiol)GoodMercury toxicity is a major concern.[4] Potential for incomplete reaction.
tert-Butyl (tBu)Hg(OAc)₂ in TFA3 hoursGoodHarsh deprotection conditions, mercury toxicity.
tert-Butylthio (StBu)20% β-mercaptoethanol, 0.1 M NMM in DMFVariableEffective on-resinIncomplete reduction can be an issue.

Orthogonal Deprotection Workflows

The strategic use of orthogonal protecting groups enables the regioselective formation of multiple disulfide bonds within a single peptide. The following diagrams illustrate logical workflows for orthogonal deprotection strategies involving this compound in combination with other protecting groups.

G cluster_0 Boc-SPPS Workflow with Orthogonal Cys Protection start Peptide Elongation (Boc-SPPS) peptide_resin Resin-Bound Peptide Cys(Mbzl), Cys(Acm) start->peptide_resin deprotect_acm Deprotection of Cys(Acm) Hg(OAc)₂ then β-mercaptoethanol peptide_resin->deprotect_acm disulfide_1 First Disulfide Bond Formation (Oxidation) deprotect_acm->disulfide_1 hf_cleavage HF Cleavage (Deprotection of Cys(Mbzl) and other side chains, and resin cleavage) disulfide_1->hf_cleavage disulfide_2 Second Disulfide Bond Formation (Oxidation) hf_cleavage->disulfide_2 final_peptide Final Peptide with Two Regioselective Disulfide Bonds disulfide_2->final_peptide

Caption: Boc-SPPS workflow for regioselective disulfide bond formation using orthogonal Cys(Mbzl) and Cys(Acm) protection.

G cluster_1 Fmoc-SPPS Workflow with On-Resin Deprotection and Subsequent HF Cleavage start_fmoc Peptide Elongation (Fmoc-SPPS) peptide_resin_fmoc Resin-Bound Peptide Cys(Mmt), Cys(Mbzl) start_fmoc->peptide_resin_fmoc deprotect_mmt On-Resin Deprotection of Cys(Mmt) 1-2% TFA in DCM peptide_resin_fmoc->deprotect_mmt disulfide_1_fmoc First Disulfide Bond Formation (On-Resin Oxidation) deprotect_mmt->disulfide_1_fmoc cleave_from_resin Cleavage from Resin (e.g., with mild acid if using a hyper-acid labile resin) disulfide_1_fmoc->cleave_from_resin hf_cleavage_fmoc HF Cleavage (Deprotection of Cys(Mbzl)) cleave_from_resin->hf_cleavage_fmoc disulfide_2_fmoc Second Disulfide Bond Formation (Oxidation) hf_cleavage_fmoc->disulfide_2_fmoc final_peptide_fmoc Final Peptide with Two Regioselective Disulfide Bonds disulfide_2_fmoc->final_peptide_fmoc

Caption: A hybrid Fmoc/Boc strategy utilizing on-resin deprotection of Cys(Mmt) followed by HF cleavage for Cys(Mbzl).

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible results in peptide synthesis. The following are representative protocols for the deprotection of this compound and other commonly used cysteine-protecting groups.

Protocol 1: Deprotection of this compound using HF Cleavage

This protocol is suitable for peptides synthesized using Boc-SPPS where Cys(Mbzl) is used for thiol protection.

Materials:

  • Peptide-resin (dried)

  • Anisole

  • p-Cresol

  • 1,2-Ethanedithiol (EDT) (optional, for Trp-containing peptides)

  • Liquid Hydrogen Fluoride (HF)

  • HF cleavage apparatus

  • Cold diethyl ether

  • Glacial acetic acid

  • Milli-Q water

  • Lyophilizer

Procedure:

  • Place the dried peptide-resin (e.g., 0.2 mmol) in the reaction vessel of the HF apparatus.

  • Add a Teflon-coated stir bar.

  • Add the scavenger mixture. A common mixture is the "low-high" HF procedure. For the "high" HF step, a typical scavenger cocktail is p-cresol:p-thiocresol:anisole:dimethyl sulfide. For a simpler, standard procedure, add anisole (1.0 mL per gram of resin).

  • Cool the reaction vessel in a dry ice/acetone bath for at least 5 minutes.

  • Carefully distill liquid HF (approximately 10 mL per gram of resin) into the reaction vessel.

  • Stir the mixture at 0-5 °C for 30 to 60 minutes.[2]

  • After the reaction is complete, remove the HF under a stream of nitrogen.

  • Wash the resin and peptide mixture with cold diethyl ether to precipitate the peptide and remove organic scavengers.

  • Filter the peptide precipitate and wash with additional cold diethyl ether.

  • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% aqueous acetic acid) and lyophilize.

Protocol 2: On-Resin Deprotection of S-(4-methoxytrityl)cysteine

This protocol is used for the selective deprotection of Cys(Mmt) while the peptide is still attached to the resin, typically in an Fmoc-SPPS context.

Materials:

  • Peptide-resin containing Cys(Mmt)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • Prepare a deprotection solution of 1-2% TFA and 5% TIS in DCM.[3]

  • Treat the resin with the deprotection solution for 10 minutes. The solution will typically turn yellow/orange due to the formation of the Mmt cation.

  • Drain the solution and repeat the treatment 4 more times or until the solution no longer changes color.[3]

  • Wash the resin thoroughly with DCM followed by DMF to remove residual acid and scavengers.

  • The resin-bound peptide with a free cysteine thiol is now ready for on-resin modification or disulfide bond formation.

Protocol 3: Deprotection of S-Acetamidomethylcysteine with Mercury(II) Acetate

This protocol describes the removal of the Acm group, which is orthogonal to both Fmoc and Boc strategies.

Materials:

  • Acm-protected peptide

  • 10% aqueous acetic acid

  • Mercury(II) acetate (Hg(OAc)₂)

  • β-mercaptoethanol

  • Aqueous ammonia

  • Centrifuge

  • HPLC for desalting

Procedure:

  • Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).

  • Carefully adjust the pH of the solution to 4.0 with glacial acetic acid or aqueous ammonia.[4]

  • Add mercury(II) acetate (1.0 to 10 equivalents per Acm group).[4]

  • Readjust the pH to 4.0 and stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 1 hour.[4]

  • Add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for 5 hours to precipitate the mercury salts.

  • Remove the precipitate by centrifugation.[4]

  • Desalt the supernatant containing the deprotected peptide by preparative HPLC.

Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

The S-(4-methylbenzyl) protecting group for cysteine is a valuable tool in peptide synthesis, particularly within the Boc/Bzl strategy, due to its high stability. Its primary limitation is the requirement for strong acid cleavage, which restricts its orthogonality. For the synthesis of complex peptides with multiple disulfide bonds, a combination of protecting groups with different deprotection mechanisms is essential. The choice between S-Mbzl and other protecting groups such as S-Trt, S-Mmt, S-Acm, or S-StBu should be made based on a comprehensive analysis of the target peptide's sequence, the desired disulfide connectivity, and the overall synthetic strategy. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions to optimize their peptide synthesis workflows.

References

Safety Operating Guide

Proper Disposal of S-(4-methylbenzyl)cysteine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential guidance on the proper disposal procedures for S-(4-methylbenzyl)cysteine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on best practices derived from safety data sheets (SDS) of structurally similar compounds and general laboratory chemical waste guidelines.

Immediate Safety and Handling Precautions

While this compound and its close analogs are not classified as hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle them with care to minimize exposure and maintain a safe laboratory environment.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Wear suitable protective gloves.

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if dust formation is likely, a NIOSH-approved respirator for dusts is recommended.

Engineering Controls:

  • Work in a well-ventilated area, such as a fume hood, especially when handling powders, to minimize the inhalation of dust.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through a licensed professional waste disposal service.[3] Do not dispose of this chemical in household garbage or down the drain.[3][4]

  • Waste Collection:

    • Carefully sweep up solid this compound, avoiding dust formation.[1] For spills, it is recommended to collect the solids using a vacuum with a HEPA filter to prevent dust dispersal.[3]

    • Place the collected material into a suitable, clearly labeled, and sealable container.

  • Container Labeling:

    • Label the waste container with the full chemical name: "this compound".

    • Include any other identifiers, such as the CAS number (127348-02-1), if available.

    • Indicate that it is "For Disposal".

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as oxidizing agents.[2]

    • Keep the container tightly closed in a dry and cool place.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

    • Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[3]

  • Empty Container Disposal:

    • Thoroughly empty all contents from the original container.

    • Triple rinse the empty container with a suitable solvent. Collect the rinsate as chemical waste.

    • After rinsing, deface or remove the original label.

    • Dispose of the clean, empty container as non-hazardous waste or recycle according to your institution's policies.

Summary of Safety and Disposal Information

Aspect Guidance References
Hazard Classification Not classified as hazardous under OSHA 29 CFR 1910.1200.[1][2]
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat. Respirator if dust is generated.[1]
Handling Avoid dust formation. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[1]
Spill Cleanup Sweep up solids, avoiding dust. Use a HEPA-filtered vacuum for larger spills. Place in a suitable container for disposal.[1][3]
Disposal Method Contact a licensed professional waste disposal service. Do not discard in regular trash or down the drain.[3][5]
Waste Container Sealable, properly labeled container.[3]
Storage of Waste Designated, cool, dry, well-ventilated area away from incompatible materials.[1]

Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound.

start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe collect Collect Waste Material (Sweep solids, avoid dust) ppe->collect container Place in a Labeled, Sealable Container collect->container storage Store in Designated Waste Area container->storage ehs Contact Environmental Health & Safety (EHS) for Pickup storage->ehs end End: Proper Disposal ehs->end

Caption: Workflow for the proper disposal of this compound.

Disclaimer: The information provided here is a guideline based on available safety data for similar compounds. It is the responsibility of the user to consult their institution's Environmental Health and Safety office for specific disposal protocols and to ensure full compliance with all applicable regulations.[3]

References

Essential Safety and Operational Guidance for Handling S-(4-methylbenzyl)cysteine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate, essential safety and logistical information for handling S-(4-methylbenzyl)cysteine, including operational procedures and disposal plans. The following guidance is compiled from safety data sheets of structurally similar compounds, as a specific Safety Data Sheet (SDS) for this compound was not identified. It is imperative to handle this compound with care in a controlled laboratory environment.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesConforming to EN166 (EU) or NIOSH (US) standards.
Hand Protection Chemical-resistant glovesInspected prior to use. Use proper glove removal technique.
Body Protection Laboratory coatTo prevent skin exposure.
Respiratory Protection Not generally required under normal use with adequate ventilation.Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate.

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are crucial to minimize exposure and ensure a safe laboratory environment.

1. Preparation:

  • Ensure a well-ventilated work area, such as a chemical fume hood.
  • Assemble all necessary equipment and materials before handling the compound.
  • Inspect all PPE for integrity.

2. Handling:

  • Wear the recommended PPE at all times.
  • Avoid generating dust.[1] If weighing, do so carefully in an enclosure or a fume hood.
  • Avoid contact with skin, eyes, and clothing.[1]
  • Do not eat, drink, or smoke in the handling area.[1]
  • Wash hands thoroughly after handling.

3. In Case of a Spill:

  • Evacuate non-essential personnel from the area.
  • Wear appropriate PPE.
  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1]
  • Clean the spill area with an appropriate solvent and then wash with soap and water.

4. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]
  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes.[1] Remove contaminated clothing.
  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15-20 minutes, also under the eyelids.[1] Seek medical attention.
  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[1] Call a poison center or doctor if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of this compound and any contaminated materials as hazardous waste.

    • Contact a licensed professional waste disposal service to dispose of this material.[1]

    • Do not dispose of with household garbage.[1]

    • It is the responsibility of the waste generator to properly characterize all waste materials according to applicable local, regional, and national regulations.[1]

  • Container Disposal:

    • Dispose of empty containers as unused product.[1]

    • Do not reuse empty containers.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound prep 1. Preparation - Assemble Equipment - Don PPE handling 2. Handling - Weighing in Fume Hood - Perform Experiment prep->handling spill Spill Response - Evacuate - Clean-up handling->spill decon 3. Decontamination - Clean Workspace - Remove PPE handling->decon spill->decon waste 4. Waste Disposal - Segregate Waste - Label and Store decon->waste disposal 5. Final Disposal - Licensed Disposal Service waste->disposal

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.